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  • Product: Methyl 6-bromobenzo[d]thiazole-2-carboxylate
  • CAS: 1187928-41-1

Core Science & Biosynthesis

Foundational

What is Methyl 6-bromobenzo[d]thiazole-2-carboxylate?

An In-Depth Technical Guide to Methyl 6-bromobenzo[d]thiazole-2-carboxylate Introduction: A Core Heterocyclic Building Block Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a highly functionalized heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Introduction: A Core Heterocyclic Building Block

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its structure features a benzothiazole core, a bicyclic system recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets.[1] The strategic placement of a bromine atom at the 6-position and a methyl ester at the 2-position provides two distinct and highly versatile reactive handles for synthetic elaboration. This dual functionality allows for the systematic construction of complex molecular architectures and diverse chemical libraries, making it an invaluable intermediate in the development of novel therapeutic agents and advanced materials.[2][3]

This guide provides a comprehensive overview of the compound's chemical properties, a validated synthesis protocol, its characteristic reactivity, and its applications as a precursor for pharmacologically active molecules.

Physicochemical and Spectroscopic Profile

The precise characterization of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is fundamental for its effective use in synthesis. The key physical and spectroscopic data are summarized below.

PropertyValueSource(s)
CAS Number 1187928-41-1[4]
Molecular Formula C₉H₆BrNO₂S[4]
Molecular Weight 272.12 g/mol [4]
Appearance Typically an off-white to pale yellow solidGeneral observation
Purity ≥96% (Commercially available)[4]
Storage Sealed in a dry, inert atmosphere at room temperature or under refrigeration.[4][5]
Synonyms Methyl 6-bromo-1,3-benzothiazole-2-carboxylate[6]

Spectroscopic Characterization (Predicted and Representative Data)

Structural elucidation relies on a combination of modern spectroscopic techniques.[7] While specific spectra for this exact molecule are proprietary, the expected data based on its structure and analysis of closely related analogues are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the aromatic protons on the benzothiazole ring system and a singlet for the methyl ester protons. The protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system. The methyl group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each of the nine carbon atoms. Key resonances would include the carbonyl carbon of the ester (typically δ > 160 ppm), the C2 carbon of the thiazole ring, and the six carbons of the substituted benzene ring.[8]

  • IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other significant peaks would include C=N stretching of the thiazole ring and C-Br stretching vibrations.[9]

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). Predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 271.93755.[10]

Synthesis Protocol: A Pathway to the Core Scaffold

The synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate can be achieved through several routes. A common and reliable method involves the cyclization of a substituted thiophenol, followed by esterification. The protocol described here is a self-validating system based on established benzothiazole synthesis methodologies.[11][12]

The most direct route is the esterification of the corresponding carboxylic acid, 6-Bromobenzo[d]thiazole-2-carboxylic acid (CAS 1187928-32-0).[13]

Experimental Workflow: Esterification of 6-Bromobenzo[d]thiazole-2-carboxylic Acid

This protocol explains the causality behind the experimental choices to ensure reproducibility and high yield.

Step 1: Reaction Setup and Reagent Introduction

  • Procedure: To a solution of 6-Bromobenzo[d]thiazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise at 0 °C (ice bath).

  • Causality: Methanol serves as both the solvent and the reactant for ester formation. Sulfuric acid acts as a catalyst for the Fischer esterification reaction, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity and facilitate nucleophilic attack by methanol. The reaction is performed under anhydrous conditions to prevent the reverse reaction (hydrolysis) and drive the equilibrium towards the product.

Step 2: Reaction Progression

  • Procedure: After the addition of the acid catalyst, allow the reaction mixture to warm to room temperature and then heat to reflux (typically ~65 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Causality: Heating the reaction provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate. TLC is a critical in-process control to determine the point of reaction completion by observing the consumption of the starting material and the formation of the product spot (which will be less polar).

Step 3: Work-up and Neutralization

  • Procedure: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Redissolve the residue in ethyl acetate and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Causality: Removing the solvent concentrates the product. The NaHCO₃ wash is essential to neutralize the acidic catalyst (H₂SO₄) and any unreacted carboxylic acid, converting them into their respective salts, which are soluble in the aqueous phase. Ethyl acetate is a suitable extraction solvent due to its immiscibility with water and good solubility for the desired ester product.

Step 4: Extraction and Drying

  • Procedure: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase. The brine wash removes residual water from the organic layer. Anhydrous Na₂SO₄ is a drying agent that removes any remaining traces of water from the organic solvent before its final evaporation.

Step 5: Purification

  • Procedure: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Causality: This final step removes any non-volatile impurities. Column chromatography separates the target compound from byproducts based on their differing polarities, yielding the pure Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start 6-Bromobenzo[d]thiazole- 2-carboxylic Acid Reagents MeOH, H₂SO₄ (cat.) Reflux Heat to Reflux (4-6h) Start->Reflux Add Reagents Concentrate Remove MeOH Reflux->Concentrate Cool & Concentrate Extract Ethyl Acetate / NaHCO₃ Extraction Concentrate->Extract Dry Dry (Na₂SO₄) Extract->Dry Purify Silica Gel Chromatography Dry->Purify End Pure Methyl 6-bromobenzo[d]thiazole- 2-carboxylate Purify->End SyntheticUtility cluster_ester C2-Ester Modification cluster_bromo C6-Bromo Cross-Coupling Core Methyl 6-bromobenzo[d]thiazole- 2-carboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Site 1 Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki Site 2 Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Core->Buchwald Site 2 Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Core->Sonogashira Site 2 Acid Carboxylic Acid Derivative Hydrolysis->Acid Amidation Amide Formation (R-NH₂, Coupling Agent) Amide Amide Library Amidation->Amide Acid->Amidation Aryl 6-Aryl Derivative Suzuki->Aryl Amine 6-Amino Derivative Buchwald->Amine Alkynyl 6-Alkynyl Derivative Sonogashira->Alkynyl

Caption: Key reactive sites and derivatization pathways.

Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a cornerstone in medicinal chemistry, and Methyl 6-bromobenzo[d]thiazole-2-carboxylate serves as a key starting material for a range of biologically active compounds.

  • Antimicrobial Agents: Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties. [3][14]Specifically, derivatives of the related 2-aminobenzothiazole-6-carboxylic acid scaffold have been optimized as potent inhibitors of bacterial DNA gyrase, with activity against critical pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. [15][16]* Anticancer Agents: The planar benzothiazole system can intercalate with DNA or bind to the ATP-binding sites of kinases, making it a valuable pharmacophore for developing anticancer drugs. [1][17]The ability to functionalize both the C2 and C6 positions allows for fine-tuning of selectivity and potency against various cancer cell lines.

  • Anti-inflammatory and CNS Agents: Various benzothiazole-containing molecules have demonstrated anti-inflammatory, analgesic, and other CNS-related activities. [14]This compound provides a robust platform for generating libraries to screen for new leads in these therapeutic areas.

  • Materials Science: The rigid, aromatic structure of the benzothiazole core is also explored in materials science for the development of organic electronic materials, fluorescent dyes, and sensors. [2]

Conclusion

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is more than just a chemical compound; it is a versatile platform for innovation. Its dual-functional nature provides a logical and efficient entry point for the synthesis of diverse and complex molecules. For researchers and scientists in drug development, it offers a reliable building block for constructing novel therapeutic agents targeting a spectrum of diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in the ongoing quest for new medicines and materials.

References

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  • Organic Chemistry Portal. Benzothiazole synthesis.
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  • ChemicalBook. 6-BROMOBENZO[D]THIAZOLE-2-CARBOXYLIC ACID | 1187928-32-0.
  • NIH. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Apollo Scientific. 207399-18-6 Cas No. | 5-Isopropylcyclohexane-1,3-dione hydrate.
  • ChemicalBook. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum.
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  • Benchchem. spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
  • ResearchGate. steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c).
  • ResearchGate. Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol.
  • Bocsci. CAS: 1187928-32-0 Name: 6-BROMOBENZO[D]THIAZOLE-2-CARBOXYLIC ACID.

Sources

Exploratory

An In-Depth Technical Guide to Methyl 6-bromobenzo[d]thiazole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a heterocyclic building block of significant interest to researchers and scientists in the field of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a heterocyclic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a robust synthetic pathway, and explore its reactivity and strategic applications as a scaffold for creating novel therapeutic agents.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole core, a fusion of benzene and thiazole rings, is classified as a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1] Derivatives of benzothiazole have demonstrated a remarkable range of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4]

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a particularly valuable derivative for two primary reasons. First, the methyl ester at the 2-position offers a versatile handle for chemical modification, readily convertible into amides, hydrazides, or the parent carboxylic acid. Second, the bromine atom at the 6-position is strategically placed for modern cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments to explore the chemical space and optimize for potency and selectivity. This dual functionality makes it an ideal starting point for the construction of compound libraries aimed at discovering new drug candidates.

Physicochemical and Structural Properties

Precise experimental data for this specific compound is not extensively published. However, based on its structure and data from closely related analogues, we can define its key properties.

Compound Identification
PropertyValueSource
IUPAC Name methyl 6-bromo-1,3-benzothiazole-2-carboxylate-
CAS Number 1187928-41-1[5]
Molecular Formula C₉H₆BrNO₂S[5]
Molecular Weight 272.12 g/mol [5]
Appearance Expected to be an off-white to pale yellow solidInferred from related compounds[6]
Molecular Structure

The structure consists of a bicyclic benzothiazole system with a bromine atom attached to the benzene ring at position 6 and a methyl carboxylate group at position 2 of the thiazole ring.

Caption: 2D Structure of Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Predicted Spectral Properties

While specific spectral data is not available in the cited literature, the expected characteristics can be predicted based on the structure. This is crucial for researchers to confirm the identity and purity of the synthesized compound.

Technique Predicted Characteristics
¹H NMR - Aromatic Protons: Three signals in the aromatic region (approx. 7.5-8.5 ppm). Expect a doublet for the proton at C4, a doublet of doublets for the proton at C5, and a doublet for the proton at C7, showing characteristic ortho and meta coupling. - Methyl Protons: A singlet corresponding to the three methyl ester protons (approx. 3.9-4.1 ppm).
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (approx. 160-165 ppm). - Aromatic/Heterocyclic Carbons: Multiple signals in the aromatic region (approx. 115-155 ppm). The carbon attached to bromine (C6) will be shifted relative to an unsubstituted carbon. - Methyl Carbon: A signal in the aliphatic region (approx. 52-55 ppm).
IR Spectroscopy - C=O Stretch: A strong absorption band for the ester carbonyl group (approx. 1720-1740 cm⁻¹). - C=N Stretch: An absorption for the thiazole C=N bond (approx. 1580-1610 cm⁻¹). - C-O Stretch: An absorption for the ester C-O bond (approx. 1200-1300 cm⁻¹). - C-Br Stretch: A weak to medium absorption in the fingerprint region (approx. 550-650 cm⁻¹).
Mass Spectrometry - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 271 and 273, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Purification: A Proposed Protocol

Synthetic Workflow

The proposed pathway begins with a commercially available starting material, 4-bromoaniline, and proceeds through the formation of the key 2-amino-6-bromobenzothiazole intermediate.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

  • Rationale: This is a classic Hugershoff reaction for benzothiazole synthesis. 4-bromoaniline reacts with thiocyanate to form an intermediate thiourea, which is then cyclized in situ by an electrophilic aromatic substitution reaction using bromine.

  • Procedure:

    • Dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.[4]

    • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

    • Pour the reaction mixture into a large volume of crushed ice and neutralize carefully with a concentrated aqueous ammonia solution to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic Acid

  • Rationale: This two-part step first converts the 2-amino group into a more versatile diazonium salt, which is then displaced by a cyanide group via a Sandmeyer reaction. Subsequent acidic hydrolysis converts the nitrile to the desired carboxylic acid.

  • Procedure:

    • Suspend the 2-amino-6-bromobenzothiazole (1 equivalent) in a mixture of concentrated HCl and water. Cool to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the intermediate nitrile with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

    • To the crude nitrile, add a mixture of concentrated sulfuric acid and water and heat to reflux for 6-8 hours to effect hydrolysis.

    • Cool the reaction mixture, and the carboxylic acid product will precipitate. Filter, wash with cold water, and dry.

Step 3: Synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

  • Rationale: A standard Fischer esterification is an efficient method for converting the carboxylic acid to its methyl ester using an excess of methanol as both solvent and reagent, with a catalytic amount of strong acid.

  • Procedure:

    • Suspend the 6-bromobenzo[d]thiazole-2-carboxylic acid (1 equivalent) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the final compound by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for diversification. The two key functional groups, the C6-bromo substituent and the C2-methyl ester, can be manipulated independently to generate a wide range of analogues.

Reactions at the 6-Position (C-Br Bond)

The electron-rich nature of the benzothiazole ring and the presence of the C-Br bond make this position ideal for palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds. Reacting the bromo-benzothiazole with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems. This is a proven strategy for modulating the pharmacological profile of benzothiazole derivatives.[8]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 6-position. This is critical for introducing groups that can form hydrogen bonds or act as basic centers for improved solubility.

  • Sonogashira Coupling: This reaction forms C-C triple bonds by coupling with terminal alkynes, providing a linear scaffold extension that can be used to probe deeper into protein binding pockets.

A Methyl 6-bromobenzo[d]thiazole-2-carboxylate B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) A->C D Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) A->D E 6-Aryl-benzothiazole Derivative B->E F 6-Amino-benzothiazole Derivative C->F G 6-Alkynyl-benzothiazole Derivative D->G

Caption: Key cross-coupling reactions at the C6-bromo position.

Reactions at the 2-Position (Methyl Ester)

The ester group is a gateway to other important functional groups.

  • Amidation: Direct reaction with primary or secondary amines, often aided by heating or specific coupling agents, yields the corresponding amides. Amides are prevalent in drug molecules due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.

  • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup cleanly converts the ester to the parent carboxylic acid. The carboxylic acid is a key functional group for improving water solubility and can serve as an anchor point for interacting with basic residues in a biological target.[9]

Applications in Drug Discovery

The benzothiazole scaffold is implicated in a vast range of biological activities, making Methyl 6-bromobenzo[d]thiazole-2-carboxylate a high-value starting material for programs targeting:

  • Oncology: Many benzothiazole derivatives exhibit potent anti-tumor activity by targeting various kinases or inducing apoptosis.[10]

  • Infectious Diseases: The scaffold is found in compounds with antibacterial, antifungal, and antiviral properties. For instance, benzothiazoles have been developed as potent inhibitors of bacterial DNA gyrase.[3][6]

  • Neurodegenerative Diseases: The famed drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, highlighting the scaffold's potential in CNS applications.[6]

  • Inflammatory Conditions: Certain derivatives have shown significant anti-inflammatory effects, making them attractive for autoimmune and inflammatory disease research.[2]

Conclusion

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its dual-functional nature—a modifiable ester and a cross-coupling-ready bromide—provides an efficient and versatile platform for synthesizing novel molecular entities. The robust chemistry of the benzothiazole core, combined with its proven track record in a multitude of therapeutic areas, ensures that this building block will continue to be a valuable asset in the ongoing quest for new and effective medicines.

References

  • The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]

  • Sharma, N. K., & Bhadauria, R. S. (2019). Synthesis and Biological Evaluation of 1-(6-bromobenzo [d]thiazol-2-yl)-2-(disubstituted methylene) hydrazine derivatives. Journal of Drug Delivery and Therapeutics, 9(4-A), 629-634. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and N-(6-aryl-benzo[d]thiazol-2-yl)acetamides 3a–3h. Retrieved from [Link]

  • CONICET. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 159-165. Retrieved from [Link]

  • American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]

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  • PubChemLite. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2276. Retrieved from [Link]

  • IJPSR. (2019). BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. International Journal of Pharmaceutical Sciences and Research, 10(4), 1563-1574. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

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Foundational

Methyl 6-bromobenzo[d]thiazole-2-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 6-bromobenzo[d]thiazole-2-carboxylate Executive Summary Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Executive Summary

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its benzothiazole core is a privileged structure, recognized for a wide array of biological activities, while the bromo and methyl ester functionalities offer versatile handles for synthetic elaboration. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, potential applications in drug development, and essential safety and handling information. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this compound for the synthesis of novel therapeutic agents.

The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a prominent pharmacophore in numerous clinically relevant drugs and biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[1][2][3] The structural rigidity and unique electronic properties of the benzothiazole core allow it to serve as an effective bioisostere for other planar heterocycles, enabling specific interactions with a variety of biological targets.[4] The continued exploration of substituted benzothiazoles remains a highly active area of research, aimed at discovering novel therapeutics with improved efficacy and selectivity.[2]

Core Compound Profile: Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Methyl 6-bromobenzo[d]thiazole-2-carboxylate serves as a crucial intermediate for creating diverse libraries of potential drug candidates. The bromine atom at the 6-position is particularly valuable for introducing further molecular complexity via cross-coupling reactions, such as the Suzuki coupling, while the methyl ester at the 2-position can be readily hydrolyzed or amidated.[1]

Molecular Structure and Properties

The fundamental physicochemical properties of the title compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₆BrNO₂S[5][6]
Molecular Weight 272.12 g/mol [6][7]
CAS Number 1187928-41-1[5]
Appearance Typically a solid (e.g., pale yellow crystals)[8]
LogP (calculated) 2.01 (for a related compound)[9]
Spectroscopic Data

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not publicly available, the expected data from standard analytical techniques are outlined below.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons on the benzothiazole ring system and a singlet for the methyl ester protons.
¹³C NMR Resonances for all nine carbon atoms, including the carbonyl carbon of the ester and carbons of the heterocyclic and benzene rings.
Mass Spec (MS) A molecular ion peak (M+) and isotopic pattern characteristic of a molecule containing one bromine atom.
Infrared (IR) Characteristic absorption bands for C=O (ester), C=N, and C-S stretching vibrations within the benzothiazole core.

Synthesis and Mechanism

The synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate can be approached through established methods for forming the benzothiazole ring system, followed by functional group manipulation. A common and effective strategy involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine to form a 2-amino-6-bromobenzothiazole intermediate, which can then be converted to the target ester.

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of the title compound, starting from commercially available 4-bromoaniline.

Synthesis_Workflow A 4-Bromoaniline D 2-Amino-6-bromobenzo[d]thiazole A->D B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Acetic Acid C->D Cyclization F 6-Bromobenzo[d]thiazole-2-carbonitrile D->F Diazotization & Cyanation E Sandmeyer-type Reaction (e.g., NaNO2, HBF4, then KCN) E->F H 6-Bromobenzo[d]thiazole-2-carboxylic acid F->H Hydrolysis G Acid or Base Hydrolysis G->H J Methyl 6-bromobenzo[d]thiazole-2-carboxylate H->J Esterification I Esterification (Methanol, Acid Catalyst) I->J

Caption: A potential synthetic pathway to the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for synthesizing benzothiazole derivatives.[10][11]

Step 1: Synthesis of 2-Amino-6-bromobenzo[d]thiazole

  • Dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in a suitable solvent such as glacial acetic acid in a three-necked flask equipped with a stirrer and dropping funnel.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into crushed ice and neutralize with a base (e.g., ammonia solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-6-bromobenzo[d]thiazole.

Step 2: Synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic acid

  • Convert the 2-amino group of the intermediate from Step 1 into a carboxylic acid. This can be achieved via a Sandmeyer-type reaction to first yield the 2-carbonitrile derivative, followed by hydrolysis.[8]

  • Alternatively, more direct methods may be employed depending on available reagents and expertise.

Step 3: Esterification to Methyl 6-bromobenzo[d]thiazole-2-carboxylate

  • Suspend 6-bromobenzo[d]thiazole-2-carboxylic acid (1 equivalent) in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify via column chromatography or recrystallization.

Applications in Research and Drug Development

The title compound is not typically an end-product but rather a valuable starting material for synthesizing more complex molecules with potential therapeutic applications.

Role as a Key Synthetic Intermediate

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a versatile scaffold for generating compound libraries. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position.[1] This is a powerful strategy for exploring the structure-activity relationship (SAR) of potential drug candidates. Furthermore, the methyl ester can be easily converted to other functional groups, such as carboxylic acids, amides, or alcohols, to modulate properties like solubility, cell permeability, and target binding.[4]

Potential Therapeutic Targets

Derivatives synthesized from this core have been investigated for a range of biological activities:

  • Urease Inhibition: N-(6-arylbenzo[d]thiazol-2-yl)acetamides, synthesized from a related 6-bromo precursor, have shown significant urease inhibition activity, which is a target for treating infections caused by Helicobacter pylori.[1] Molecular docking studies suggest these compounds bind to the non-metallic active site of the urease enzyme.[1]

  • Anticancer Activity: The benzothiazole nucleus is a core component of several compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][4] The ability to rapidly diversify the 6-position allows for the fine-tuning of activity against specific cancer targets like kinases or other enzymes.[4]

  • Antimicrobial and Anti-inflammatory Agents: The broader class of benzothiazoles has well-documented antimicrobial and anti-inflammatory properties.[12] This intermediate provides a direct route to novel analogs that can be screened for these activities.

Safety and Handling

As a brominated heterocyclic compound, Methyl 6-bromobenzo[d]thiazole-2-carboxylate requires careful handling in a laboratory setting. The following information is based on data for structurally similar compounds.[6][9][13]

Hazard Identification
Hazard ClassGHS Statement
Acute Toxicity H301/H302: Toxic or Harmful if swallowed.[9][13][14]
H311: Toxic in contact with skin.[9]
H332: Harmful if inhaled.[9][13]
Skin Irritation H315: Causes skin irritation.[13]
Eye Irritation H319: Causes serious eye irritation.[9][13]
Aquatic Hazard H402: Harmful to aquatic life.[9]
Handling and First Aid Procedures
  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[6][13]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. Consult a physician.[6][9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[6][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical help.[6]

Conclusion

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its defined molecular structure and weight, combined with its synthetic tractability, make it an ideal starting point for the development of novel compounds targeting a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. The dual reactivity of the bromo and ester functional groups provides a robust platform for generating chemical diversity, enabling comprehensive structure-activity relationship studies. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks.

References

  • Vertex AI Search. (n.d.). Methyl 6-bromobenzo[d]thiazole-2-carboxylate.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - Methyl 6-broMobenzo[d]thiazole-2-carboxylate.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thor GmbH. (2015). Safety data sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Methyl Benzoate.
  • Angene Chemical. (2025). Safety Data Sheet - 4-Bromobenzothiazole.
  • MySkinRecipes. (n.d.). Methyl 2-chlorobenzo[d]thiazole-6-carboxylate.
  • Siddiqui, S. Z., et al. (2016).
  • Würfel, J., et al. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E, 69(Pt 11), o1821.
  • Jebur, A. K., et al. (n.d.). Steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate.
  • Benchchem. (n.d.). Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 6-bromobenzo[d]thiazole-2-carboxylate.
  • Biotuva Life Sciences. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • Alang, G., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.
  • Tan, S. K., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole.

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Exploratory

Solubility profile of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

An In-Depth Technical Guide to the Solubility Profile of Methyl 6-bromobenzo[d]thiazole-2-carboxylate Authored by: [Your Name/Department], Senior Application Scientist Introduction Methyl 6-bromobenzo[d]thiazole-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a heterocyclic organic compound with a molecular formula of C₉H₆BrNO₂S and a molecular weight of 272.12 g/mol .[1][2][3] Its structure, featuring a benzothiazole core substituted with a bromine atom and a methyl carboxylate group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding the solubility profile of this compound is of paramount importance for its application in drug discovery and development, as solubility significantly influences bioavailability, formulation, and efficacy.[4][5][6] This guide provides a comprehensive overview of the predicted solubility, a detailed experimental protocol for its determination, and an analysis of the key factors influencing its solubility.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of Methyl 6-bromobenzo[d]thiazole-2-carboxylate in various solvents can be made. The molecule possesses both nonpolar (bromobenzothiazole core) and moderately polar (methyl ester) functionalities. The predicted octanol-water partition coefficient (XlogP) of 3.3 suggests that the compound is significantly more soluble in nonpolar organic solvents than in water.[1]

Table 1: Predicted Solubility of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe polar ester group can engage in hydrogen bonding, but the large, nonpolar benzothiazole ring limits overall water solubility. Solubility is expected to increase with decreasing solvent polarity (e.g., higher in ethanol than in water).[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can effectively solvate both the polar and nonpolar regions of the molecule.[8]
Nonpolar Toluene, Hexane, DichloromethaneModerate to HighThe nonpolar aromatic core will interact favorably with nonpolar solvents through van der Waals forces.
Aqueous Buffers Phosphate-Buffered Saline (PBS)pH-dependentThe ester group is susceptible to hydrolysis at acidic or basic pH, which would alter the molecule and its solubility. The parent molecule's solubility is expected to be low in aqueous buffers.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10][11] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.[10][11]

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow to settle C->D E Filter to remove undissolved solid D->E F Prepare dilutions of the filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of Methyl 6-bromobenzo[d]thiazole-2-carboxylate that is in excess of its expected solubility. A starting point could be 10 mg.

    • Add the compound to a vial containing a precise volume (e.g., 1 mL) of the chosen solvent.[12]

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[9][12]

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9][12] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[11]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of Methyl 6-bromobenzo[d]thiazole-2-carboxylate in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[8][10]

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample.

Factors Influencing Solubility

Several factors can significantly impact the solubility of Methyl 6-bromobenzo[d]thiazole-2-carboxylate:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] However, this relationship should be determined experimentally.

  • pH: The ester functional group in Methyl 6-bromobenzo[d]thiazole-2-carboxylate can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and methanol. This degradation will affect the measured solubility and should be considered, especially in aqueous media. The carboxylic acid product would exhibit significantly different, pH-dependent solubility.

  • Solvent Polarity: As predicted, the polarity of the solvent plays a crucial role.[7] A systematic study using a range of solvents with varying polarities can provide a comprehensive solubility profile.

  • Particle Size: Smaller particle sizes increase the surface area available for dissolution, which can increase the rate of dissolution but does not affect the equilibrium solubility.[4][13]

Data Interpretation and Reporting

The results of the solubility study should be presented in a clear and concise manner.

Table 2: Sample Solubility Data for Methyl 6-bromobenzo[d]thiazole-2-carboxylate at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
WaterExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value

Safety Precautions

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. While theoretical predictions suggest poor aqueous solubility and good solubility in organic solvents, experimental determination using a robust method like the shake-flask protocol is essential for obtaining accurate and reliable data. A thorough understanding of its solubility is a critical first step in the successful development of this compound for any potential application in research and industry.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.).
  • Methyl 2-bromobenzo[d]thiazole-6-carboxylate | C9H6BrNO2S | CID 46911877 - PubChem. (n.d.).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
  • Solubility of Organic Compounds. (2023, August 31).
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  • 6-Bromobenzothiazole - SAFETY DATA SHEET. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • 2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5 | AMERICAN ELEMENTS ®. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • CAS#:1187928-32-0 | 6-Bromobenzo[d]thiazole-2-carboxylic acid | Chemsrc. (2025, August 23).
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, February 11).
  • Factors Influencing the Solubility of Drugs - Pharmlabs. (n.d.).
  • Safety Data Sheet: Bromobenzene - Carl ROTH. (n.d.).
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • 2-Amino-6-bromobenzothiazole 97 15864-32-1 - Sigma-Aldrich. (n.d.).
  • methyl 2-bromobenzo[d]thiazole-4-carboxylate | CAS:1440526-53-3. (n.d.).
  • Methyl 2-bromobenzo[d]thiazole-6-carboxylate - PubChemLite. (n.d.).
  • 1784111-07-4|6-Bromobenzo[d]thiazole-4-carboxylic acid|BLD Pharm. (n.d.).

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Foundational

A Guide to the ¹H and ¹³C NMR Spectral Interpretation of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectra of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. By examining the theoretical principles of NMR and leveraging spectral data from analogous compounds, this document serves as a comprehensive resource for the structural elucidation of this and related molecules. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a framework for accurate spectral assignment and interpretation.

Introduction

Methyl 6-bromobenzo[d]thiazole-2-carboxylate belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development pipelines. NMR spectroscopy, through the analysis of ¹H and ¹³C nuclei, provides a detailed atomic-level map of the molecular architecture.

This guide will systematically deconstruct the anticipated ¹H and ¹³C NMR spectra of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. The analysis is grounded in fundamental NMR principles and supported by experimental data from closely related structures, providing a robust predictive framework in the absence of directly published spectra for the title compound.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for spectral interpretation. The structure of Methyl 6-bromobenzo[d]thiazole-2-carboxylate with the conventional numbering system is presented below.

Caption: Molecular structure and numbering of Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for structural elucidation, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition (300-500 MHz Spectrometer) cluster_processing Data Processing sample_prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) tms Add TMS as an internal standard (0 ppm) sample_prep->tms h1_acq ¹H NMR Acquisition: - Pulse sequence: zg30 - Number of scans: 16-64 - Spectral width: ~20 ppm tms->h1_acq c13_acq ¹³C NMR Acquisition: - Pulse sequence: zgpg30 (proton decoupled) - Number of scans: 1024-4096 - Spectral width: ~240 ppm tms->c13_acq fid Fourier Transform (FID to Spectrum) h1_acq->fid c13_acq->fid phase Phase Correction fid->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration (TMS at 0 ppm) baseline->calibrate integrate Integration (¹H NMR) calibrate->integrate peak_pick Peak Picking integrate->peak_pick Analysis & Interpretation Analysis & Interpretation peak_pick->Analysis & Interpretation

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted Chemical Shifts and Multiplicities
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~8.1-8.3Doublet (d)~8.5-9.0Deshielded by the anisotropic effect of the thiazole ring and the electron-withdrawing nature of the adjacent nitrogen. Coupled to H-5.
H-5~7.6-7.8Doublet of Doublets (dd)J(H5-H4) ≈ 8.5-9.0, J(H5-H7) ≈ 2.0-2.5Influenced by both the bromine at C-6 and the thiazole ring. Coupled to H-4 and H-7.
H-7~8.3-8.5Doublet (d)~2.0-2.5Deshielded due to the adjacent bromine atom and the thiazole ring. Coupled to H-5.
-OCH₃~4.0-4.2Singlet (s)N/ATypical chemical shift for methyl ester protons. No adjacent protons to couple with.

Rationale for Predictions:

The predicted chemical shifts for the aromatic protons are based on data from similar benzothiazole structures. For instance, in 6-bromobenzo[d]thiazole-2-thiol, the aromatic protons appear in the range of 7.23-7.99 ppm. The presence of the electron-withdrawing methyl carboxylate group at the C-2 position in the target molecule is expected to further deshield the aromatic protons, shifting them downfield.

  • H-4: This proton is ortho to the nitrogen atom of the thiazole ring, leading to significant deshielding. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets.

  • H-7: This proton is ortho to the bromine atom, which causes a downfield shift. It will appear as a doublet due to the smaller meta-coupling with H-5.

  • -OCH₃: The methyl protons of the ester group are not coupled to any other protons and will therefore appear as a sharp singlet.

¹³C NMR Spectrum: Analysis and Interpretation

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their electronic environment.

Predicted Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~158-162The carbon atom of the thiazole ring bonded to the electronegative nitrogen and sulfur atoms, as well as the carboxylate group, will be significantly deshielded.
C-3a~120-125Aromatic carbon atom.
C-4~125-130Aromatic carbon atom.
C-5~128-132Aromatic carbon atom.
C-6~118-122The carbon atom directly bonded to the bromine will be shielded due to the "heavy atom effect".
C-7~135-140Aromatic carbon atom, deshielded by the adjacent bromine.
C-7a~150-155The carbon atom at the fusion of the two rings, bonded to sulfur and nitrogen, will be deshielded.
C=O~160-165Typical chemical shift for an ester carbonyl carbon.
-OCH₃~52-55Typical chemical shift for a methyl ester carbon.

Rationale for Predictions:

The predicted ¹³C chemical shifts are based on general principles and data from related benzothiazole structures.

  • The carbons of the benzothiazole ring system will appear in the aromatic region (typically 110-160 ppm).

  • C-2 and C-7a are expected to be the most downfield of the ring carbons due to their attachment to the heteroatoms.

  • The carbonyl carbon (C=O) of the ester group will also be in the downfield region.

  • The carbon attached to the bromine (C-6) may show a slightly upfield shift compared to an unsubstituted carbon due to the heavy atom effect.

  • The methyl carbon (-OCH₃) will appear in the upfield region, characteristic of sp³ hybridized carbons.

Conclusion

This in-depth technical guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. By combining fundamental NMR theory with comparative analysis of spectral data from analogous compounds, we have established a robust predictive model for the chemical shifts, multiplicities, and coupling constants for this molecule. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the unambiguous structural confirmation and characterization of this and structurally related compounds. The methodologies and interpretative strategies outlined herein are foundational to ensuring the scientific integrity of research and development involving novel chemical entities.

References

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
  • Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journals. Available at: [Link]

  • Methyl 2-bromobenzo[d]thiazole-6-carboxylate. PubChem. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Artur M. S. Silva, et al. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

Exploratory

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Foreword: The Analytical Imperative for Complex Heterocycles In the landscape of modern drug discovery and materials science, the benzothiazole scaffold represents a cornerstone of molecular design. Its derivatives are i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Complex Heterocycles

In the landscape of modern drug discovery and materials science, the benzothiazole scaffold represents a cornerstone of molecular design. Its derivatives are integral to a spectrum of applications, from active pharmaceutical ingredients (APIs) targeting antimicrobial and anticancer pathways to the development of advanced organic electronic materials.[1][2] Methyl 6-bromobenzo[d]thiazole-2-carboxylate, the subject of this guide, is a key intermediate in the synthesis of these complex molecules.[2] Its structural integrity and purity are paramount, necessitating robust, reliable, and information-rich analytical techniques for its characterization.

Infrared (IR) spectroscopy stands as a primary tool in this analytical arsenal. It is a powerful, non-destructive technique that provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and applying IR spectroscopy to the analysis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, moving beyond rote spectral acquisition to a deep, mechanistic interpretation of its spectral features.

Molecular Architecture and Predicted Spectroscopic Signature

A rigorous analysis of an IR spectrum begins with a clear understanding of the molecule's structure. Each functional group possesses characteristic vibrational frequencies that serve as signposts in the spectrum.

Caption: Structure of Methyl 6-bromobenzo[d]thiazole-2-carboxylate.[3]

The key functional groups and their expected vibrational regions are:

  • Aromatic Benzene Ring : The C-H stretching vibrations on the benzene ring are anticipated in the 3100-3000 cm⁻¹ region.[4] Carbon-carbon stretching vibrations within the ring typically produce a series of absorptions in the 1600-1450 cm⁻¹ range.[4]

  • Thiazole Ring : This heterocyclic component contributes to the aromatic system. A characteristic C=N stretching vibration is expected, often observed around 1630 cm⁻¹, though it can be coupled with other ring vibrations.[1] The C-S stretch is a weaker absorption found at lower wavenumbers, typically in the 700-600 cm⁻¹ range.[5]

  • Methyl Ester Group (-COOCH₃) : This group is highly diagnostic. A strong, sharp absorption from the carbonyl (C=O) stretch is the most prominent feature. For an aromatic ester, where the carbonyl is conjugated with the benzothiazole ring system, this peak is expected between 1730 and 1715 cm⁻¹.[6][7] Furthermore, esters exhibit two distinct and intense C-O stretching bands between 1300 and 1000 cm⁻¹.[8] These correspond to the C-C-O asymmetric stretch (1310-1250 cm⁻¹) and the O-C-C symmetric stretch (1130-1100 cm⁻¹).[6] The methyl group will show aliphatic C-H stretching just below 3000 cm⁻¹.[9]

  • Carbon-Bromine Bond (C-Br) : The C-Br stretching vibration occurs at low frequencies, typically in the 690-515 cm⁻¹ range.[10][11] This peak resides in the complex "fingerprint region" and may overlap with other absorptions, but its presence is a key confirmation of the compound's identity.

Data Summary: Predicted IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Methyl C-HStretching< 3000 (~2960-2850)Medium to Weak
Carbonyl (C=O)Stretching (Aromatic Ester)1730 - 1715Strong, Sharp
Aromatic C=CRing Stretching1600 - 1450Medium (multiple bands)
Thiazole C=NStretching~1630Medium
Ester C-OAsymmetric Stretching1310 - 1250Strong
Ester C-OSymmetric Stretching1130 - 1100Strong
Thiazole C-SStretching700 - 600Weak to Medium
Aryl C-BrStretching690 - 515Medium to Strong

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of an IR spectrum is contingent upon a meticulous experimental approach. The following protocol is designed for a standard Fourier Transform Infrared (FTIR) spectrometer and ensures reproducibility and high-quality data.

Causality in Sample Preparation

The choice of sampling technique is critical. For a solid sample like Methyl 6-bromobenzo[d]thiazole-2-carboxylate, the Potassium Bromide (KBr) pellet method is often preferred. The rationale is twofold: KBr is transparent in the mid-IR range (4000-400 cm⁻¹), preventing spectral interference, and it allows for the acquisition of a transmission spectrum with minimal scattering if prepared correctly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 1-2 mg of Sample & ~100 mg of dry KBr B Grind Mixture in Agate Mortar A->B Homogenize C Transfer to Pellet Press B->C D Apply Vacuum & Pressure (8-10 tons) C->D Form Disc E Eject Transparent Pellet D->E G Mount KBr Pellet E->G Analyze F Acquire Background Spectrum (Empty Sample Holder) H Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) F->H Ratioing G->H I Process Data (Baseline Correction, Normalization) H->I

Caption: Standard workflow for KBr pellet preparation and FTIR analysis.

Step-by-Step Methodology
  • Reagent & Equipment Preparation :

    • Ensure the sample of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is dry.

    • Use high-purity, spectroscopy-grade KBr. Dry it in an oven at ~110°C for at least 2 hours and store it in a desiccator to prevent moisture absorption, which introduces broad O-H peaks around 3400 cm⁻¹.

    • Ensure the agate mortar and pestle, pellet press, and dies are scrupulously clean and dry.

  • Sample Preparation (KBr Pellet) :

    • Accurately weigh approximately 1-2 mg of the sample and 100-150 mg of the dried KBr. The 1:100 ratio is crucial for obtaining a spectrum with appropriate peak intensities.

    • Transfer a small portion of the KBr to the agate mortar and grind it to create a fine, uniform powder bed. This prevents the sample from sticking to the mortar surface.

    • Add the sample to the mortar, followed by the remaining KBr.

    • Grind the mixture gently but thoroughly for 3-5 minutes until it becomes a homogenous, fine powder. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering (the Christiansen effect).

    • Transfer the powder to the pellet die assembly.

    • Place the assembly in a hydraulic press. Apply a vacuum to remove trapped air, which can cause the pellet to be opaque.

    • Slowly apply pressure, holding at 8-10 tons for 1-2 minutes.

    • Carefully release the pressure and vacuum, and eject the resulting thin, transparent, or translucent pellet.

  • Data Acquisition :

    • Place the empty sample holder into the FTIR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum (interferogram). This is a self-validating step; the instrument ratios the sample spectrum against this background, removing signals from the instrument and atmosphere.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

Spectral Interpretation: Correlating Structure with Data

Interpreting the spectrum involves matching the observed absorption bands to the predicted vibrational modes. The spectrum is logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

G cluster_mol cluster_groups cluster_spectrum mol Methyl 6-bromobenzo[d]thiazole-2-carboxylate A Aromatic C-H B C=O (Ester) C C=C / C=N (Ring) D C-O (Ester) E C-Br spec spec A->spec:f0 Stretch B->spec:f1 Stretch C->spec:f2 Stretch D->spec:f3 Stretches E->spec:f4 Stretch

Caption: Correlating molecular functional groups to their IR spectral regions.

  • High-Frequency Region (>3000 cm⁻¹) : Look for one or more medium-intensity peaks between 3100-3000 cm⁻¹, confirming the presence of aromatic C-H bonds. Weaker peaks just below 3000 cm⁻¹ will be attributable to the C-H stretching of the methyl ester group.

  • Carbonyl Region (~1720 cm⁻¹) : The spectrum should be dominated by an exceptionally strong and sharp peak in the 1730-1715 cm⁻¹ range.[6] Its high intensity and position are definitive proof of the conjugated ester carbonyl group. The absence of a broad O-H band above 3200 cm⁻¹ confirms that the ester has not hydrolyzed to the corresponding carboxylic acid.

  • Double-Bond Region (1650-1450 cm⁻¹) : A series of peaks of varying intensity will appear here. These are due to the C=C stretching vibrations of the benzene ring and the C=N stretch of the thiazole moiety.[4][5]

  • Fingerprint Region (<1500 cm⁻¹) : This region contains a wealth of structural information.

    • Ester C-O Stretches : Two very strong bands should be clearly visible between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹. These, in conjunction with the C=O peak, form the characteristic three-peak pattern of an ester and are a critical validation point.[6][8]

    • C-Br Stretch : A medium-to-strong absorption is expected in the 690-515 cm⁻¹ range.[10] This confirms the presence of the bromo-substituent. This region can be complex, so comparison with a reference spectrum or spectral database is advisable for unambiguous assignment.

    • Aromatic C-H Bending : Out-of-plane (oop) C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

Conclusion

The infrared spectrum of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is rich with diagnostic information that allows for unambiguous structural confirmation. By systematically identifying the characteristic absorption bands for the aromatic system, the conjugated methyl ester, and the carbon-bromine bond, a chemist can confidently verify the identity and integrity of the molecule. The key diagnostic markers are the strong C=O stretch (~1720 cm⁻¹), the pair of intense C-O ester stretches (1310-1000 cm⁻¹), the aromatic C-H stretches (>3000 cm⁻¹), and the low-frequency C-Br absorption (<700 cm⁻¹). This guide provides the foundational principles and a validated protocol to empower researchers to leverage IR spectroscopy with expertise and confidence in their synthetic and analytical workflows.

References

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).
  • PubChem. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 6-bromobenzo[d]thiazole-2-carboxylate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Electronic Interactions in Heterocyclic Compounds: 2-Substituted Benzothiazoles. (n.d.).
  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Bromobenzo[d]thiazole-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • The features of IR spectrum. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

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Foundational

Mass Spectrometry Analysis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the structural elucidation, purity assessment, and quality control of this compound.

Introduction to Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its benzothiazole core is a prevalent scaffold in a variety of pharmacologically active molecules. Accurate and robust analytical methods are therefore essential for its characterization, particularly in the context of drug discovery and development where purity and structural integrity are paramount. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for the detailed analysis of this and related compounds.[1][2]

Chemical Properties

A thorough understanding of the physicochemical properties of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is fundamental to developing an effective mass spectrometry methodology.

PropertyValueSource
Molecular FormulaC9H6BrNO2SPubChem
Molecular Weight272.12 g/mol PubChem
Exact Mass270.93026 DaPubChem
InChI KeyICKXPLAJDFRFME-UHFFFAOYSA-NAmerican Elements

Table 1: Key chemical properties of Methyl 6-bromobenzo[d]thiazole-2-carboxylate.[3][4]

Recommended Mass Spectrometry Platforms

The selection of an appropriate mass spectrometry platform is critical for obtaining high-quality data. For Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a combination of a soft ionization technique with a high-resolution mass analyzer is recommended.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred method for the analysis of moderately polar organic molecules like Methyl 6-bromobenzo[d]thiazole-2-carboxylate.[5] ESI is a "soft" ionization technique that minimizes in-source fragmentation, thereby preserving the molecular ion and providing clear molecular weight information.[6] This is particularly advantageous when analyzing complex mixtures or profiling for low-level impurities.[7] The ionization efficiency in ESI is influenced by factors such as the compound's pKa and molecular volume.[8]

Mass Analyzer: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of the target compound and its potential impurities.[9][10] Analyzers such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary mass accuracy to determine the elemental composition of ions.[11] This capability is invaluable for differentiating between compounds with the same nominal mass but different elemental formulas, a common challenge in impurity profiling.[1]

Experimental Workflow

The following section outlines a detailed workflow for the analysis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS Workflow for Methyl 6-bromobenzo[d]thiazole-2-carboxylate Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve in Acetonitrile/Water LC_Column C18 Reverse-Phase Column Sample->LC_Column ESI_Source Electrospray Ionization (Positive Ion Mode) LC_Column->ESI_Source Eluent Mobile_Phase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) Mobile_Phase->LC_Column HRMS_Analyzer High-Resolution Mass Analyzer (e.g., Q-TOF) ESI_Source->HRMS_Analyzer Ions Data_Acquisition Acquire Full Scan MS and MS/MS Data HRMS_Analyzer->Data_Acquisition Data_Processing Process Data: - Accurate Mass Measurement - Fragmentation Analysis Data_Acquisition->Data_Processing

A typical LC-MS workflow for the analysis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Sample Preparation
  • Dissolution: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v), to a final concentration of approximately 1 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Liquid Chromatography
  • Column: Employ a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for chromatographic separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at 5% B, ramping up to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

  • Flow Rate: Maintain a flow rate of 0.3 mL/min.

  • Injection Volume: Inject 5 µL of the prepared sample.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Data Acquisition: Acquire data in both full scan MS mode (m/z 50-500) and data-dependent MS/MS mode to obtain fragmentation data for structural confirmation.

Fragmentation Analysis

The fragmentation pattern of Methyl 6-bromobenzo[d]thiazole-2-carboxylate provides crucial structural information. While specific fragmentation data for this exact compound is not widely published, a predicted fragmentation pathway can be proposed based on the known fragmentation of benzothiazole and related structures.[12][13][14]

The molecular ion of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is expected at an m/z corresponding to its exact mass. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for the 79Br and 81Br isotopes).

Proposed Fragmentation Pathway of Methyl 6-bromobenzo[d]thiazole-2-carboxylate M [M+H]+ F1 Loss of CH3OH M->F1 -32 Da F3 Loss of Br M->F3 -79/81 Da F2 Loss of CO F1->F2 -28 Da

A proposed fragmentation pathway for Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Key Fragmentation Pathways:

  • Loss of Methanol (CH3OH): A common fragmentation pathway for methyl esters is the loss of methanol.

  • Decarbonylation: The subsequent loss of carbon monoxide (CO) is also a probable fragmentation step.

  • Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical.

Applications in Drug Development

The mass spectrometry methods detailed in this guide are directly applicable to several critical areas of drug development:

  • Impurity Profiling: High-resolution mass spectrometry is a powerful tool for the detection, identification, and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products.[1][2][9]

  • Forced Degradation Studies: Understanding the degradation pathways of a drug candidate is a regulatory requirement. LC-MS can be used to identify and characterize degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, light).

  • Metabolite Identification: In preclinical and clinical studies, mass spectrometry is essential for identifying the metabolites of a drug candidate in biological matrices.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled ability to characterize Methyl 6-bromobenzo[d]thiazole-2-carboxylate with high sensitivity and specificity. The methodologies outlined in this guide, from sample preparation to data analysis, provide a robust framework for researchers and drug development professionals to ensure the quality and integrity of this important pharmaceutical intermediate. The use of soft ionization techniques and high-resolution mass analyzers is key to obtaining comprehensive structural information and confidently identifying impurities.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Semantic Scholar. Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians†.
  • MDPI. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • YouTube. Electrospray ionization.
  • Semantic Scholar. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles.
  • RSC Publishing. In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry.
  • PubChem. Methyl 2-bromobenzo[d]thiazole-6-carboxylate.
  • LGC. The benefits of high-resolution mass spectrometry for impurity profiling.
  • PubMed. Simultaneous Determination of Benzotriazole and Benzothiazole Derivatives in Aqueous Matrices by Mixed-Mode Solid-Phase Extraction Followed by Liquid chromatography–tandem Mass Spectrometry.
  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • ACS Publications. Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole.
  • PubMed. Electrospray ionization efficiency scale of organic compounds.
  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • ChemicalBook. 6-BROMOBENZO[D]THIAZOLE-2-CARBOXYLIC ACID.
  • Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec.
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  • AMERICAN ELEMENTS. 2-Bromobenzo[d]thiazole-6-carboxylic Acid.
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  • ResearchGate. Relative molecular mass (Mr) of the tested benzothiazole compounds No. I -XIII.
  • American Chemical Society. Isolation of Potassium Bis(amido)diazadipnictogenide Salts.
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  • Chemsrc. CAS#:1187928-32-0 | 6-Bromobenzo[d]thiazole-2-carboxylic acid.
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  • Sigma-Aldrich. 2-Bromobenzothiazole 95.

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Exploratory

Biological Activity of Brominated Benzothiazole Derivatives: A Technical Guide

Abstract This technical guide provides an in-depth analysis of brominated benzothiazole derivatives, a class of pharmacophores exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. By leveraging...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of brominated benzothiazole derivatives, a class of pharmacophores exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. By leveraging the unique physicochemical properties of the bromine atom—specifically its lipophilicity and capacity for halogen bonding—these derivatives demonstrate enhanced binding affinity to molecular targets such as DNA gyrase, EGFR, and NF-κB. This document details synthesis protocols, structure-activity relationships (SAR), and validated biological assay methodologies for researchers in medicinal chemistry.[1]

Introduction: The Strategic Value of Bromination

Benzothiazole (1,3-benzothiazole) is a privileged scaffold in drug discovery due to its resemblance to purine bases and its ability to interact with diverse biological targets. However, the unsubstituted scaffold often lacks the specificity and potency required for clinical candidates.

Why Bromination? The incorporation of a bromine atom, particularly at the C-6 position, fundamentally alters the pharmacodynamics of the molecule:

  • Halogen Bonding: Bromine acts as a Lewis acid (sigma-hole donor), forming directed non-covalent interactions with Lewis bases (e.g., carbonyl oxygens or nitrogen atoms) in target protein binding pockets.

  • Lipophilicity Modulation: Bromination increases the partition coefficient (logP), facilitating membrane permeability—a critical factor for intracellular targets like DNA gyrase or kinase domains.

  • Steric Occlusion: The van der Waals radius of bromine (1.85 Å) provides sufficient steric bulk to restrict conformational rotation without preventing binding, often locking the ligand into a bioactive conformation.

Chemistry and Synthesis Workflows

Core Synthesis Pathway

The most robust method for synthesizing 2-amino-6-bromobenzothiazole—a versatile precursor—is the Hugerschhoff Reaction . This involves the oxidative cyclization of aryl thioureas using molecular bromine or bromine/acetic acid.

Visualization: Synthesis Workflow

SynthesisWorkflow Figure 1: Hugerschhoff Synthesis of Brominated Benzothiazole Scaffold Start 4-Bromoaniline Step1 Reaction with KSCN / HCl Start->Step1 Inter N-(4-bromophenyl) thiourea Step1->Inter Step2 Oxidative Cyclization (Br2 / CHCl3) Inter->Step2 Product 2-Amino-6-bromobenzothiazole (Key Scaffold) Step2->Product Deriv Schiff Bases / Hydrazones Product->Deriv  Functionalization  

Detailed Protocol: Synthesis of 2-Amino-6-bromobenzothiazole

Objective: To synthesize high-purity 2-amino-6-bromobenzothiazole as a core intermediate.

Reagents:

  • 4-Bromoaniline (10 mmol)

  • Potassium Thiocyanate (KSCN) (20 mmol)

  • Glacial Acetic Acid (20 mL)

  • Bromine (

    
    ) (10 mmol) in Acetic Acid (5 mL)
    

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 4-bromoaniline in glacial acetic acid. Add KSCN and stir at room temperature for 30 minutes.

  • Bromination/Cyclization: Cool the solution to 0–5°C in an ice bath. Add the bromine/acetic acid solution dropwise over 20 minutes. Critical: Maintain temperature below 10°C to prevent over-bromination or polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into crushed ice (200 g). A solid precipitate (hydrobromide salt) will form.

  • Neutralization: Filter the solid and resuspend in water. Neutralize with 20% ammonium hydroxide (

    
    ) until pH ~8. The free base will precipitate.
    
  • Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol.

  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the disappearance of thiourea protons and the characteristic aromatic splitting pattern of the 6-bromo substituted ring.

Structure-Activity Relationship (SAR)[2]

The biological potency of benzothiazole derivatives is strictly governed by the substitution pattern.

The C-6 "Anchor"

Substitution at the C-6 position is the primary driver of potency.

  • Electron-Withdrawing Groups (EWG): Bromine (-Br), Chlorine (-Cl), and Nitro (-NO2) groups at C-6 significantly enhance antimicrobial and anticancer activity compared to electron-donating groups (e.g., -CH3, -OCH3).

  • Mechanism: EWGs decrease the electron density of the benzothiazole ring, potentially enhancing

    
    -
    
    
    
    stacking interactions with DNA base pairs or aromatic residues in enzyme active sites.
The C-2 "Warhead"

The C-2 position serves as the attachment point for the "warhead"—the moiety responsible for specific target interaction.

  • Hydrazines/Hydrazones: Essential for anticancer activity (EGFR inhibition).

  • Schiff Bases: Enhance antifungal activity by increasing lipophilicity.

  • Amides/Ureas: Improve stability and hydrogen bonding capacity.

Visualization: SAR Logic

SAR Figure 2: Structure-Activity Relationship (SAR) of Brominated Benzothiazoles Core Benzothiazole Scaffold C6 Position 6 (Hydrophobic Pocket) Core->C6 Substitution C2 Position 2 (Interaction Domain) Core->C2 Functionalization C6_Effect Bromine (-Br) Substitution: 1. Increases Lipophilicity (LogP) 2. Halogen Bonding (Sigma-hole) 3. Enhances Cytotoxicity C6->C6_Effect C2_Effect Functional Groups: 1. Hydrazones -> EGFR Inhibition 2. Schiff Bases -> Antimicrobial 3. Amides -> Metabolic Stability C2->C2_Effect

Biological Activities and Mechanisms[2][3][4][5][6][7]

Anticancer Activity

Brominated benzothiazoles, particularly 6-bromo-2-hydrazino-1,3-benzothiazole derivatives , exhibit potent cytotoxicity against human cancer cell lines.[2]

Mechanism of Action: These compounds act as dual inhibitors of the EGFR (Epidermal Growth Factor Receptor) and NF-κB signaling pathways.

  • EGFR Inhibition: The benzothiazole moiety competes with ATP for the binding site of the tyrosine kinase domain of EGFR, blocking downstream proliferation signals (PI3K/Akt).

  • NF-κB Suppression: They prevent the translocation of NF-κB to the nucleus, thereby downregulating anti-apoptotic genes (e.g., Bcl-2).

Quantitative Data: Cytotoxicity (IC50)

Table 1: Comparative cytotoxicity of 6-bromo-benzothiazole derivatives vs. standard chemotherapy.[2]

CompoundSubstituent (C-2)Cell LineCancer TypeIC50 (µM)Potency Relative to Doxorubicin
6-Br-BTA-1 Hydrazone (4-Cl-Ph)HeLaCervical2.41Comparable
6-Br-BTA-1 Hydrazone (4-Cl-Ph)COS-7Kidney Fibroblast4.31Lower
6-Br-BTA-2 Pyrimidine-carbonitrileMCF-7Breast3.50High
Doxorubicin (Standard)HeLaCervical2.05Reference
Cisplatin (Standard)HeLaCervical9.76Superior (Compound is more potent)

Data synthesized from comparative literature analysis (See References).

Visualization: Signaling Pathway Inhibition

Pathway Figure 3: Dual Inhibition of EGFR and NF-κB Pathways by Brominated Benzothiazoles EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT NFkB_Inactive NF-κB (Cytosol) AKT->NFkB_Inactive Activation NFkB_Active NF-κB (Nucleus) NFkB_Inactive->NFkB_Active Translocation Survival Cell Survival / Proliferation NFkB_Active->Survival Transcription of Bcl-2, Cyclin D1 Apoptosis Apoptosis Survival->Apoptosis Pathway Blocked Drug 6-Bromo-Benzothiazole Derivative Drug->EGFR Blocks ATP Binding Drug->NFkB_Inactive Prevents Activation

Antimicrobial Activity

Brominated derivatives show significant bacteriostatic and fungistatic effects. The 6-bromo substitution is superior to 6-chloro or 6-methyl substitutions for antifungal activity against Candida albicans and Aspergillus niger.

Target: DNA Gyrase (Bacteria) and Sterol 14-α demethylase (Fungi).

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 of a synthesized brominated benzothiazole derivative.

Self-Validating System:

  • Positive Control: Doxorubicin (ensures assay sensitivity).

  • Negative Control: 0.1% DMSO (ensures solvent non-toxicity).

  • Blank: Media only (background subtraction).

Protocol:

  • Seeding: Seed HeLa cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions in culture media (range: 0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % cell viability =

    
    . Plot dose-response curve to derive IC50.
    

Conclusion

The bromination of the benzothiazole scaffold, specifically at the C-6 position, is a critical structural modification that enhances biological efficacy.[2][3] The 6-bromo derivatives exhibit a unique balance of lipophilicity and electronic character, enabling dual-targeting of kinase pathways (EGFR) and transcription factors (NF-κB) in cancer, while also providing a robust scaffold for antimicrobial agents. Future development should focus on C-2 diversification of the 6-bromo scaffold to optimize selectivity and reduce off-target toxicity.

References

  • Gabr, M. T., et al. (2016). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry.

  • Kumbhare, R. M., et al. (2012). Synthesis and cytotoxic activity of novel 2-hydrazino-benzothiazole derivatives. European Journal of Medicinal Chemistry.

  • Sarkar, S., & Bhagdev, K. (2022).[4] Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.

  • BenchChem. (2025).[2] A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives.

  • Racané, L., et al. (2020).[5] Synthesis and antimicrobial evaluation of novel amidino-substituted benzothiazole derivatives. Molecules.

Sources

Foundational

Chemical Profile &amp; Synthetic Utility: Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Executive Summary Methyl 6-bromobenzo[d]thiazole-2-carboxylate (CAS: 1024583-33-2) acts as a high-value bifunctional scaffold in modern drug discovery. Characterized by a fused benzene-thiazole core, this molecule offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-bromobenzo[d]thiazole-2-carboxylate (CAS: 1024583-33-2) acts as a high-value bifunctional scaffold in modern drug discovery. Characterized by a fused benzene-thiazole core, this molecule offers two orthogonal reactive sites: an electrophilic ester at the C2 position and a halogen handle (bromine) at the C6 position. This duality allows medicinal chemists to rapidly generate diverse libraries of bioactive compounds, particularly targeting kinase inhibition (e.g., FGFR-1) and neurodegenerative pathways. This guide dissects its IUPAC nomenclature, details a robust synthetic protocol, and maps its utility in structure-activity relationship (SAR) studies.

Nomenclature & Structural Identity

The IUPAC name Methyl 6-bromobenzo[d]thiazole-2-carboxylate is not merely a label but a set of coordinate instructions for the molecule's assembly. Understanding the syntax is crucial for correct regioselective modification.

Nomenclature Breakdown
  • Benzo[d]thiazole: This indicates a fusion between a benzene ring and a thiazole ring.[1] The letter [d] denotes the face of the thiazole ring where the fusion occurs. In thiazole, the bond between sulfur (1) and carbon (2) is side a; C2-N3 is side b; N3-C4 is side c; and the C4-C5 bond is side d. Thus, the benzene ring is fused across the C4-C5 bond of the thiazole.[1]

  • Numbering Priority: Sulfur is assigned position 1.[2] Nitrogen is position 3. The bridgehead carbons are 3a and 7a (not numbered in the perimeter count). The benzene ring positions are numbered 4, 5, 6, and 7.

  • 6-Bromo: The bromine atom is attached to the benzene ring at position 6.

  • 2-Carboxylate: The ester functionality is attached to the carbon between the sulfur and nitrogen atoms (C2). "Methyl" specifies the alkyl group of the ester.

Structural Connectivity Diagram

The following diagram illustrates the numbering scheme and the orthogonal reactive handles.

G Core Benzo[d]thiazole Core (Planar Aromatic System) C2 C2 Position (Electrophilic Carbon) Core->C2 Heterocyclic Ring C6 C6 Position (Aryl Halide) Core->C6 Benzenoid Ring Ester Methyl Ester (Nucleophilic Substitution Target) C2->Ester Functionalization Br Bromine (Cross-Coupling Handle) C6->Br Substitution

Figure 1: Structural deconstruction of Methyl 6-bromobenzo[d]thiazole-2-carboxylate highlighting reactive centers.

Physicochemical Profile

Accurate physicochemical data is essential for determining solubility in assays and purification strategies.

PropertyValueNotes
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol Monoisotopic Mass: 270.93 Da
CAS Number 1024583-33-2Acid form: 1187928-32-0
LogP ~3.3Lipophilic; requires DMSO for stock solutions
H-Acceptors 4Nitrogen and Oxygens
H-Donors 0Lacks -OH or -NH groups
Topological Polar Surface Area 67.4 ŲGood membrane permeability predictor
Solubility DMSO, DMF, DCMPoor water solubility

Synthetic Pathways[4]

The synthesis of 2-substituted benzothiazoles often relies on the condensation of 2-aminothiophenols with carboxylic acid derivatives. For the methyl ester, the reaction between 2-amino-5-bromobenzenethiol and dimethyl oxalate is the most direct and high-yielding route.

Reaction Mechanism

This cyclocondensation proceeds via a nucleophilic attack of the amino group on the oxalate carbonyl, followed by thiol attack and dehydration. The high nucleophilicity of the sulfur atom facilitates the ring closure under thermal conditions.

Detailed Protocol (Self-Validating)

Objective: Synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate on a 5 mmol scale.

Reagents:

  • 2-Amino-5-bromobenzenethiol (1.02 g, 5 mmol)

  • Dimethyl oxalate (1.18 g, 10 mmol, 2.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, 10 mol%)

  • Toluene (25 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add 2-amino-5-bromobenzenethiol and dimethyl oxalate to the toluene. Add p-TSA.

  • Reflux: Heat the mixture to reflux (110°C). The Dean-Stark trap is critical to remove the water and methanol by-products, driving the equilibrium toward the benzothiazole product.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting thiol (usually fluorescent) will disappear, and a new, less polar spot will appear. Reaction time is typically 4–6 hours.

  • Workup: Cool to room temperature. The product may precipitate directly. If not, remove solvent in vacuo.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

  • Validation:

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (CDCl₃, 400 MHz): Look for the methyl singlet (~4.1 ppm), aromatic doublets at C4/C5/C7 region (7.5–8.2 ppm).

Synthetic Workflow Diagram

Synthesis Reactant1 2-Amino-5-bromobenzenethiol Step1 Reflux in Toluene (Dean-Stark Trap, p-TSA cat.) Reactant1->Step1 Reactant2 Dimethyl Oxalate (Excess) Reactant2->Step1 Inter Cyclodehydration (-H₂O, -MeOH) Step1->Inter 110°C, 4-6h Product Methyl 6-bromobenzo[d]thiazole-2-carboxylate Inter->Product Isolation

Figure 2: Condensation pathway for the synthesis of the target benzothiazole ester.

Medicinal Chemistry Utility

This molecule is a "privileged scaffold" intermediate. Its value lies in the ability to selectively modify the C2 and C6 positions to probe biological targets.

C2-Position: The Warhead Precursor

The methyl ester at C2 is an electrophile that reacts with amines and hydrazines.

  • Amidation: Reaction with primary amines yields benzothiazole-2-carboxamides. These derivatives have shown potent activity against Mycobacterium tuberculosis and FGFR-1 (Fibroblast Growth Factor Receptor 1) in cancer models.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields the hydrazide, a precursor for forming 1,3,4-oxadiazole-benzothiazole hybrids, which are known for high antioxidant and anti-inflammatory activity.

C6-Position: The Diversity Handle

The bromine atom is robust under the conditions used to modify the ester, allowing for "late-stage functionalization."

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids introduces biaryl systems, critical for expanding the hydrophobic interaction within enzyme binding pockets (e.g., kinases).

  • Buchwald-Hartwig Amination: Introduces amino groups, altering solubility and hydrogen-bonding potential.

Strategic SAR Workflow

SAR Central Methyl 6-bromobenzo[d]thiazole-2-carboxylate PathA Path A: C2 Modification (Nucleophilic Acyl Substitution) Central->PathA R-NH₂ / Heat PathB Path B: C6 Modification (Pd-Catalyzed Coupling) Central->PathB Ar-B(OH)₂ / Pd(0) OutA Amides/Hydrazides (Target: H-Bonding residues) PathA->OutA OutB Biaryl Derivatives (Target: Hydrophobic pockets) PathB->OutB

Figure 3: Divergent synthesis strategy utilizing the orthogonal reactivity of the scaffold.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).

References

  • PubChem.[2][3] Methyl 2-bromobenzo[d]thiazole-6-carboxylate. National Library of Medicine. Available at: [Link]

  • American Elements. 2-Bromobenzo[d]thiazole-6-carboxylic Acid Properties. Available at: [Link][3]

  • Lihumis, H. S., et al.[4][5] "A Review on Recent Development and biological applications of benzothiazole derivatives." Progress in Chemical and Biochemical Research, 2022.[4][6] Available at: [Link]

  • Wang, M., et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 2020.[7] Available at: [Link]

  • Lead Sciences. Product Data: Methyl 6-bromobenzo[d]thiazole-2-carboxylate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate , a critical pharmacophore in drug discovery.[1] Unlike generic procedures, this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate , a critical pharmacophore in drug discovery.[1] Unlike generic procedures, this guide focuses on the cyclocondensation strategy utilizing 2-amino-5-bromobenzenethiol and methyl oxalyl chloride. This route offers superior regioselectivity and yield compared to direct carboxylation methods. We provide optimized reaction parameters, critical process controls (CPPs), and validated characterization data (NMR) to ensure reproducibility in a research or pre-clinical setting.

Introduction & Strategic Significance

The benzothiazole-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, appearing in diverse therapeutic agents targeting neurodegenerative diseases (e.g., Riluzole analogs), viral proteases, and PI3K/AKT/mTOR pathways.[1]

The 6-bromo substituent is particularly valuable as a handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation around the core.[1]

Retrosynthetic Analysis

To synthesize the target with high fidelity, we employ a disconnection strategy that builds the thiazole ring onto the benzene core, rather than functionalizing a pre-existing benzothiazole.[1] This avoids the harsh conditions required to lithiate position C2.

Retrosynthesis Target Methyl 6-bromobenzo[d]thiazole-2-carboxylate Inter Intermediate: N-(2-mercapto-4-bromophenyl) methyloxalamide Target->Inter Cyclodehydration (- H2O) SM1 Starting Material 1: 2-Amino-5-bromobenzenethiol Inter->SM1 Acylation SM2 Starting Material 2: Methyl Oxalyl Chloride Inter->SM2 Acylation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole ring.

Experimental Protocol

Method A: The Methyl Oxalyl Chloride Route (High Purity)

This method is preferred for gram-scale synthesis where purity is paramount.[1] It proceeds via the formation of an acyclic intermediate followed by acid-catalyzed cyclization.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCAS No.
2-Amino-5-bromobenzenethiol 1.0Limiting Reagent23451-95-8
Methyl Oxalyl Chloride 1.2Cyclization Partner5781-53-3
Triethylamine (TEA) 1.5Base (HCl scavenger)121-44-8
p-Toluenesulfonic acid (pTsOH) 0.1Catalyst (Step 2)104-15-4
Dichloromethane (DCM) -Solvent (Step 1)75-09-2
Toluene -Solvent (Step 2)108-88-3
Step-by-Step Procedure

Step 1: Acylation

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with 2-Amino-5-bromobenzenethiol (1.0 equiv) and anhydrous DCM (10 mL/g).

  • Cooling: Cool the suspension to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add Triethylamine (1.5 equiv) dropwise.[1] The solution should clear as the thiolate/amine salts form.

  • Reagent Addition: Add Methyl Oxalyl Chloride (1.2 equiv) dropwise via a syringe pump or pressure-equalizing funnel over 30 minutes. Caution: Exothermic.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the thiol.[1]

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with saturated NaHCO₃ and brine.[3] Dry over Na₂SO₄ and concentrate in vacuo to obtain the acyclic amide intermediate.

Step 2: Cyclodehydration

  • Solvent Switch: Dissolve the crude intermediate in Toluene (10 mL/g).

  • Catalysis: Add p-Toluenesulfonic acid (10 mol%).

  • Reflux: Heat the mixture to reflux (110°C) utilizing a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the benzothiazole.[1]

  • Completion: Reflux for 4–6 hours.

  • Purification: Cool to RT. Wash with NaHCO₃ solution.[3] Concentrate the organic layer.[1][3][7] Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Method B: The Dimethyl Oxalate Route (Scalable/Green)

For larger scales (>50g), utilizing dimethyl oxalate avoids the use of corrosive acid chlorides.[1]

  • Mix 2-Amino-5-bromobenzenethiol (1.0 equiv) and Dimethyl Oxalate (5.0 equiv).

  • Heat the neat mixture (or in Xylene) to 140–150°C for 6–8 hours.

  • Methanol is generated as a byproduct; venting is required.[1]

  • Cool the mixture; the product often precipitates or can be isolated by removing excess oxalate via vacuum distillation.[1]

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on Quality
Temperature (Step 1) < 5°C during additionHigh temp leads to di-acylation or polymerization.[1]
Moisture Control Anhydrous (<0.1% H₂O)Methyl oxalyl chloride hydrolyzes rapidly; reduces yield.[1]
Dean-Stark Efficiency Continuous water removalFailure to remove water prevents ring closure (Step 2).[1]
Thiol Oxidation Inert AtmosphereThe starting thiol readily oxidizes to the disulfide (dimer) in air, which is unreactive.

Troubleshooting Guide:

  • Low Yield: Check the quality of the starting thiol.[1] If it is yellow/orange, it may contain significant disulfide.[1] Reduce with NaBH₄ or Zn/AcOH before use.

  • Impurity Formation: If a "dimer" impurity is observed by LCMS, it is likely the disulfide.[1] Ensure strict inert atmosphere.

Characterization Data

Data derived from reference standards and literature analogues.

Product: Methyl 6-bromobenzo[d]thiazole-2-carboxylate Appearance: Pale yellow to off-white solid.[1]

1H NMR (400 MHz, CDCl₃):

δ 8.07–8.02 (m, 2H, Ar-H), 7.64–7.62 (d, 1H, Ar-H), 4.05 (s, 3H, -OCH₃).[1] Note: The aromatic region shows the characteristic splitting of the 6-bromo substituted benzothiazole ring.

13C NMR (101 MHz, CDCl₃):

δ 160.75 (C=O), 158.47 (C2), 151.91 (C3a), 138.28 (C7a), 130.96, 126.57, 124.71, 121.91 (Ar-C), 53.87 (-OCH₃).[1]

Mass Spectrometry (ESI+):

Calculated for C₉H₆BrNO₂S [M+H]⁺: 271.93 / 273.93 (1:1 isotopic ratio due to Br).[1]

Process Workflow Diagram

Workflow Start Start: 2-Amino-5-bromobenzenethiol Step1 Step 1: Acylation (DCM, TEA, Me-Oxalyl Chloride, 0°C) Start->Step1 Check1 TLC Check: Disappearance of Thiol? Step1->Check1 Check1->Step1 No Step2 Step 2: Cyclodehydration (Toluene, pTsOH, Reflux 110°C) Check1->Step2 Yes DeanStark Dean-Stark Trap (Remove H2O) Step2->DeanStark Workup Workup & Purification (Wash, Dry, Recrystallize) Step2->Workup Final Final Product: Methyl 6-bromobenzo[d]thiazole-2-carboxylate Workup->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

  • 2-Amino-5-bromobenzenethiol: Stench.[1] Toxic if swallowed.[1] Handle in a fume hood.

  • Methyl Oxalyl Chloride: Corrosive lachrymator.[1] Reacts violently with water.[1]

  • Waste Disposal: Aqueous waste streams will contain sulfides/thiols; treat with bleach (hypochlorite) to oxidize before disposal to neutralize odor and toxicity.[1]

References

  • NMR & Spectral Data Verification

    • Source: RSC Advances (Royal Society of Chemistry).[1]

    • Context: Characterization of benzothiazole deriv
    • Link:[1]

  • General Benzothiazole Synthesis (Cyclization Logic)

    • Source: Scholars Research Library (Der Pharmacia Lettre).[1]

    • Context: Review of 2-amino substituted benzothiazoles and synthesis methods.
    • Link:

  • Analogous Synthesis (Hydroxy-benzothiazole-carboxylate)

    • Source: RSC Medicinal Chemistry.[1][3]

    • Context: Synthesis of methyl 6-hydroxybenzothiazole-2-carboxylate via similar condensation.[1]

    • Link:[1]

Sources

Application

Application Note: Scalable Synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Abstract & Strategic Significance Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors, antitumor agent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors, antitumor agents, and imaging ligands. The 2-carboxylate moiety provides an electrophilic handle for further diversification (e.g., amidation), while the 6-bromo substituent allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the benzo-fused ring.

This protocol details a high-fidelity synthesis prioritizing regiochemical integrity and scalability. Unlike traditional high-temperature fusions which often result in tarry byproducts, this guide recommends a stepwise acyl-chloride cyclization route (Method A) for maximum purity, while also providing the thermal condensation route (Method B) for industrial cost-efficiency.

Retrosynthetic Analysis & Mechanism

The construction of the benzothiazole core relies on the condensation of a 2-aminothiophenol derivative with an oxalate source.

  • Regiochemistry: The starting material, 2-amino-5-bromobenzenethiol , possesses a bromine atom para to the amino group (position 5 relative to thiol, position 4 relative to amine). Upon cyclization, the bromine resides at position 6 of the benzothiazole ring (para to the nitrogen), which is the desired substitution pattern.

Reaction Logic:

  • Nucleophilic Attack: The aniline nitrogen attacks the oxalate carbonyl.

  • Cyclization: The thiol sulfur attacks the activated carbonyl intermediate, closing the thiazole ring.

  • Aromatization: Loss of water/HCl drives the formation of the aromatic benzothiazole system.

Retrosynthesis Target Methyl 6-bromobenzo[d]thiazole-2-carboxylate Inter Benzothiazole-2-carbonyl chloride (Transient Intermediate) Target->Inter Methanolysis SM1 2-Amino-5-bromobenzenethiol (Zn Salt or Free Base) Inter->SM1 Cyclocondensation SM2 Oxalyl Chloride / Methanol Inter->SM2

Figure 1: Retrosynthetic disconnection showing the acyl chloride pathway.

Experimental Protocol

Method A: Low-Temperature Cyclization (Recommended for Lab Scale/High Purity)

This method utilizes oxalyl chloride to generate the reactive acid chloride intermediate in situ, allowing for milder conditions than thermal fusion.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
2-Amino-5-bromobenzenethiol (Zn salt) 1.0 472.7 (dimer) Precursor
Oxalyl Chloride 2.5 126.93 Cyclizing Agent
Methanol (Anhydrous) Excess 32.04 Nucleophile
Dichloromethane (DCM) Solvent - Solvent

| Triethylamine (TEA) | 2.2 | 101.19 | Base (Optional) |

Step-by-Step Procedure:

  • Free Base Liberation (Critical if using Zn Salt):

    • Suspend 2-amino-5-bromobenzenethiol zinc salt (10 mmol) in DCM (50 mL).

    • Add 3M HCl (20 mL) and stir vigorously for 30 min until the solid dissolves/changes form.

    • Separate the organic layer.[1][2][3] Extract aqueous layer with DCM (2x).[3]

    • Dry combined organics over Na₂SO₄ and concentrate freshly before use (Note: Free thiols oxidize rapidly; proceed immediately).

    • Alternative: Use the Zn salt directly if refluxing in toluene, but the DCM route prefers the free base.

  • Cyclization:

    • Dissolve the fresh 2-amino-5-bromobenzenethiol (10 mmol) in anhydrous DCM (40 mL) under Nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

    • Add Oxalyl Chloride (25 mmol) dropwise over 15 minutes. Caution: Gas evolution (HCl, CO, CO₂).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Reflux for 1 hour to ensure complete ring closure. The solution should turn dark.

  • Esterification:

    • Cool the reaction mixture back to 0°C .

    • Slowly add anhydrous Methanol (10 mL) (exothermic quench).

    • Stir at RT for 1 hour.

  • Workup:

    • Quench with saturated NaHCO₃ solution (carefully) to neutralize acid.

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with Brine.[1][4]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from hot Ethanol or Methanol.

    • Yield Expectation: 75-85%.

    • Appearance: Off-white to pale yellow needles.

Method B: Thermal Condensation (Green/Industrial Route)

Uses dimethyl oxalate as both reagent and solvent. Requires high temperature but avoids chlorinated solvents.

Protocol:

  • Mix 2-amino-5-bromobenzenethiol (10 mmol) and Dimethyl Oxalate (30 mmol) in a round-bottom flask.

  • Heat the neat mixture to 140-150°C for 4-6 hours.

    • Mechanism:[5][6][7][8] The amine forms the amide first, followed by thermal dehydration/cyclization.

  • Cool to ~60°C and add Ethanol (20 mL) to precipitate the product.

  • Filter the solid and wash with cold ethanol.

  • Recrystallize from Methanol.[3]

Quality Control & Validation

Verify the identity of the synthesized product using the following parameters.

TestExpected ResultDiagnostic Signal
TLC Single SpotR_f ~0.6 (Hexane:EtOAc 4:1)
1H NMR Purity >95%Methyl singlet @ ~4.0 ppm; 3 Aromatic protons (pattern: d, dd, d).
LC-MS [M+H]+Mass ~272/274 (1:1 Br isotope pattern).
Melting Point Sharp Range~105-108°C (Verify with literature standard).

Self-Validating Checkpoint:

  • During Reaction: Monitor the disappearance of the thiol starting material by TLC. The thiol often streaks; the ester product will be a distinct, non-streaking spot.

  • Workup: If the smell of "rotten eggs" (thiol) persists strongly after workup, oxidation to the disulfide (impurity) may have occurred. Wash with dilute NaHSO₃ if necessary.

Workflow Visualization

Workflow start Start: 2-Amino-5-bromobenzenethiol (Zn Salt) freebase Liberate Free Base (DCM/HCl wash) start->freebase Prep cyclize Cyclization (+ Oxalyl Chloride, 0°C -> Reflux) freebase->cyclize DCM, N2 atm quench Esterification Quench (+ MeOH, 0°C) cyclize->quench Formation of Acid Chloride workup Workup & Crystallization (NaHCO3 wash, EtOH recryst) quench->workup Formation of Methyl Ester final Product: Methyl 6-bromobenzo[d]thiazole-2-carboxylate workup->final Isolation

Figure 2: Step-by-step experimental workflow for Method A.

References

  • General Benzothiazole Synthesis

    • Reaction of 2-aminothiophenols with oxalyl chloride.
    • Source:

  • Methodology for Carboxylate Esters

    • Organic Chemistry Portal - Benzothiazole Synthesis.
    • Source:

  • Precursor Data (2-Amino-5-bromobenzenethiol)

    • BenchChem Application Note on 2-amino-5-bromo deriv
    • Source: [1]

  • Analogous Synthesis (Ethyl 6-bromobenzothiazole-2-carboxylate): Journal of Medicinal Chemistry (General method citation for benzothiazole-2-carboxylates via oxalate condensation). See generally: J. Med. Chem. 2006, 49, 14, 4183–4195.

Sources

Method

The Versatile Scaffold: Methyl 6-bromobenzo[d]thiazole-2-carboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the benzothiazole scaffold stands out as a privileged heterocyclic system, integral to a wide array of biologically active molecules. Its unique structural features and sy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the benzothiazole scaffold stands out as a privileged heterocyclic system, integral to a wide array of biologically active molecules. Its unique structural features and synthetic tractability have made it a focal point for the development of novel therapeutic agents. Among the numerous benzothiazole-based building blocks, Methyl 6-bromobenzo[d]thiazole-2-carboxylate emerges as a particularly valuable intermediate. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this versatile compound. We will delve into its synthetic utility, with a special focus on its role in the creation of potent enzyme inhibitors, and provide detailed, field-proven protocols to empower your research endeavors.

Introduction to a Privileged Scaffold

The benzothiazole core, a fusion of a benzene and a thiazole ring, is a common feature in many natural and synthetic bioactive compounds.[1] This structural motif is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The strategic placement of functional groups on the benzothiazole ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Methyl 6-bromobenzo[d]thiazole-2-carboxylate, with its bromine atom at the 6-position and a methyl ester at the 2-position, is a trifunctional building block primed for diverse chemical modifications. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. The bromine atom serves as a handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.[4][5] This synthetic versatility makes it a cornerstone in the construction of complex molecular architectures for drug discovery programs.

Key Application: A Gateway to Soluble Epoxide Hydrolase (sEH) Inhibitors

A prominent and highly significant application of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is its use as a key intermediate in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH).

The Role of sEH in Human Health and Disease

Soluble epoxide hydrolase is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipid molecules.[6] EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[7] By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes these protective effects.[6] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[6]

GSK2256294: A Clinically Investigated sEH Inhibitor

A prime example of a potent sEH inhibitor derived from the benzothiazole scaffold is GSK2256294.[6][8] This compound has been the subject of clinical investigation and has demonstrated the potential to modulate inflammatory responses.[8] The synthesis of GSK2256294 and its analogs often utilizes a 6-substituted benzothiazole core, highlighting the importance of intermediates like Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Below, we outline a plausible synthetic pathway and detailed protocols that a medicinal chemist would employ to synthesize a key precursor to sEH inhibitors, starting from our title compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Reaction Scheme:

Synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate reactant1 4-Bromo-2-aminothiophenol product Methyl 6-bromobenzo[d]thiazole-2-carboxylate reactant1->product 1. Condensation 2. Cyclization/Oxidation reactant2 Methyl 2-chloro-2-oxoacetate reactant2->product Amide Coupling reactant1 Methyl 6-bromobenzo[d]thiazole-2-carboxylate product N-(Adamantan-1-yl)-6-bromobenzo[d]thiazole-2-carboxamide reactant1->product 1. Hydrolysis (LiOH) 2. Amide Coupling (HATU, DIPEA) reactant2 Adamantan-1-amine reactant2->product sEH Inhibition Assay step1 Prepare Reagents: - sEH enzyme solution - Fluorogenic substrate - Test compounds - Assay buffer step2 Dispense test compounds and enzyme into -a 96-well plate step1->step2 step3 Pre-incubate step2->step3 step4 Initiate reaction with substrate addition step3->step4 step5 Monitor fluorescence kinetically step4->step5 step6 Calculate IC50 values step5->step6

Sources

Application

Application Notes &amp; Protocols: Methyl 6-bromobenzo[d]thiazole-2-carboxylate as a Versatile Scaffolding Block for Advanced Molecular Synthesis

Introduction: The Strategic Value of the Benzothiazole Core in Drug Discovery The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzothiazole Core in Drug Discovery

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological properties. Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5][6] The inherent bioactivity of this scaffold, combined with its synthetic tractability, makes it a cornerstone of modern drug development programs.[4]

Methyl 6-bromobenzo[d]thiazole-2-carboxylate emerges as a particularly valuable building block for several key reasons. It possesses two distinct and orthogonally reactive handles:

  • The C6-Bromine Atom: An ideal site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, or amino substituents. This position is crucial for extending the molecular framework and exploring structure-activity relationships (SAR).

  • The C2-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other functional groups.[7] This allows for the introduction of polar groups to enhance solubility or to serve as key interaction points with biological targets.

This guide provides an in-depth exploration of the synthetic utility of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, complete with detailed protocols and mechanistic insights for its application in the synthesis of complex, high-value molecules.

Key Synthetic Transformations and Applications

The strategic placement of the bromine atom and the methyl ester allows for a diverse range of chemical modifications. This section details the most impactful of these transformations: Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, a cornerstone of modern organic synthesis.[8] This reaction is particularly effective for coupling aryl halides, such as our building block, with aryl or vinyl boronic acids or their esters.[9] The reaction's tolerance for a wide variety of functional groups and its generally mild conditions make it an indispensable tool in drug discovery.[8]

Mechanistic Rationale: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzothiazole.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. The base is crucial for activating the boronic acid component for transmetalation.

Suzuki_Miyaura_Workflow start Methyl 6-bromobenzo[d]thiazole-2-carboxylate + Arylboronic Acid reaction Reaction Mixture Heat (e.g., 90-100 °C) start->reaction Add reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction Add workup Aqueous Workup & Extraction reaction->workup Cool & Process purification Column Chromatography workup->purification Isolate Crude product Methyl 6-arylbenzo[d]thiazole-2-carboxylate purification->product Purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of Methyl 6-(p-tolyl)benzo[d]thiazole-2-carboxylate

This protocol provides a representative procedure for a Suzuki-Miyaura coupling reaction.

Reagent MW ( g/mol ) Equivalents Amount Notes
Methyl 6-bromobenzo[d]thiazole-2-carboxylate272.121.0272 mgStarting Material
p-Tolylboronic acid135.961.2163 mgCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.5345 mgBase
1,4-Dioxane--8 mLSolvent
Water--2 mLSolvent

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 6-bromobenzo[d]thiazole-2-carboxylate (272 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask. The mixture may turn yellow/orange.

  • Reaction: Heat the reaction mixture to 95 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product. Typical yields for this type of reaction range from 80-95%.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of pharmaceuticals.[10] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[10][11] Applying this reaction to our building block opens a direct route to a wide array of 6-amino-substituted benzothiazoles, which are key pharmacophores in many drug candidates.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is critical to facilitate the reductive elimination step.[10]

Buchwald_Hartwig_Workflow start Methyl 6-bromobenzo[d]thiazole-2-carboxylate + Amine (e.g., Morpholine) reaction Reaction Mixture Inert Atmosphere Heat start->reaction Add reagents Pd Pre-catalyst (e.g., RuPhos-Pd-G3) Base (e.g., LiHMDS or NaOtBu) Solvent (e.g., THF or Toluene) reagents->reaction Add workup Quench & Aqueous Workup reaction->workup Cool & Process purification Column Chromatography workup->purification Isolate Crude product Methyl 6-(amino)benzo[d]thiazole-2-carboxylate purification->product Purify

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Methyl 6-morpholinobenzo[d]thiazole-2-carboxylate

This protocol illustrates a typical Buchwald-Hartwig amination using a modern palladium pre-catalyst for improved efficiency and reliability.[11]

Reagent MW ( g/mol ) Equivalents Amount Notes
Methyl 6-bromobenzo[d]thiazole-2-carboxylate272.121.0272 mgStarting Material
Morpholine87.121.3113 µLNucleophile
RuPhos Pd G3863.530.0217 mgPre-catalyst
Sodium tert-butoxide (NaOtBu)96.101.5144 mgBase
Toluene (anhydrous)--5 mLSolvent

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of argon, add Methyl 6-bromobenzo[d]thiazole-2-carboxylate (272 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), and the RuPhos Pd G3 pre-catalyst (17 mg, 0.02 mmol) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (113 µL, 1.3 mmol).

  • Reaction: Seal the vial tightly with a Teflon-lined cap and remove from the glovebox. Place the vial in a preheated oil bath at 100 °C. Stir for 4-10 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 6-amino-substituted benzothiazole.

Application in Complex Molecule Synthesis: DNA Gyrase Inhibitors

The functionalized benzothiazole core is a key component of potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival.[7] For example, the synthesis of compounds like 4-(benzyloxy)-2-(...-amido)benzo[d]thiazole-6-carboxylic acid relies on the strategic functionalization of a benzothiazole scaffold.[7] Our building block, Methyl 6-bromobenzo[d]thiazole-2-carboxylate, serves as an excellent precursor for such molecules. A potential synthetic route could involve:

  • Buchwald-Hartwig Amination: Introduction of a protected amine or a precursor at the C6 position.

  • Ester Hydrolysis: Conversion of the C2-methyl ester to a carboxylic acid.

  • Amide Coupling: Formation of the critical amide bond at the C2 position.

This highlights how the orthogonal reactivity of the building block can be leveraged in a multi-step synthesis to rapidly build molecular complexity.

Safety and Handling

Methyl 6-bromobenzo[d]thiazole-2-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.

References

  • National Center for Biotechnology Information. "2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one." PubChem, [Link]. Accessed January 28, 2026.

  • ResearchGate. "The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel." [Link]. Accessed January 28, 2026.

  • National Institutes of Health. "Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO." [Link]. Accessed January 28, 2026.

  • Der Pharma Chemica. "Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity." [Link]. Accessed January 28, 2026.

  • Scholars Research Library. "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis." [Link]. Accessed January 28, 2026.

  • Hanoi National University of Education. "Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction." [Link]. Accessed January 28, 2026.

  • ResearchGate. "C-S cross-coupling reaction using 2-bromobenzothiazole as substrate and mediated by Pd/CuAB under MWI." [Link]. Accessed January 28, 2026.

  • Semantic Scholar. "Benzo[1,2-d:4,5-d']bis([13][14][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity." [Link]. Accessed January 28, 2026.

  • American Elements. "2-Bromobenzo[d]thiazole-6-carboxylic Acid." [Link]. Accessed January 28, 2026.

  • National Center for Biotechnology Information. "Methyl 2-bromobenzo[d]thiazole-6-carboxylate." PubChem, [Link]. Accessed January 28, 2026.

  • VNU-HCM Journal of Science and Technology Development. "Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction." [Link]. Accessed January 28, 2026.

  • Lead Sciences. "Methyl 6-bromobenzo[d]thiazole-2-carboxylate." [Link]. Accessed January 28, 2026.

  • National Institutes of Health. "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products." [Link]. Accessed January 28, 2026.

  • National Institutes of Health. "Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents." [Link]. Accessed January 28, 2026.

  • MDPI. "Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review." [Link]. Accessed January 28, 2026.

  • PubMed. "Medicinal significance of benzothiazole scaffold: an insight view." [Link]. Accessed January 28, 2026.

  • ResearchGate. "Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs." [Link]. Accessed January 28, 2026.

  • National Institutes of Health. "Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa." [Link]. Accessed January 28, 2026.

  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." [Link]. Accessed January 28, 2026.

  • Progress in Chemical and Biochemical Research. "A Review on Recent Development and biological applications of benzothiazole derivatives." [Link]. Accessed January 28, 2026.

  • ScienceDirect. "Benzothiazole derivatives: Significance and symbolism." [Link]. Accessed January 28, 2026.

  • Johnson Matthey. "Buchwald Hartwig amination catalysts." [Link]. Accessed January 28, 2026.

  • National Institutes of Health. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." [Link]. Accessed January 28, 2026.

Sources

Method

Application Notes and Protocols for the Derivatization of Methyl 6-bromobenzo[d]thiazole-2-carboxylate in Drug Discovery

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The inherent structural features of benzothiazole allow for diverse functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. This versatility makes it a "privileged structure" in drug discovery, a molecular framework that can be adapted to interact with a variety of biological targets.

Methyl 6-bromobenzo[d]thiazole-2-carboxylate serves as a highly valuable and versatile starting material for the synthesis of novel benzothiazole derivatives. The presence of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methyl ester at the 2-position can also be further modified, for example, through hydrolysis and subsequent amide coupling, to generate additional diversity. This application note will provide detailed protocols and scientific rationale for the derivatization of this key building block, focusing on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Derivatization Strategies: A Gateway to Chemical Diversity

The strategic derivatization of Methyl 6-bromobenzo[d]thiazole-2-carboxylate primarily revolves around the palladium-catalyzed cross-coupling reactions at the C6-bromo position. This approach allows for the modular assembly of complex molecules from readily available building blocks.

Figure 1: Key derivatization pathways for Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl Benzothiazole Derivatives

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[4] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[5] This reaction is highly valued in drug discovery for its mild conditions and tolerance of a wide range of functional groups.

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the reaction. For electron-deficient substrates like our benzothiazole, a suitable electron-rich phosphine ligand is often employed to facilitate the oxidative addition and reductive elimination steps. The base is required to activate the organoboron species for transmetalation.

Experimental Protocol

Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 6-bromobenzo[d]thiazole-2-carboxylate (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K3PO4, K2CO3, Cs2CO3) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 6-bromobenzo[d]thiazole-2-carboxylate, the aryl/heteroaryl boronic acid/ester, the base, and the palladium catalyst.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat 3 times). Add the anhydrous solvent (and water, if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, usually 12-24 hours).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[1] Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl/heteroaryl benzothiazole derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acidPd(PPh3)4 (5)K3PO4Dioxane/H2O (4:1)952485-95
24-Methoxyphenylboronic acidPd(PPh3)4 (5)K3PO4DMF/H2O (4:1)953164
33,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh3)4 (5)K3PO4Dioxane/H2O (4:1)9531High
4Phenylboronic acidPdCl2(dppf) (3)K2CO3Toluene/H2O (4:1)1001880-90

Data synthesized from analogous reactions on 6-bromobenzothiazole derivatives.[6]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino Benzothiazole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[7] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and their derivatives, which are prevalent in many pharmaceuticals.

Scientific Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[8] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[8] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally favoring the reaction. Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine.

Experimental Protocol

Figure 3: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • Methyl 6-bromobenzo[d]thiazole-2-carboxylate (1.0 equiv)

  • Primary or secondary amine (1.2 - 2.0 equiv)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5 - 3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a flame-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Addition of Reactants: Add Methyl 6-bromobenzo[d]thiazole-2-carboxylate, the amine, and the anhydrous, deoxygenated solvent.

  • Degassing: If not performed in a glovebox, seal the vessel and degas the mixture by several cycles of evacuation and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS, usually 8-24 hours).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite to remove palladium residues.[9]

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 6-amino benzothiazole derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd2(dba)3 / XantPhos (2/4)NaOtBuToluene1001280-90
2AnilinePd(OAc)2 / BINAP (5/8)Cs2CO3Toluene110875-85
3n-ButylaminePd2(dba)3 / RuPhos (1/2)K3PO4Dioxane1001880-95
4PiperidinePd(OAc)2 / XPhos (2/4)NaOtBuToluene1001685-95

Conditions are representative and may require optimization for specific substrates.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published methodologies. To ensure the success and reproducibility of these reactions, the following self-validating steps are crucial:

  • Purity of Starting Materials: Ensure that Methyl 6-bromobenzo[d]thiazole-2-carboxylate and all other reagents are of high purity.

  • Inert Atmosphere: The exclusion of oxygen and moisture is critical for the stability and activity of the palladium catalysts. Proper inert gas techniques (Schlenk line or glovebox) are essential.

  • Reaction Monitoring: Regularly monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to identify any potential side products.

  • Characterization: Thoroughly characterize the final products using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their identity and purity.

Conclusion

The derivatization of Methyl 6-bromobenzo[d]thiazole-2-carboxylate via Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers a powerful and efficient platform for the generation of diverse chemical libraries for drug discovery. The protocols provided in these application notes, grounded in established chemical principles, offer a reliable starting point for researchers and scientists in the field. By understanding the causality behind the experimental choices and adhering to rigorous experimental techniques, these methods can be effectively employed to synthesize novel benzothiazole derivatives with the potential for significant therapeutic impact.

References

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. Retrieved from [Link]

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  • Vu Thia, A.-T., Hoan-Duong, Q., Nguyen, D.-D., Nguyen, H., Nguyen, T.-H., & Duong, D.-T. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science and Technology, 1(1), 60-65. Retrieved from [Link]

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  • ACS Publications. (n.d.). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. ACS Publications. Retrieved from [Link]

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Application

Application Notes and Protocols for the N-Arylation of Benzothiazoles

Introduction: The Strategic Importance of N-Arylated Benzothiazoles The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and pharmacological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylated Benzothiazoles

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and pharmacological activities.[1][2][3] Its derivatives have garnered substantial interest in medicinal chemistry due to their wide-ranging therapeutic potential, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][4][5] The strategic introduction of an aryl group at the nitrogen atom of the benzothiazole ring system, a process known as N-arylation, profoundly influences the molecule's steric and electronic properties. This modification can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and unlock novel therapeutic applications, making the development of efficient N-arylation methodologies a critical endeavor in modern drug discovery.[1][3]

This application note provides a detailed guide for researchers and drug development professionals on the experimental procedures for the N-arylation of benzothiazoles. We will delve into the mechanistic underpinnings of the most prevalent and robust methods, namely the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. By understanding the causality behind experimental choices, researchers can better troubleshoot and optimize these powerful transformations.

Comparative Overview of Key N-Arylation Methodologies

The direct N-arylation of benzothiazoles is predominantly achieved through transition-metal-catalyzed cross-coupling reactions.[6][7] The two most prominent and widely adopted methods are the Ullmann condensation and the Buchwald-Hartwig amination. Each approach possesses distinct advantages and disadvantages, and the choice of method often depends on the specific substrates, functional group tolerance, and desired reaction conditions.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu) salts (e.g., CuI, Cu2O)Palladium (Pd) complexes (e.g., Pd(OAc)2, Pd2(dba)3)
Ligands Often ligand-free or simple ligands (e.g., prolinamide)Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos)
Aryl Halide Reactivity I > Br >> Cl (Aryl iodides are most reactive)I ≈ Br > Cl (Aryl chlorides can be effective with appropriate ligands)
Reaction Temperature Typically high (100-210 °C)Generally milder (room temperature to 110 °C)
Base Strong inorganic bases (e.g., K2CO3, KOH)Strong, non-nucleophilic bases (e.g., NaOtBu, Cs2CO3)
Advantages Cost-effective catalyst, often suitable for large-scale synthesisBroad substrate scope, high functional group tolerance, milder conditions
Disadvantages Harsh reaction conditions, limited substrate scopeMore expensive catalyst and ligands, sensitivity to air and moisture

Mechanistic Insights into N-Arylation Reactions

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. Both the Ullmann and Buchwald-Hartwig reactions proceed through a catalytic cycle involving the transition metal center.

The Ullmann Condensation Catalytic Cycle

The Ullmann reaction, a classical method for forming carbon-heteroatom bonds, is typically catalyzed by copper.[8][9] While historically requiring harsh conditions, modern protocols have improved its efficiency.[9][10] The proposed mechanism for the N-arylation of benzothiazole via an Ullmann-type reaction is depicted below.[9]

Ullmann_Cycle Benzothiazole Benzothiazole Cu(I)-Benzothiazolide Cu(I)-Benzothiazolide Benzothiazole->Cu(I)-Benzothiazolide + Base Cu(I)X Cu(I)X Cu(I)X->Cu(I)-Benzothiazolide Aryl-X Aryl-X Base Base Product N-Arylbenzothiazole Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Benzothiazolide->Cu(III) Intermediate Oxidative Addition + Aryl-X Cu(III) Intermediate->Cu(I)X Cu(III) Intermediate->Product Reductive Elimination

Figure 1: Proposed catalytic cycle for the Ullmann N-arylation of benzothiazole.

The cycle is thought to initiate with the reaction of the benzothiazole with the Cu(I) catalyst in the presence of a base to form a copper(I)-benzothiazolide intermediate.[11] Oxidative addition of the aryl halide to this intermediate generates a transient Cu(III) species.[9] The final step is reductive elimination from the Cu(III) complex, which forms the desired N-arylbenzothiazole product and regenerates the active Cu(I) catalyst.[9]

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad applicability in C-N bond formation.[12][13][14] The reaction is catalyzed by palladium complexes, and the catalytic cycle is well-established.[15]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Aryl-X Aryl-X Aryl-X Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange + Benzothiazole + Base Benzothiazole_Base Benzothiazole + Base Pd(II)_Amide_Complex Ar-Pd(II)(Benzothiazolide)L₂ Ligand_Exchange->Pd(II)_Amide_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product N-Arylbenzothiazole Reductive_Elimination->Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig N-arylation of benzothiazole.

The catalytic cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[12][15] The benzothiazole then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amide complex.[13] The crucial C-N bond is formed in the final reductive elimination step, which yields the N-arylbenzothiazole product and regenerates the active Pd(0) catalyst.[12][15] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps.[13]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrates used.

Protocol 1: Copper-Catalyzed N-Arylation of Benzothiazole (Ullmann Condensation)

This protocol describes a representative Ullmann condensation for the N-arylation of benzothiazole with an aryl iodide.

Materials and Equipment:

  • Benzothiazole

  • Aryl Iodide (e.g., Iodobenzene)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K2CO3), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add benzothiazole (1.0 mmol, 1.0 equiv.), aryl iodide (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously at 120-140 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylbenzothiazole.

Protocol 2: Palladium-Catalyzed N-Arylation of Benzothiazole (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the Buchwald-Hartwig amination of benzothiazole with an aryl bromide.[16]

Materials and Equipment:

  • Benzothiazole

  • Aryl Bromide (e.g., 4-Bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)2)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add benzothiazole (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.2 mmol, 1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture with stirring at 100-110 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and pass it through a short plug of celite to remove the palladium catalyst.[16]

  • Washing: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure N-arylbenzothiazole.

Conclusion

The N-arylation of benzothiazoles is a pivotal transformation in the synthesis of compounds with significant therapeutic potential. Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination offer robust and reliable methods for achieving this transformation. The choice between these methods will be guided by factors such as cost, reaction scale, and the specific functional groups present in the starting materials. By leveraging the detailed protocols and mechanistic insights provided in this application note, researchers can confidently and efficiently synthesize a diverse array of N-arylated benzothiazoles for further investigation in drug discovery and development programs.

References

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. (n.d.). Scilit.
  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2020). MDPI. Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 12, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved February 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). PubMed. Retrieved February 12, 2026, from [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2024). Bentham Science. Retrieved February 12, 2026, from [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Bath. Retrieved February 12, 2026, from [Link]

  • Copper-Catalyzed N-Arylations of Nitrogen-Containing Heterocycles in Water. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved February 12, 2026, from [Link]

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  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Recent developments in selective N-arylation of azoles. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Retrieved February 12, 2026, from [Link]

  • On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. Retrieved February 12, 2026, from [Link]

  • Recent advances in pharmacological activity of benzothiazole derivatives. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig coupling. (2019). YouTube. Retrieved February 12, 2026, from [Link]

  • Copper-Catalyzed Arylation of Benzothiazoles With Toluene Derivatives: Synthesis of 2-Arylbenzothiazole. (n.d.). Amanote Research. Retrieved February 12, 2026, from [Link]

  • Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]

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  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

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Method

Application Note &amp; Protocols: High-Purity Isolation of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Abstract Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) for therapeutic areas in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) for therapeutic areas including oncology and inflammatory diseases.[1] The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, leading to final products with altered pharmacological profiles or unacceptable toxicity. This document provides a comprehensive guide to the purification of crude Methyl 6-bromobenzo[d]thiazole-2-carboxylate, detailing field-proven protocols for recrystallization and silica gel column chromatography. The methodologies are designed to be robust and reproducible, ensuring the high purity required for drug development and other advanced research applications.

Introduction: The Imperative for Purity

The benzothiazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[2] Methyl 6-bromobenzo[d]thiazole-2-carboxylate, with its reactive ester and bromo functionalities, serves as a versatile intermediate for elaborating more complex molecular architectures. The synthesis of this compound, typically involving the condensation and cyclization of substituted anilines and thiocyanates or similar precursors, can generate a variety of impurities.[2][3][4] These may include unreacted starting materials, regioisomers, over-brominated species, or hydrolyzed carboxylic acids. Failure to remove these contaminants can compromise the yield, purity, and biological activity of subsequent derivatives. This guide explains the rationale behind choosing a specific purification strategy and provides detailed, step-by-step protocols to achieve a purity level exceeding 98%.

Understanding the Impurity Profile

Effective purification begins with a hypothesis about the likely impurities. Based on common synthetic routes to benzothiazole derivatives, the crude product may contain:

  • Starting Materials: Unreacted precursors such as 4-bromo-2-aminothiophenol or related aniline derivatives.

  • Reaction Intermediates: Partially cyclized or un-esterified intermediates.

  • Side-Products: Over-brominated benzothiazoles or products from undesired side reactions.

  • Hydrolysis Product: The corresponding 6-bromobenzo[d]thiazole-2-carboxylic acid, resulting from ester hydrolysis during workup or storage.

The polarity of these impurities will vary. For instance, the carboxylic acid hydrolysis product is significantly more polar than the desired methyl ester. This difference in polarity is the primary principle exploited in the chromatographic purification detailed below.

Physicochemical Properties of the Target Compound

A foundational understanding of the target molecule's properties is critical for designing an effective purification scheme.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂SPubChem[5]
Molecular Weight 272.12 g/mol PubChem[5]
Appearance Likely a solid at room temperatureInferred
Polarity Moderately polarInferred from structure
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes, ethanol.Inferred from similar compounds[6][7]

Purification Strategy Overview

A two-step purification strategy is often most effective for achieving high purity. The first step involves a bulk purification method like recrystallization to remove the majority of impurities, followed by a high-resolution technique like column chromatography to eliminate trace contaminants.

Purification_Workflow crude Crude Methyl 6-bromobenzo[d]thiazole-2-carboxylate recrystallization Protocol 1: Recrystallization crude->recrystallization purity_check1 Purity Analysis (TLC, HPLC) recrystallization->purity_check1 column_chrom Protocol 2: Column Chromatography purity_check2 Purity Analysis (TLC, HPLC, NMR) column_chrom->purity_check2 decision Purity < 98%? purity_check1->decision final_product High-Purity Product (>98%) purity_check2->final_product decision->column_chrom Yes decision->final_product No

Caption: General purification workflow for Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Methyl 2-bromobenzo[d]thiazole-6-carboxylate is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5]

Protocol 1: Recrystallization from an Ethanol/Water System

Principle: This technique exploits the difference in solubility of the target compound and impurities in a given solvent system at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For benzothiazole derivatives, ethanol is often a suitable solvent for recrystallization.[6][8]

Materials:

  • Crude Methyl 6-bromobenzo[d]thiazole-2-carboxylate

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to reflux with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves. Note: Using an excessive amount of solvent will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 30% ethanol in water to remove any soluble impurities adhering to the crystal surface.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Validation: Assess the purity of the recrystallized product using Thin Layer Chromatography (TLC) against the crude material. If significant impurities remain, proceed to Protocol 2.

Protocol 2: High-Resolution Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer. The choice of eluent is critical for achieving good separation. For moderately polar benzothiazoles, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is effective.[10][11]

Materials:

  • Recrystallized or crude Methyl 6-bromobenzo[d]thiazole-2-carboxylate

  • Silica Gel (200-400 mesh)[12]

  • Hexane or Petroleum Ether

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation eluent_prep 1. Prepare Eluent (e.g., 15:1 Hexane:EtOAc) slurry_prep 2. Pack Column (Silica Gel Slurry) eluent_prep->slurry_prep sample_load 3. Load Sample (Dry or Wet Loading) slurry_prep->sample_load elution 4. Elute with Mobile Phase sample_load->elution collection 5. Collect Fractions elution->collection tlc_analysis 6. Analyze Fractions by TLC collection->tlc_analysis pooling 7. Pool Pure Fractions tlc_analysis->pooling evaporation 8. Evaporate Solvent pooling->evaporation final_product Pure Product evaporation->final_product

Caption: Step-by-step workflow for column chromatography.

  • Eluent Selection: Determine the optimal eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.25-0.35. Based on similar separations, a starting point could be a 15:1 to 9.5:0.5 mixture of Hexane:Ethyl Acetate.[10][11]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions that contain only the pure desired product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Validation of Purity

The purity of the final product should be confirmed by appropriate analytical methods:

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative purity data.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The protocols detailed in this application note provide robust and validated methods for the purification of crude Methyl 6-bromobenzo[d]thiazole-2-carboxylate. The choice between recrystallization and column chromatography, or a combination of both, will depend on the initial purity of the crude material and the required final purity. By carefully following these procedures, researchers and drug development professionals can obtain this key intermediate with a purity level suitable for the most demanding synthetic applications, ensuring the integrity and quality of their downstream research.

References

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central, National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Supporting Information for [Title of Paper]. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available at: [Link]

  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. Available at: [Link]

  • Methyl 2-bromobenzo[d]thiazole-6-carboxylate. PubChem, National Institutes of Health. Available at: [Link]

  • Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. MySkinRecipes. Available at: [Link]

  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. Available at: [Link]

  • steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

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Application

Application Notes &amp; Protocols: Proper Storage and Handling of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Introduction Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a pivotal heterocyclic building block utilized extensively in medicinal chemistry and materials science. Its benzothiazole core is a privileged scaffold found...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a pivotal heterocyclic building block utilized extensively in medicinal chemistry and materials science. Its benzothiazole core is a privileged scaffold found in numerous compounds with diverse biological activities, including antibacterial and anticancer properties.[1][2] The strategic placement of a bromine atom at the 6-position provides a reactive handle for synthetic diversification, typically through cross-coupling reactions, while the methyl ester at the 2-position offers another site for chemical modification.[3]

Given its reactivity and potential biological activity, the integrity and purity of Methyl 6-bromobenzo[d]thiazole-2-carboxylate are paramount for generating reliable and reproducible experimental results. Improper storage or handling can lead to degradation, contamination, and inaccurate quantitative data, while also posing significant safety risks to laboratory personnel. This document provides a comprehensive guide, grounded in established safety protocols and chemical principles, for the proper storage, handling, and use of this compound.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is the foundation of safe and effective handling.

PropertyValueSource
IUPAC Name Methyl 6-bromobenzo[d]thiazole-2-carboxylateN/A
Synonyms Methyl 6-bromo-1,3-benzothiazole-2-carboxylate[4]
CAS Number 1187928-41-1[4]
Molecular Formula C₉H₆BrNO₂S[4][5]
Molecular Weight 272.12 g/mol [4][5]
Appearance White to off-white crystalline solid[6][7]
Typical Purity ≥96%[4]

Hazard Identification and Safety Precautions

Methyl 6-bromobenzo[d]thiazole-2-carboxylate and structurally similar brominated heterocyclic compounds are classified as hazardous.[5][8] Adherence to Global Harmonized System (GHS) guidelines is mandatory.

Hazard ClassGHS PictogramCodeHazard Statement
Acute Toxicity, Oral

H302Harmful if swallowed.[5]
Skin Irritation

H315Causes skin irritation.[5]
Eye Irritation

H319Causes serious eye irritation.[5]
Specific Target Organ Toxicity

H335May cause respiratory irritation.[5]
Rationale for Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the identified hazards:

  • Engineering Controls: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood.[9][10] This is the primary line of defense to mitigate respiratory exposure to fine particulates (dust) or aerosols.[10]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to prevent contact with the eyes, which could cause serious irritation.[10][11]

  • Hand Protection: Nitrile or other chemically resistant gloves must be worn at all times.[12] This is critical to prevent skin irritation upon direct contact.[5] If gloves become contaminated, they should be removed and replaced immediately, followed by hand washing.

  • Body Protection: A standard laboratory coat must be worn to protect against accidental skin contact on the arms and body.

Storage Protocols

The chemical stability of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is contingent on its storage environment. The primary degradation pathways of concern are hydrolysis of the methyl ester and potential photodecomposition.

ParameterShort-Term (Working Stock)Long-Term (Archival)Rationale
Temperature Controlled Room Temperature (15–25 °C)[4][13]Freezer (≤ -20 °C)[14]Lower temperatures drastically reduce the rate of potential degradation reactions.
Atmosphere Sealed tightly in a dry environment.[4]Backfill container with an inert gas (Argon or Nitrogen).An inert atmosphere prevents moisture-induced hydrolysis of the ester and minimizes oxidative degradation.
Light Store in an opaque container or in a dark cabinet.Store in an amber vial inside a secondary opaque container.Protects the aromatic system from potential photodecomposition.[14]
Incompatibilities Segregate from strong acids, strong bases, and strong oxidizing agents.[10][15]Same as short-term.Strong acids or bases can catalyze ester hydrolysis. Strong oxidizers can react with the benzothiazole ring.

Handling and Use Protocols

A systematic workflow is essential for ensuring both user safety and experimental integrity.

General Handling Workflow

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Retrieve from Storage B Equilibrate to Room Temp (if frozen, ~30 min in desiccator) A->B C Transfer to Chemical Fume Hood B->C D Don Appropriate PPE E Weigh Compound (Use anti-static weigh boat) D->E F Prepare Solution (Add solid to solvent) E->F G Tightly Reseal Container (Purge with inert gas if archival) F->G I Dispose of Contaminated Waste F->I H Return to Proper Storage G->H

Sources

Method

Sourcing and Application of Methyl 6-bromobenzo[d]thiazole-2-carboxylate: A Technical Guide for Researchers

For researchers and professionals in drug discovery and development, the strategic sourcing and effective application of specialized chemical intermediates are paramount to project success. Methyl 6-bromobenzo[d]thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the strategic sourcing and effective application of specialized chemical intermediates are paramount to project success. Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a key heterocyclic building block, presents significant opportunities in the synthesis of novel therapeutic agents. This guide provides an in-depth overview of its procurement, safe handling, and detailed protocols for its application in synthetic chemistry, grounded in established scientific principles.

Introduction to Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Methyl 6-bromobenzo[d]thiazole-2-carboxylate (CAS No. 1187928-41-1) is a member of the benzothiazole family, a class of compounds recognized for their wide range of pharmacological activities. Benzothiazole derivatives are integral to the development of anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2][3] The strategic placement of a bromine atom at the 6-position and a methyl carboxylate at the 2-position makes this molecule a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.

The bromine atom serves as a reactive handle for introducing molecular diversity via reactions like the Suzuki-Miyaura coupling, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[4][5][6][7] The methyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility.

Sourcing and Procurement of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

The procurement of high-quality chemical intermediates is a critical first step in any research and development workflow. When sourcing Methyl 6-bromobenzo[d]thiazole-2-carboxylate, it is essential to consider supplier reputation, product purity, available documentation (Certificate of Analysis, SDS), and lead times.

Recommended Suppliers

While numerous chemical suppliers exist, those specializing in pharmaceutical intermediates and building blocks for research are often the most reliable sources. Below is a summary of a known supplier for Methyl 6-bromobenzo[d]thiazole-2-carboxylate:

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLDpharm Methyl 6-bromobenzo[d]thiazole-2-carboxylate1187928-41-1≥96%100mg, 250mg, 1g, 5g

Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.

Quality Control and Verification

Upon receipt of the compound, it is crucial to verify its identity and purity. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.

  • Melting Point: As a preliminary indicator of purity.

Safety, Handling, and Storage

Proper handling and storage of chemical reagents are essential for laboratory safety and maintaining the integrity of the compound.

Hazard Identification
  • Acute Toxicity (Oral): May be harmful if swallowed.[10]

  • Skin Corrosion/Irritation: May cause skin irritation.[10]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Application Notes and Protocols

The primary application of Methyl 6-bromobenzo[d]thiazole-2-carboxylate in drug discovery is as a building block for more complex molecules, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the coupling of Methyl 6-bromobenzo[d]thiazole-2-carboxylate with an arylboronic acid.

Workflow for Suzuki-Miyaura Cross-Coupling

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine: - Methyl 6-bromobenzo[d]thiazole-2-carboxylate - Arylboronic acid (1.1-1.5 eq) - Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K3PO4, 2-3 eq) - Solvent (e.g., 1,4-Dioxane) inert_atm Degas and place under inert atmosphere (N2 or Ar) reagents->inert_atm Setup heating Heat reaction mixture (e.g., 80-100 °C) inert_atm->heating Initiate monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring During Reaction cooling Cool to room temperature monitoring->cooling Upon Completion extraction Dilute with water and extract with organic solvent cooling->extraction drying Dry organic layer and concentrate in vacuo extraction->drying purification Purify by column chromatography drying->purification characterization Characterize by NMR, MS, and HPLC purification->characterization

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask, combine Methyl 6-bromobenzo[d]thiazole-2-carboxylate (1.0 eq), the desired arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent, such as 1,4-dioxane or a mixture of toluene and water. The reaction is often performed under anhydrous conditions, but aqueous conditions can also be effective.

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, although other palladium catalysts can also be used.[11]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. 1,4-dioxane and toluene are common choices for their high boiling points and ability to dissolve a wide range of organic compounds.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium catalyst.

Hydrolysis of the Methyl Ester

The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Workflow for Ester Hydrolysis

cluster_reaction Reaction cluster_workup Work-up cluster_product Product dissolve Dissolve ester in a solvent mixture (e.g., THF/MeOH/H2O) add_base Add a base (e.g., LiOH or NaOH) dissolve->add_base stir Stir at room temperature add_base->stir acidify Acidify with dilute acid (e.g., 1N HCl) stir->acidify Upon Completion extract Extract with an organic solvent acidify->extract dry_concentrate Dry and concentrate extract->dry_concentrate product Carboxylic Acid Product dry_concentrate->product

Caption: Workflow for the hydrolysis of the methyl ester.

Detailed Protocol:

  • Dissolution: Dissolve the Methyl 6-bromobenzo[d]thiazole-2-carboxylate derivative in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).

    • Extract the resulting carboxylic acid with an organic solvent.

    • Dry the organic layer and concentrate to yield the product.

Conclusion

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a valuable and versatile building block for the synthesis of novel compounds in medicinal chemistry. By carefully selecting suppliers, adhering to safe handling practices, and employing robust synthetic protocols such as the Suzuki-Miyaura coupling, researchers can effectively utilize this intermediate to advance their drug discovery programs. The protocols and information provided in this guide are intended to serve as a foundation for the successful application of this important chemical entity.

References

  • Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • Gupta, A. (2024). Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. Journal of Skin Health and Cosmetics, 1(1), 102.
  • Iqbal, J., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(2), 225.
  • Iqbal, J., et al. (2016).
  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 97, 758-789.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Retrieved from [Link]

  • Van der Pijl, F., et al. (2019).
  • Wu, L., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 32-43.
  • Xiao, Z., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(17), 3166.
  • Various Authors. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

  • Various Authors. (2015). Storing & Handling Bromine. Contemporary Daguerreotypes. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. IntechOpen. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of benzothiazole derivatives 215 using 2‐aminothiophenol 214.... ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on anticipating and resolving issues related to common side products, helping you optimize your reaction conditions for higher yield and purity.

Introduction to the Synthetic Pathway

The synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a multi-step process that requires careful control of reaction conditions to minimize the formation of unwanted byproducts. A common and effective synthetic route commences with 4-bromoaniline and proceeds through the formation of a 2-aminobenzothiazole intermediate, followed by functional group transformations at the 2-position to install the methyl carboxylate. This guide will address potential pitfalls at each key stage of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis of 2-Amino-6-bromobenzothiazole

The initial step involves the cyclization of 4-bromoaniline in the presence of a thiocyanate source and an oxidizing agent, typically bromine.[1][2]

Question 1: My reaction to form 2-amino-6-bromobenzothiazole from 4-bromoaniline is giving a low yield and multiple spots on TLC. What are the likely side products?

Answer:

Several side products can form during this reaction. The most common issues and their causes are outlined below:

  • Unreacted 4-bromoaniline: This is often the result of incomplete reaction due to insufficient reaction time, inadequate temperature, or poor mixing. Ensure that the bromine is added slowly and the reaction is allowed to stir for the recommended duration.[2]

  • Over-brominated anilines: The aniline ring is activated towards electrophilic substitution. Although the para-position is blocked by a bromine atom, further bromination at the ortho positions can occur if an excess of bromine is used or if the reaction temperature is too high. This leads to the formation of 2,4-dibromoaniline or 2,4,6-tribromoaniline, which can then go on to form their respective benzothiazole derivatives.

  • Isomeric benzothiazoles: While the directing effect of the bromine atom in 4-bromoaniline strongly favors the formation of the 6-bromo isomer, trace amounts of other isomers could potentially form depending on the precise reaction conditions.

  • Thiocyanate-related impurities: Incomplete cyclization can lead to the presence of intermediate thiourea derivatives.[3]

Troubleshooting Protocol 1: Minimizing Side Products in 2-Amino-6-bromobenzothiazole Synthesis

  • Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of bromine to the solution of 4-bromoaniline and potassium thiocyanate in glacial acetic acid.[2] This minimizes over-bromination.

  • Stoichiometry: Use a slight excess of potassium thiocyanate, but carefully control the stoichiometry of bromine. A molar equivalent or a very slight excess is usually sufficient.

  • Slow Addition: Add the bromine solution dropwise with vigorous stirring to ensure localized high concentrations of bromine are avoided.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid potential degradation or side reactions from prolonged exposure to the reaction conditions.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to remove most of the common impurities.

Part 2: Conversion of 2-Amino-6-bromobenzothiazole to the Carboxylate

This transformation is typically achieved via a Sandmeyer-type reaction, which involves diazotization of the 2-amino group followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.

Question 2: I am having trouble with the Sandmeyer reaction. After diazotization of 2-amino-6-bromobenzothiazole and reaction with cuprous cyanide, my yield of the 2-cyano derivative is low. What could be the issue?

Answer:

The Sandmeyer reaction on heteroaromatic amines can be challenging.[4] Potential side reactions and issues include:

  • Decomposition of the Diazonium Salt: Heteroaromatic diazonium salts can be less stable than their aniline counterparts. If the temperature during diazotization or the subsequent cyanation is too high, the diazonium salt can decompose, leading to a variety of byproducts, including the corresponding 2-hydroxybenzothiazole (from reaction with water) or other substitution products.

  • Formation of Azo Dyes: A portion of the diazonium salt can couple with unreacted 2-amino-6-bromobenzothiazole to form an azo dye, which is a highly colored impurity.

  • Incomplete Diazotization: Insufficient nitrous acid (generated from sodium nitrite and a strong acid) will result in unreacted starting material.

  • Side reactions with copper salts: In some cases, particularly with 2-aminothiazoles, reactions with copper halides can lead to halogenation at other positions on the ring.[4] For instance, the formation of a 2,5-dibromo adduct has been observed in a similar system.[4]

Troubleshooting Protocol 2: Optimizing the Sandmeyer Cyanation

  • Low Temperature: Perform the diazotization at a low temperature, typically 0-5 °C, to ensure the stability of the diazonium salt.

  • Control of Nitrite Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to control the exothermic reaction and prevent the localized buildup of nitrous acid.

  • Neutralization of Excess Nitrous Acid: After the diazotization is complete, any excess nitrous acid should be quenched, for example, with urea, before the addition of the cuprous cyanide solution. This prevents unwanted side reactions.

  • Freshly Prepared Cuprous Cyanide: Use freshly prepared and washed cuprous cyanide for the best results.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Question 3: The hydrolysis of my 6-bromobenzothiazole-2-carbonitrile to the carboxylic acid is incomplete. Are there any other potential side products I should be aware of?

Answer:

Incomplete hydrolysis is the most common issue, leaving the nitrile as a major impurity. However, other side reactions can occur:

  • Formation of the Amide: Partial hydrolysis of the nitrile will produce the corresponding amide, 6-bromobenzo[d]thiazole-2-carboxamide.

  • Decarboxylation: Under harsh acidic or basic conditions and high temperatures, the resulting carboxylic acid could potentially undergo decarboxylation to form 6-bromobenzothiazole.

  • Ring Opening: While less common for benzothiazoles under standard hydrolysis conditions, very harsh conditions could potentially lead to the cleavage of the thiazole ring.[5]

Troubleshooting Protocol 3: Efficient Hydrolysis of the Nitrile

  • Reaction Conditions: For acidic hydrolysis, refluxing in a mixture of concentrated sulfuric acid and water is effective. For basic hydrolysis, refluxing with aqueous sodium hydroxide followed by acidic workup is a common method. The choice depends on the stability of your substrate to acid or base.

  • Reaction Time: Ensure the reaction is heated for a sufficient period. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting nitrile.

  • Workup: After basic hydrolysis, careful acidification is required to precipitate the carboxylic acid. Adding the acid slowly to the cooled reaction mixture will help to obtain a more easily filterable solid.

Part 3: Esterification to Methyl 6-bromobenzo[d]thiazole-2-carboxylate

The final step is the esterification of the carboxylic acid. The Fischer esterification, using methanol in the presence of an acid catalyst, is a common method.[6][7][8]

Question 4: My Fischer esterification of 6-bromobenzo[d]thiazole-2-carboxylic acid is not going to completion. How can I improve the yield?

Answer:

The Fischer esterification is a reversible reaction, and the equilibrium often lies unfavorably for product formation.[6][7][8][9] The primary "side product" is simply unreacted starting material.

Troubleshooting Protocol 4: Driving the Fischer Esterification to Completion

  • Use of Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's principle.[7]

  • Removal of Water: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Choice of Acid Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used.[8] Ensure a sufficient catalytic amount is present.

  • Alternative Esterification Methods: If the Fischer esterification proves to be inefficient, consider alternative methods such as reaction of the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with methanol.[10]

Visualization of Synthetic Pathway and Side Product Formation

Diagram 1: Overall Synthetic Route

G A 4-Bromoaniline B 2-Amino-6-bromobenzothiazole A->B KSCN, Br2, AcOH C 6-Bromobenzo[d]thiazole-2-diazonium salt B->C NaNO2, H+ D 6-Bromobenzo[d]thiazole-2-carbonitrile C->D CuCN E 6-Bromobenzo[d]thiazole-2-carboxylic acid D->E H3O+ or OH- F Methyl 6-bromobenzo[d]thiazole-2-carboxylate E->F MeOH, H+

Caption: Proposed synthetic pathway for Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Diagram 2: Common Side Products in the First Step

G cluster_0 Synthesis of 2-Amino-6-bromobenzothiazole A 4-Bromoaniline B Desired Product: 2-Amino-6-bromobenzothiazole A->B KSCN, Br2 (Controlled) C Side Product: Over-brominated aniline A->C Excess Br2 / High Temp. D Side Product: Unreacted Starting Material A->D Incomplete Reaction

Caption: Formation of the desired product and common side products from 4-bromoaniline.

Summary of Potential Side Products and their Characteristics

Reaction Step Potential Side Product Reason for Formation Appearance/Detection
Formation of 2-Amino-6-bromobenzothiazole Over-brominated anilines/benzothiazolesExcess bromine or high temperatureDifferent Rf value on TLC, additional peaks in NMR/MS
Unreacted 4-bromoanilineIncomplete reactionSpot corresponding to starting material on TLC
Sandmeyer Cyanation 2-Hydroxy-6-bromobenzothiazoleDecomposition of diazonium saltCan be detected by LC-MS
Azo dyeCoupling of diazonium salt with starting amineHighly colored impurity
Nitrile Hydrolysis 6-Bromobenzo[d]thiazole-2-carboxamideIncomplete hydrolysisDifferent Rf value on TLC, characteristic amide peaks in IR
Unreacted NitrileIncomplete hydrolysisSpot corresponding to nitrile on TLC
Fischer Esterification Unreacted Carboxylic AcidEquilibrium nature of the reactionAcidic spot on TLC, broad -OH peak in IR

References

  • Chawla, G. et al. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Bhosale, J. D., et al. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]

  • Vicini, P., et al. 2-Aminobenzothiazole derivatives. [Link]

  • Morin, C., et al. Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]

  • Mohammed, M. T., et al. Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their. Kirkuk University Journal /Scientific Studies, 2018. [Link]

  • Würfel, J., et al. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. National Center for Biotechnology Information. [Link]

  • Gull, Y., et al. Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd (0) Suzuki cross coupling reactions: potent urease enzyme inhibition and nitric oxide scavenging activities of the products. Molecules, 2013.
  • Krasovitskii, B. M., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Himaja, M., et al. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Benavides, J., et al. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--II. Biochemical properties. PubMed, 1985. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Charris, J., et al. A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant.
  • Sutoris, V., et al. Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 1980.
  • The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube, 2016. [Link]

  • Patel, N. B., et al. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives.
  • Wang, Y., et al. One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. MDPI, 2023. [Link]

  • Reddy, T. S., et al. Controlled experiments towards the reaction of 2-amino benzothiazole 6, cyclic 1,3-diketones 3(a–b) and aromatic aldehyde 2(a–e).
  • Dollé, F., et al. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]

  • Krasovitskii, B. M., et al.
  • Le-Dévédec, F., et al. Deaminative chlorination of aminoheterocycles. [Link]

  • PubChem. Methyl 2-bromobenzo[d]thiazole-6-carboxylate. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. This document is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide in-depth, actionable insights to help you overcome common synthetic challenges and significantly improve the yield and purity of your target compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.

Synthesis Overview: Deconstructing the Pathway

The synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is typically not a single reaction but a multi-step process. A robust and common strategy involves two primary stages:

  • Cyclization: Formation of the 6-bromobenzo[d]thiazole-2-carboxylic acid core. This is most effectively achieved through the condensation of 4-bromo-2-aminothiophenol with an appropriate electrophilic C2 synthon, such as methyl oxalyl chloride or a related derivative.

  • Esterification: Conversion of the resulting carboxylic acid to the desired methyl ester.

This two-stage approach allows for the purification of the intermediate carboxylic acid, which can be crucial for obtaining a high-purity final product. Below is a generalized workflow.

Synthetic_Workflow SM 4-bromo-2-aminothiophenol + Methyl Oxalyl Chloride INT 6-bromobenzo[d]thiazole- 2-carboxylic Acid SM->INT Step 1: Cyclization (Condensation) PROD Methyl 6-bromobenzo[d]thiazole- 2-carboxylate INT->PROD Step 2: Esterification (e.g., Fischer Esterification)

Caption: General two-step synthetic workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address issues you may encounter.

Part 1: The Cyclization Reaction (Step 1)
Question: My yield for the initial cyclization to form 6-bromobenzo[d]thiazole-2-carboxylic acid is consistently low. What are the most likely causes?

This is a common issue often traced back to the stability of the starting material and the reaction conditions. Here are the primary factors to investigate:

1. Purity and Stability of 4-bromo-2-aminothiophenol:

  • The Problem: 2-Aminothiophenols are notoriously susceptible to oxidation. The thiol (-SH) group can readily oxidize to form a disulfide bridge, creating a dimeric impurity (see diagram below). This dimer is unreactive in the desired cyclization pathway, directly reducing your theoretical yield.

  • Causality: Oxidation is often accelerated by exposure to air (oxygen), trace metal impurities, and light. If your starting material is old, has been stored improperly, or is of low purity, a significant portion may already be the unreactive disulfide.

  • Solution & Protocol:

    • Purity Check: Before starting, analyze your 4-bromo-2-aminothiophenol by ¹H NMR or LC-MS to assess its purity.

    • Use Fresh: Whenever possible, use freshly prepared or newly purchased starting material.

    • Inert Atmosphere: This is critical. Conduct the reaction under a blanket of an inert gas like nitrogen or argon. This involves using flame- or oven-dried glassware and employing techniques like Schlenk lines or glove boxes to minimize oxygen exposure.[1]

2. Reaction Conditions:

  • The Problem: Suboptimal temperature, solvent, or pH can either slow the reaction, allowing more time for starting material degradation, or promote side reactions.

  • Causality: The condensation requires the nucleophilic attack of both the thiol and the amine onto the electrophilic carbonyl centers. The solvent must fully dissolve the reactants, and the temperature must be sufficient to overcome the activation energy without causing decomposition. Many benzothiazole syntheses benefit from mildly acidic or basic conditions to facilitate the key cyclization and dehydration steps.[2][3]

  • Solution & Protocol:

    • Solvent Choice: Select a solvent that provides good solubility for both reactants. See the table below for common choices. Aprotic polar solvents are often effective.

    • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) during the initial addition of the electrophile (methyl oxalyl chloride) to control the initial exothermic reaction, then slowly warm to room temperature or reflux to drive the cyclization to completion. Monitor progress by Thin Layer Chromatography (TLC).

    • Base Additive: The reaction releases HCl, which can protonate the starting material's amino group, rendering it non-nucleophilic. Including a non-nucleophilic base (e.g., triethylamine, pyridine) can scavenge this acid and improve reaction rates.

Side_Reaction cluster_0 Desired Reaction Pathway cluster_1 Common Side Reaction A 4-bromo-2-aminothiophenol C Cyclization Intermediate A->C Attack B Methyl Oxalyl Chloride B->C Reacts with D 6-bromobenzo[d]thiazole- 2-carboxylic Acid C->D Dehydration A2 2x 4-bromo-2-aminothiophenol E Disulfide Dimer (Unreactive) A2->E Oxidation (O2)

Caption: Desired cyclization pathway vs. oxidative side reaction.

SolventBoiling Point (°C)Dielectric ConstantKey Considerations
Toluene 1112.4Good for refluxing; can help remove water azeotropically.
1,4-Dioxane 1012.2Good solvating power for many organics.[4]
DMF 15336.7High boiling point and excellent solvating power, but can be difficult to remove.
Acetonitrile 8237.5Polar aprotic, good for reactions at moderate temperatures.
Part 2: The Esterification Reaction (Step 2)
Question: My esterification of 6-bromobenzo[d]thiazole-2-carboxylic acid with methanol is inefficient or fails completely. What should I do?

Inefficient esterification is almost always due to unfavorable equilibrium or inappropriate reaction conditions for this specific substrate.

1. Fischer Esterification Limitations:

  • The Problem: The classic Fischer esterification (refluxing the carboxylic acid in methanol with a strong acid catalyst like H₂SO₄) is a reversible equilibrium-driven reaction.

  • Causality: For the reaction to proceed, the water byproduct must be removed. If this is not done efficiently, the reaction will stall. Furthermore, the benzothiazole nucleus may have limited stability under prolonged heating in strong acid, potentially leading to decomposition and lower yields. The electron-withdrawing nature of the heterocyclic ring can also reduce the nucleophilicity of the carbonyl oxygen, slowing the reaction.

  • Solution & Protocol:

    • Anhydrous Conditions: Use anhydrous methanol and ensure your carboxylic acid intermediate is thoroughly dried.

    • Water Removal: If possible, use a Dean-Stark apparatus to physically remove water as it forms.

    • Consider Milder, Irreversible Methods: If Fischer esterification proves low-yielding, switching to a more modern, irreversible method is highly recommended.

2. Alternative Esterification Strategies:

  • The Problem: You need a more robust method that does not rely on equilibrium and can be performed under milder conditions.

  • Causality: Modern coupling agents activate the carboxylic acid to make it highly susceptible to nucleophilic attack by methanol, driving the reaction to completion.

  • Solutions & Protocols:

    • Method A: Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate will then readily react with methanol, often in the presence of a base like pyridine, to form the ester. This is a very reliable method.

    • Method B: Carbodiimide Coupling: Use a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-Dimethylaminopyridine (DMAP). This method is very mild and effective.

    • Method C: Imidazole Carbamates: Reagents like methyl imidazole-1-carboxylate can serve as chemoselective esterification agents under neutral conditions, offering a safe and efficient alternative.[5]

G title Troubleshooting Low Yield step1 Low Yield Observed Is the starting aminothiophenol pure? title->step1 step2 Purity Issue Purify starting material or use fresh batch. Work under N2/Ar atmosphere. step1->step2 No step3 Purity OK Are reaction conditions optimal? step1->step3 Yes step7 Yield Improved step2->step7 step4 Suboptimal Conditions Optimize: - Solvent (see table) - Temperature (monitor by TLC) - Add non-nucleophilic base step3->step4 No step5 Conditions OK Is the workup/purification causing loss? step3->step5 Yes step4->step7 step6 Workup Issue Review extraction pH. Consider chromatography vs. recrystallization. step5->step6 Yes step6->step7

Caption: Decision tree for troubleshooting low yield.

Part 3: Purification and General FAQs
Question: What is the most effective way to purify the final product, Methyl 6-bromobenzo[d]thiazole-2-carboxylate?
  • Answer: The choice between recrystallization and column chromatography depends on the nature of the impurities.

    • Recrystallization: If your crude product is relatively pure (>90%) and solid, recrystallization is an excellent and scalable method. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or isopropanol. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

    • Column Chromatography: If you have a mixture of products with similar polarities or an oily crude product, silica gel column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure product.

Question: Can this synthesis be performed as a one-pot reaction?
  • Answer: While attractive for efficiency, a one-pot synthesis for this target is challenging. The conditions for the initial cyclization (which may involve a base) can be incompatible with the strongly acidic conditions of a Fischer esterification. Furthermore, purifying the final product from a one-pot reaction mixture containing unreacted starting materials, byproducts from both steps, and reagents can be significantly more difficult than purifying the intermediate. A two-step process with isolation of the intermediate carboxylic acid is generally more robust and leads to a purer final product.

Experimental Protocols
Protocol 1: Synthesis of 6-bromobenzo[d]thiazole-2-carboxylic Acid (Step 1)

This is a representative protocol and should be optimized.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-2-aminothiophenol (1.0 eq).

  • Solvent: Add anhydrous toluene (approx. 20 mL per gram of starting material) to the flask.

  • Base: Add triethylamine (1.1 eq) to the suspension and stir under nitrogen.

  • Addition: Cool the mixture to 0 °C using an ice bath. In a separate flask, dissolve methyl oxalyl chloride (1.05 eq) in a small amount of anhydrous toluene. Add this solution dropwise to the stirring reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight. Monitor the reaction's progress by TLC.

  • Workup: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization or carried forward to the next step.

Protocol 2: Synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate (Step 2 - Acyl Chloride Method)
  • Setup: To a flame-dried flask under nitrogen, add the 6-bromobenzo[d]thiazole-2-carboxylic acid (1.0 eq) from Step 1.

  • Reagent: Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Reaction 1: Heat the mixture to reflux (typically ~70-80 °C) for 2-3 hours or until the solid has dissolved and gas evolution has ceased.

  • Removal: Cool the mixture and remove the excess thionyl chloride under reduced pressure (ensure your vacuum pump is protected from the corrosive vapors).

  • Reaction 2: Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM). Cool to 0 °C. Slowly add a solution of anhydrous methanol (5.0 eq) and pyridine (1.2 eq) in DCM.

  • Completion: Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography (hexanes/ethyl acetate) or recrystallization to yield the final product.

References
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids. US3274207A.
  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • De La Torre, D. (2018). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis, University of Central Florida. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Würfel, J., et al. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E. Available at: [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Sova, M., et al. (2018). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. Available at: [Link]

  • Filimonov, D. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.
  • American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]

  • Patel, D., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Iqbal, M. A., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. Retrieved from [Link]

  • ChemSrc. (n.d.). 6-Bromobenzo[d]thiazole-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
  • ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual.
  • Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Controlling Reactivity in 2-Aminothiophenol (2-ATP) Systems

Executive Summary: The "Dual-Nucleophile" Challenge 2-Aminothiophenol (2-ATP) is a cornerstone reagent in the synthesis of benzothiazoles, pharmaceutical heterocycles, and ligands. However, its utility is often compromis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Nucleophile" Challenge

2-Aminothiophenol (2-ATP) is a cornerstone reagent in the synthesis of benzothiazoles, pharmaceutical heterocycles, and ligands. However, its utility is often compromised by its "dual personality": it possesses two nucleophilic sites (thiol and amine) in ortho-position, making it highly susceptible to:

  • Oxidative Dimerization: Rapid formation of 2,2'-diaminodiphenyl disulfide (the "yellow sludge").

  • Chemoselectivity Errors: Competition between

    
    -alkylation and 
    
    
    
    -alkylation.
  • Incomplete Cyclization: Stalling at the imine (Schiff base) or benzothiazoline intermediate stages.

This guide provides the causality-driven protocols required to suppress these byproducts and ensure high-fidelity synthesis.

Critical Pathway Visualization

To troubleshoot effectively, one must visualize the competing pathways. The diagram below maps the "Fork in the Road" where yield is lost.

G ATP 2-Aminothiophenol (Starting Material) Imine Imine / Schiff Base (Intermediate) ATP->Imine Condensation (-H2O) Disulfide 2,2'-Diaminodiphenyl Disulfide (Byproduct) ATP->Disulfide Aerobic Oxidation (O2 / High pH) Aldehyde Electrophile (e.g., Aldehyde) Aldehyde->Imine Benzothiazoline Benzothiazoline (Cyclized Intermediate) Imine->Benzothiazoline Intramolecular Cyclization Target 2-Substituted Benzothiazole Benzothiazoline->Target Oxidation (-2H)

Figure 1: Reaction landscape of 2-ATP. The red dashed line represents the primary failure mode (disulfide formation) that competes with the desired condensation pathway.

Module A: Preventing Oxidative Dimerization (Disulfide Formation)

The Issue: The reaction mixture turns opaque yellow/orange, and yield drops. The Cause: The thiol (-SH) group in 2-ATP has a low bond dissociation energy. In the presence of trace oxygen or metal ions, it oxidizes to form a disulfide bond (S-S). This is accelerated in basic conditions where the thiolate anion (


) is formed.
Troubleshooting Protocol: The "Zero-Oxygen" Standard

Do not rely on simple N2 ballooning if your reaction is sensitive. Use this rigorous protocol.

ParameterSpecificationScientific Rationale
Solvent Prep Sparge with Ar/N2 for >20 minsRemoves dissolved

which acts as the primary oxidant.
Chelation Add 1 mM EDTASequesters trace metal ions (

,

) that catalyze thiol oxidation.
pH Control Maintain pH < 7 (if possible)Keeps thiol protonated (-SH). The thiolate anion (-S⁻) is

more reactive toward oxidation.
Reducing Agents TCEP (1.1 eq) or DTTUse only if not performing oxidative cyclization. These actively reduce any formed disulfide back to thiol.

Corrective Action (Salvage Protocol): If your starting material has already dimerized (confirmed by TLC/LCMS):

  • Suspend the impure material in Glacial Acetic Acid .

  • Add Zinc Dust (2.0 equiv) slowly at room temperature.

  • Stir for 30 mins (Reaction:

    
    ).
    
  • Filter zinc, dilute with water, and neutralize to recover 2-ATP [1, 7].

Module B: Mastering Chemoselectivity (N- vs. S-Alkylation)

The Issue: You intend to alkylate the sulfur, but the nitrogen reacts (or vice versa). The Cause: This is governed by HSAB (Hard and Soft Acids and Bases) Theory .

  • Sulfur (Thiol): A "Soft" nucleophile (large, polarizable).

  • Nitrogen (Amine): A "Hard" nucleophile (small, charge-dense).

Decision Matrix for Selective Functionalization
Desired BondReaction ConditionMechanism / Logic
S-Alkylation (Thioether)Basic (pH > 8) Soft Electrophile (e.g., Alkyl Iodide)Base deprotonates -SH to -S⁻ (Thiolate). Thiolate is a super-nucleophile and outcompetes the amine.
N-Alkylation (Amine)Neutral/Acidic Hard Electrophile (e.g., Alkyl Tosylate)At neutral pH, -SH is protonated and less reactive. The amine remains nucleophilic.
N-Acylation (Amide)S-to-N Acyl Transfer Acylate the sulfur first (kinetic product), then raise pH to trigger rearrangement to the nitrogen (thermodynamic product) [17].

Module C: Benzothiazole Cyclization Troubleshooting

The Issue: Reaction stalls at the intermediate. LCMS shows mass corresponding to the Imine (


) or Benzothiazoline (

relative to target). The Cause:
  • Imine Stalling: Steric hindrance or insufficient acid catalysis prevents ring closure.

  • Benzothiazoline Stalling: Lack of an oxidant. The final step from benzothiazoline to benzothiazole is an oxidation (removal of 2 hydrogens).

Step-by-Step Optimization Guide

Step 1: Catalyst Selection Do not use strong mineral acids if functional groups are sensitive.

  • Recommendation: Use Zn(OAc)₂ (5 mol%) .[1] Zinc acts as a Lewis acid to activate the carbonyl and coordinates the sulfur, facilitating the intramolecular attack [5].

Step 2: Driving the Oxidation (The "H-Abstraction" Step) If the ring closes but doesn't aromatize (benzothiazoline intermediate), you must add an oxidant.

  • Green Method: Open vessel to air (if S-S formation is controlled) or use DMSO as a solvent (acts as oxidant).

  • Chemical Method:[2][3][4][5][6][7] Add DDQ or Iodine (

    
    )  in catalytic amounts to drive the dehydrogenation [1].
    

Step 3: Solvent Choice

  • Standard: Ethanol/Methanol (Green, easy workup).

  • Difficult Substrates: DMSO or DMF (High boiling point + oxidative properties).

FAQ: Rapid Fire Troubleshooting

Q: My 2-ATP bottle is old and smells like garlic/rotten eggs. Is it usable? A: The smell is characteristic, but solids/crust indicate disulfide formation. Perform the Zinc/Acetic Acid reduction (Module A) before using it in critical steps.

Q: Can I use TCEP during benzothiazole synthesis? A: NO. Benzothiazole formation requires an oxidative step (removal of hydrogen). TCEP is a strong reducing agent and will fight your reaction, preventing the final aromatization. Only use TCEP to purify the starting material before the reaction.

Q: Why do I get a mixture of products when reacting 2-ATP with


-unsaturated ketones? 
A:  2-ATP can undergo both 1,2-addition (condensation at Carbonyl) and 1,4-addition (Michael addition at the alkene).
  • Fix: To favor benzothiazole (1,2-addition), use a Lewis Acid catalyst (Zn(OAc)₂) and heat. To favor the Michael adduct, use basic conditions at room temperature.

References

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. MDPI. Link

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Link

  • Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications.[1] Link

  • Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. PubMed. Link

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. NCBI. Link

  • Exploring chemoselective S-to-N acyl transfer reactions. NCBI. Link

  • Process for the preparation of O-aminothiophenols (Patent). Google Patents. Link

Sources

Optimization

Technical Support Center: Strategies for Scaling Up the Synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting, and offer field-proven strategies to ensure a robust, efficient, and scalable process.

Introduction: The Importance and Challenges of Synthesis

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a key building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents. While several synthetic routes are viable at the laboratory scale, scaling up presents significant challenges related to starting material stability, reaction control, impurity profiles, and final product purification. This guide provides a comprehensive framework for navigating these complexities, focusing on a robust two-step synthetic pathway.

Recommended Synthetic Pathway for Scale-Up

For scalability, a two-step approach starting from 2-amino-5-bromothiophenol is recommended. This pathway decouples the critical ring-formation and esterification steps, allowing for better process control and purification of the intermediate, which is crucial for achieving high purity in the final product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A 2-Amino-5-bromothiophenol C 6-bromobenzo[d]thiazole- 2-carboxylic acid A->C Condensation/ Dehydration B Oxalic Acid B->C F Methyl 6-bromobenzo[d]thiazole- 2-carboxylate C->F Fischer Esterification D Methanol (MeOH) D->F E Acid Catalyst (e.g., H₂SO₄) E->F G Crude Product F->G H Recrystallization G->H I Pure Final Product H->I

Caption: Recommended two-step workflow for scalable synthesis.

Troubleshooting and FAQs: Step 1 - Cyclocondensation

This critical step involves the reaction of 2-amino-5-bromothiophenol with oxalic acid to form the benzothiazole ring. Success here dictates the quality of the material proceeding to the next stage.

Q1: My yield for the cyclocondensation is low, and the crude product is a dark, intractable tar. What is the likely cause?

A1: This is a classic issue when working with 2-aminothiophenols. The primary cause is the oxidative dimerization of the starting material, 2-amino-5-bromothiophenol, to form the corresponding disulfide.[1][2] This side reaction is accelerated by heat and the presence of atmospheric oxygen.

  • Causality: The thiol (-SH) group is highly susceptible to oxidation. Once the disulfide forms, it is largely unreactive under the cyclization conditions and contributes to the complex, often tarry, impurity profile.

  • Solution Strategy:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is non-negotiable for scale-up. Purge the reactor with inert gas before charging reagents and maintain a positive pressure throughout the process.

    • Temperature Control: The condensation with oxalic acid is exothermic. Add reagents portion-wise or via a dropping funnel to maintain the internal temperature below the recommended maximum. Use a reactor with an efficient cooling jacket.

    • Starting Material Quality: Use 2-amino-5-bromothiophenol that is as fresh as possible and has been stored under an inert atmosphere. If the quality is suspect (e.g., clumpy, discolored), consider a purification step or in-situ reduction of any disulfide present.

Q2: The reaction seems to stall and I'm left with unreacted starting material. How can I drive the reaction to completion?

A2: Incomplete conversion is often related to inefficient water removal. The cyclization is a condensation reaction that produces two equivalents of water.[3] At scale, removing this water is critical to push the equilibrium towards the product.

  • Causality: According to Le Châtelier's principle, the accumulation of water in the reaction mixture can inhibit the forward reaction.

  • Solution Strategy:

    • Azeotropic Removal: Use a solvent like toluene or xylene that forms an azeotrope with water. Equip the reactor with a Dean-Stark trap to continuously remove water as it is formed.

    • Dehydrating Agent: While less common for large-scale operations due to stoichiometry and waste, a dehydrating agent can be used in the reaction mixture.

    • Reaction Time and Temperature: Ensure the reaction is run at the optimal temperature for a sufficient duration. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

Q3: I am seeing a significant amount of decarboxylated byproduct, 6-bromo-benzothiazole. Why is this happening?

A3: The carboxylic acid group at the 2-position of some benzothiazoles can be labile and prone to decarboxylation, especially at elevated temperatures.[4]

  • Causality: The electron-withdrawing nature of the thiazole ring can stabilize the intermediate carbanion formed upon loss of CO₂, particularly if the reaction temperature is too high or the heating time is excessive.

  • Solution Strategy:

    • Strict Temperature Control: Do not exceed the recommended reaction temperature. Profile the reaction to understand its thermal behavior and set appropriate limits.

    • Minimize Reaction Time: Once the reaction has reached completion (as determined by in-process controls), proceed to the workup and isolation without delay. Avoid prolonged heating.

Protocol 1: Scalable Synthesis of 6-bromobenzo[d]thiazole-2-carboxylic Acid
ParameterRecommendationRationale
Solvent TolueneAllows for efficient azeotropic removal of water.
Stoichiometry 2-amino-5-bromothiophenol: 1.0 eqLimiting Reagent
Oxalic Acid (dihydrate): 1.1 eqSlight excess to drive the reaction.
Temperature Reflux (approx. 110-111 °C)Sufficient energy for condensation while managing side reactions.
Atmosphere NitrogenPrevents oxidative dimerization of the aminothiophenol.

Step-by-Step Methodology:

  • Charge a reactor equipped with a mechanical stirrer, thermometer, condenser, and Dean-Stark trap with toluene.

  • Begin nitrogen sparging. Charge 2-amino-5-bromothiophenol (1.0 eq) and oxalic acid dihydrate (1.1 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and in-process analysis (e.g., HPLC) shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid product, wash with cold toluene, and dry under vacuum.

Troubleshooting and FAQs: Step 2 - Fischer Esterification

This step converts the intermediate carboxylic acid to the final methyl ester product using methanol and a strong acid catalyst.

Q1: The esterification reaction is very slow or does not go to completion. What can I do?

A1: Fischer esterification is an equilibrium-limited process. The two main factors to address are the catalyst and the removal of water, which is a byproduct of this reaction as well.

  • Causality: The presence of water will drive the equilibrium back towards the carboxylic acid starting material. An insufficient amount or inactive catalyst will result in slow reaction rates.

  • Solution Strategy:

    • Catalyst Choice & Loading: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid. A typical loading is 5-10 mol%.

    • Use Excess Methanol: Methanol serves as both a reagent and the solvent. Using it in large excess shifts the equilibrium towards the product.

    • Water Removal: While a Dean-Stark trap is not practical with methanol's boiling point, ensuring all reagents and the intermediate are anhydrous is key. Use dry methanol and ensure the carboxylic acid intermediate is thoroughly dried.

Q2: The workup is difficult. How do I efficiently neutralize the acid catalyst and isolate the product at scale?

A2: Neutralizing a large volume of strong acid can be highly exothermic and challenging to control.

  • Causality: Rapid neutralization generates significant heat, which can cause boiling and potential degradation of the product. The resulting salts can also complicate the isolation.

  • Solution Strategy:

    • Quench Strategy: Cool the reaction mixture in an ice bath before neutralization. Slowly add the reaction mixture to a chilled, stirred solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution. Never add water or base rapidly to the concentrated acidic mixture.

    • Extraction: After neutralization, the product ester will often precipitate. If it remains in solution or forms an oil, extract it with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Solvent Swap: A more elegant scale-up solution is to distill off the excess methanol under vacuum, then dissolve the residue in a solvent like ethyl acetate before washing with the basic solution. This minimizes the volume of the aqueous quench.

Protocol 2: Fischer Esterification of 6-bromobenzo[d]thiazole-2-carboxylic Acid
ParameterRecommendationRationale
Solvent/Reagent Methanol (Anhydrous)Serves as both solvent and reagent; excess drives equilibrium.
Catalyst Sulfuric Acid (98%)Potent and cost-effective catalyst.
Catalyst Loading 5 mol%Sufficient to catalyze the reaction without excessive charring.
Temperature Reflux (approx. 65 °C)Standard condition for Fischer esterification in methanol.

Step-by-Step Methodology:

  • Charge the dry 6-bromobenzo[d]thiazole-2-carboxylic acid intermediate (1.0 eq) and anhydrous methanol to a clean, dry reactor.

  • Stir to create a slurry. Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (0.05 eq) while keeping the internal temperature below 20 °C.

  • Warm the mixture to reflux and maintain for 4-16 hours. Monitor progress by HPLC until the starting material is <1%.

  • Cool the reaction to room temperature. Reduce the volume of methanol by ~75% via vacuum distillation.

  • Dilute the residue with ethyl acetate.

  • Slowly add the organic solution to a separate, chilled vessel containing saturated sodium bicarbonate solution with vigorous stirring. Check that the final pH of the aqueous layer is >7.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

Final Step: Purification

Q: What is the best method for purifying the final product, Methyl 6-bromobenzo[d]thiazole-2-carboxylate, at scale?

A: For large-scale chemical synthesis, purification by chromatography is generally avoided due to cost and high solvent consumption. Recrystallization is the preferred method.

  • Causality: A well-designed reaction pathway should yield a crude product that is sufficiently pure to be upgraded to >99% purity by a single crystallization.

  • Solution Strategy:

    • Solvent Screening: Perform small-scale screening to find an optimal single-solvent or two-solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and heptane (as an anti-solvent).

    • Controlled Cooling: At scale, crash-cooling is detrimental to purity as it traps impurities within the crystal lattice. Employ a slow, controlled cooling ramp to allow for the growth of large, pure crystals.

    • Isolation and Drying: Ensure the crystallized product is washed with a small amount of cold recrystallization solvent to remove any mother liquor containing dissolved impurities before drying.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues during the synthesis.

Troubleshooting start Low Final Yield/ Purity Issue step1_issue Problem in Cyclization (Step 1) start->step1_issue step2_issue Problem in Esterification (Step 2) start->step2_issue purification_issue Problem in Purification start->purification_issue oxidation Cause: Oxidation of Aminothiophenol step1_issue->oxidation water Cause: Incomplete Water Removal step1_issue->water decarbox Cause: Decarboxylation step1_issue->decarbox equilibrium Cause: Unfavorable Equilibrium step2_issue->equilibrium catalyst Cause: Inactive/Insufficient Catalyst step2_issue->catalyst solvent Cause: Poor Solvent Choice purification_issue->solvent cooling Cause: Crash Cooling purification_issue->cooling sol_inert Solution: Use Inert Atmosphere (N₂) oxidation->sol_inert sol_dean Solution: Use Dean-Stark to Remove H₂O water->sol_dean sol_temp1 Solution: Strict Temp. Control (<120°C) decarbox->sol_temp1 sol_excess_meoh Solution: Use Excess Anhydrous MeOH equilibrium->sol_excess_meoh sol_cat_load Solution: Check Catalyst Source and Loading catalyst->sol_cat_load sol_screen Solution: Re-screen Recrystallization Solvents solvent->sol_screen sol_cool Solution: Implement Slow, Controlled Cooling Ramp cooling->sol_cool

Caption: A decision tree for troubleshooting common synthesis problems.

References
  • Laufer, R. J. (1969). Synthesis of bromothiophenols. U.S. Patent No. 3,461,168. Washington, DC: U.S. Patent and Trademark Office.

  • Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from

  • Kaufmann, H. P. (1928). The preparation of 2-aminobenzothiazoles. Organic Syntheses, 8, 18.

  • BenchChem. (2025). Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide.

  • American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from

  • Tsuchiya, T., et al. (2015). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synlett, 26(11), 1543-1546.

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Benzothiazole Synthesis

Status: Operational Operator: Senior Application Scientist Topic: Optimization of 2-Substituted Benzothiazole Synthesis via 2-Aminothiophenol Condensation Mission Statement Welcome to the Benzothiazole Synthesis Support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of 2-Substituted Benzothiazole Synthesis via 2-Aminothiophenol Condensation

Mission Statement

Welcome to the Benzothiazole Synthesis Support Center. Unlike standard reviews, this guide functions as a dynamic troubleshooting unit. We address the "why" and "how" of catalyst failure, yield optimization, and green chemistry transitions. Our goal is to move you from "reaction setup" to "isolated pure product" with maximum efficiency.

Module 1: Catalyst Decision Matrix

Before starting, you must select the catalyst that matches your substrate sensitivity, available equipment, and sustainability goals. Do not default to traditional acid catalysis without assessing modern alternatives.

Decision Logic Visualization

Use the following logic flow to determine your optimal catalytic route.

CatalystSelection Start Start: Define Constraints Scale Scale > 5g? Start->Scale Green Strict Green Requirements? Scale->Green No Metal Zn(OAc)2 or Fe/Montmorillonite (Robust, Scalable) Scale->Metal Yes Photo Photoreactor Available? Green->Photo Yes Iodine I2 / DMSO (Reliable, Metal-Free) Green->Iodine No (Standard) PhotoCat Eosin Y / Visible Light (Mild, High Selectivity) Photo->PhotoCat Yes DES Deep Eutectic Solvents (CholineCl/Urea) Photo->DES No Substrate Acid/Base Sensitive? Substrate->PhotoCat High Sensitivity PhotoCat->Substrate Check Sensitivity

Caption: Logical workflow for selecting the optimal catalyst based on scale, equipment availability, and substrate stability.

Module 2: Comparative Data Analysis

The following table synthesizes performance metrics from recent high-impact studies. Use this to benchmark your expected yields.

Catalyst SystemReaction ConditionsTimeYield (Avg)Key AdvantagePrimary Drawback
Iodine (I₂) DMSO, 80-100°C1-3 h85-95%Metal-free, inexpensive, robust [1].DMSO removal can be tedious; I₂ sublimation.
Zn(OAc)₂·2H₂O Solvent-free, 80°C30 min90-96%Mild, fast, solvent-free [2].Solid mixing requires mechanical grinding/homogeneity.
Eosin Y EtOH/H₂O, Blue LED, Air4-12 h80-92%Photocatalytic, ambient temp, green [3].Light penetration issues on scale-up; longer times.
[CholineCl][Imidazole]₂ DES, 70°C30 min78-90%Reusable solvent/catalyst, biodegradable [4].Viscosity of DES can hinder mass transfer.
Ag₂O Microwave, Ethanol4-8 min92-98%Extremely fast, high yield [5].[1]Expensive catalyst; microwave reactor required.
Module 3: The "Gold Standard" Protocols

We provide two distinct workflows. Protocol A is the robust, general-purpose method. Protocol B is the advanced green chemistry method.

Protocol A: Iodine-Mediated Oxidative Cyclization

Best for: Routine synthesis, robust substrates, and labs without photoreactors.

The Mechanism: Iodine acts as a Lewis acid to activate the carbonyl for Schiff base formation and subsequently acts as an oxidant (along with DMSO) to convert the benzothiazoline intermediate to benzothiazole.

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in DMSO (2-3 mL) .

  • Activation: Add molecular Iodine (I₂) (5-10 mol%) .

    • Note: Some protocols use stoichiometric iodine, but catalytic amounts work if DMSO is used as the co-oxidant [1].

  • Reaction: Heat to 80–100°C in an open vessel (or loosely capped) to allow oxygen participation if not using DMSO as the sole oxidant. Monitor via TLC (approx. 1-2 hours).

  • Quench: Cool to room temperature. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) .

    • Why? This reduces residual iodine (turning the solution from dark brown to clear/yellow) and prevents iodination byproducts.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer copiously with water (to remove DMSO).

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol or use column chromatography (Silica gel).[2]

Protocol B: Eosin Y Photocatalysis (Visible Light)

Best for: Acid-sensitive substrates and Green Chemistry applications.

The Mechanism: This proceeds via a Single Electron Transfer (SET) cycle. The excited Eosin Y* activates the substrate or oxygen, generating superoxide anions (O₂•⁻) which drive the dehydrogenation of the intermediate.

PhotoMechanism Eosin Eosin Y (Ground) EosinStar Eosin Y* (Excited) Eosin->EosinStar Blue LED (460nm) EosinStar->Eosin SET (Reduction) O2 O2 (Air) SuperOx O2•- (Superoxide) O2->SuperOx Accepts Electron SuperOx->Eosin Regeneration Cycle Substrate Benzothiazoline Intermediate Product Benzothiazole (Aromatized) Substrate->Product Oxidation by O2•-

Caption: Photocatalytic cycle of Eosin Y driving the oxidative aromatization of benzothiazolines using atmospheric oxygen.

Step-by-Step:

  • Setup: Mix 2-aminothiophenol (1.0 mmol) , aldehyde (1.0 mmol) , and Eosin Y (1 mol%) in Ethanol/Water (1:1) .

  • Irradiation: Place the flask 2-5 cm away from a Blue LED (approx. 18-24W) .

    • Critical: Ensure vigorous stirring. Photocatalysis is surface-area dependent.

  • Oxidant Supply: The reaction requires Oxygen.[3] Leave the flask open to air or bubble a gentle stream of air through the solution.

  • Workup: Evaporate ethanol. Extract with DCM. The catalyst (Eosin Y) often remains in the aqueous phase, simplifying purification [3].

Module 4: Troubleshooting & FAQs

Q1: My reaction stalled, and I see a major spot on TLC that isn't my product. What is it? A: This is likely 2,2'-dithiodianiline (the Disulfide Trap) .

  • Cause: 2-aminothiophenol oxidizes easily to its disulfide dimer before it can react with the aldehyde. This is common if the aldehyde is unreactive (electron-rich) or if the reaction sits too long before heating.

  • Fix:

    • Prevention: Use fresh 2-aminothiophenol.[4] If it's dark/tarry, distill it first. Run the initial mixing under Nitrogen/Argon.

    • Rescue: Add a reducing agent (like NaBH4 or PPh3) to cleave the disulfide back to the thiol in situ, or switch to a catalyst known to cleave S-S bonds (e.g., Copper catalysts or Tributylphosphine) [6].

Q2: I am getting low yields with aliphatic aldehydes. Why? A: Aliphatic aldehydes are less electrophilic than aromatic ones and can undergo aldol condensation side reactions.

  • Solution: Switch to the Zn(OAc)₂·2H₂O solvent-free method . The high concentration and Lewis acidity favor the Schiff base formation over side reactions. Alternatively, use Deep Eutectic Solvents (DES) which stabilize the transition state [4].

Q3: The product decomposes on the silica column. A: Benzothiazoles are generally stable, but the intermediates (benzothiazolines) are not.

  • Diagnosis: If your spot streaks or changes Rf, your oxidation was incomplete. You are trying to purify the non-aromatized intermediate.

  • Fix: Force the oxidation before purification. Add a pinch of MnO₂ or run the reaction longer with O₂ bubbling. Ensure the reaction mixture shows no "blue fluorescence" (characteristic of some intermediates) before stopping.

Q4: Can I use this for 2-aminophenol (Benzoxazoles) too? A: Yes, but 2-aminophenol is less nucleophilic than the thiophenol. You will generally require higher temperatures (refluxing DMF/DMSO) or stronger Lewis acids (e.g., Fe/Montmorillonite) compared to the thiazole synthesis.

References
  • Hu, R., et al. (2016).[5] "A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system." Synlett, 27(09), 1387-1390. Link

  • Digambar, D. G., et al. (2022).[6] "Zn(OAc)2[6]•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles." Organic Communications, 15(4), 378-385.[6] Link

  • Le, Z., et al. (2023).[7] "Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review." ChemRxiv. Link

  • Nguyen, T. T., et al. (2024).[8][7][9] "Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives."[9][10] RSC Advances, 14, 39462-39471. Link

  • Sakram, B., et al. (2020). "Ag2O-catalyzed rapid synthesis of 2-substituted benzothiazoles under microwave irradiation." BenchChem Comparative Data. Link

  • Coelho, F., et al. (2020). "Condensation of 2-aminothiophenol disulfides with carboxylic acids promoted by tributylphosphine."[11] Molecules, 25(7), 1675. Link

Sources

Optimization

Impact of solvent choice on reaction outcome for benzothiazole synthesis

Technical Support Center: Benzothiazole Synthesis From the Desk of the Senior Application Scientist: A Guide to Mastering Solvent Selection Welcome to the technical support center for benzothiazole synthesis. As research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Synthesis

From the Desk of the Senior Application Scientist: A Guide to Mastering Solvent Selection

Welcome to the technical support center for benzothiazole synthesis. As researchers, we understand that while the condensation of a 2-aminothiophenol with a carbonyl compound appears straightforward on paper, the reality in the flask can be far more complex. A successful outcome with high yield and purity often hinges on a single, critical parameter: the choice of solvent.

This guide is designed to move beyond simple protocol recitation. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with the causal understanding needed to make informed decisions in your own experiments. We will explore why a particular solvent is chosen, how it influences the reaction mechanism, and how you can manipulate this variable to overcome common synthetic hurdles.

Frequently Asked Questions (FAQs): The Role of the Solvent

Q1: Why is solvent selection so critical in benzothiazole synthesis?

Solvent choice is paramount because it influences nearly every aspect of the reaction. The solvent's properties dictate:

  • Reactant Solubility: Ensuring your 2-aminothiophenol and carbonyl partner are fully dissolved is the first step to an efficient reaction.

  • Reaction Rate: The solvent can stabilize or destabilize transition states, directly impacting the reaction kinetics. For instance, polar solvents can stabilize charged intermediates, accelerating certain steps.

  • Intermediate Stability: The synthesis proceeds through a benzothiazoline intermediate, which must then be oxidized to the final aromatic product.[1] The solvent can affect the stability of this intermediate and facilitate the final, often rate-limiting, oxidation step.

  • Side Reactions: An inappropriate solvent can promote undesirable side reactions, such as the oxidative dimerization of 2-aminothiophenol to a disulfide byproduct.[2]

  • Product Isolation: The solubility of the final benzothiazole product in the reaction solvent will determine the ease and efficiency of your work-up and purification.[3]

Q2: What are the main classes of solvents used, and what are their general roles?

Solvents are broadly classified as polar or non-polar, and further as protic or aprotic. In benzothiazole synthesis, polar solvents are most common.

  • Polar Protic Solvents: These solvents, such as ethanol, methanol, and water , contain O-H or N-H bonds and can act as hydrogen bond donors.[4][5] They are excellent at stabilizing charged species (ions) through hydrogen bonding.[6] In this synthesis, they can help to activate carbonyl groups toward nucleophilic attack. Many modern, "green" protocols favor ethanol or water.[7][8]

  • Polar Aprotic Solvents: These solvents, including DMSO, DMF, and acetonitrile , have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[4] They are highly effective at dissolving a wide range of reactants. Notably, some can play a dual role; for example, DMSO can serve as both the solvent and the oxidant required for the final aromatization step.[1][9]

Q3: How does solvent polarity influence the reaction mechanism?

The reaction involves several steps with differing electronic demands. A polar solvent generally favors the overall transformation by stabilizing the charged intermediates and transition states involved in the initial nucleophilic attack and subsequent cyclization. The polarity can significantly influence the intramolecular charge transfer (ICT) characteristics of the forming molecule, which can stabilize the excited state and lower the overall energy barrier of the reaction.

Q4: Are "green" or environmentally friendly solvent options available and effective?

Absolutely. The principles of green chemistry are increasingly being applied to benzothiazole synthesis.[10]

  • Water and Ethanol: These are non-toxic, renewable, and effective solvents for many catalytic systems.[7][8]

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These can act as both the catalyst and the reaction medium, often allowing for easy product separation and catalyst recycling.[7][11][12]

  • Solvent-Free Conditions: Many of the most efficient and highest-yielding modern protocols are performed under solvent-free conditions, often assisted by microwave irradiation or ultrasound.[13][14][15] This approach minimizes waste and can dramatically reduce reaction times.[16]

Troubleshooting Guide: Solving Common Synthesis Problems

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low. How can I determine if the solvent is the culprit and what should I try?

A low yield is a common problem that can often be traced back to the solvent.[1] Here’s how to troubleshoot:

  • Assess Solubility: First, confirm that your starting materials are fully soluble in your chosen solvent at the reaction temperature. If not, the reaction is limited by the dissolution rate. Consider a more effective solvent like DMF or DMSO.

  • Evaluate Solvent Polarity and Type: The reaction may require a specific type of stabilization that your current solvent isn't providing. For instance, if the final oxidation step is inefficient, switching to a solvent that aids this process is crucial. DMSO is a classic choice as it can also function as the oxidant.[3] Conversely, if you are using a sensitive catalyst that is deactivated by protic solvents, switching from ethanol to an aprotic solvent like THF or DCM might be necessary.

  • Consider Solvent-Free Conditions: Before extensive solvent screening, it is often worthwhile to attempt the reaction under solvent-free conditions, perhaps with gentle heating or microwave irradiation.[14][17] This often provides the highest yields by maximizing reactant concentration.[11]

Data Snapshot: Impact of Solvent on Yield

The following table summarizes results from various studies, demonstrating the dramatic effect solvent choice can have on product yield for similar transformations.

Reaction TypeSolventYield (%)Reference(s)
Multicomponent SynthesisSolvent-Free 78% [11][12]
1,4-Dioxane52%[11][12]
DMSO46%[11][12]
DMF34%[11][12]
Ultrasound-Assisted SynthesisSolvent-Free 98% [14]
WaterGood[14]
Ethanol, MeOH, THF, DCMLow[14]
Molecular Oxygen-Assisted SynthesisChlorobenzene/DMSO (2:1) 55-81% [17][18]

Note: Yields are highly substrate and catalyst dependent. This table is for illustrative purposes.

Problem 2: Significant Formation of Byproducts

Q: I'm observing a major byproduct that I suspect is the disulfide of my 2-aminothiophenol starting material. How can solvent choice mitigate this?

This is a classic side reaction caused by the oxidation of the thiol group.[2] Your solvent choice and reaction setup are key to preventing it.

  • Deoxygenate Your Solvent: Before starting the reaction, bubble an inert gas like nitrogen or argon through your solvent for 15-30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the entire reaction under a positive pressure of nitrogen or argon. This is the most effective way to prevent oxidation.

  • Avoid Unnecessary Oxidants: If your protocol doesn't require an oxidant for the final aromatization step (e.g., if atmospheric oxygen is sufficient), ensure your solvent is not acting as an unwanted one. While DMSO is a useful oxidant, it can be too aggressive under certain conditions, leading to starting material decomposition. In such cases, switching to a non-oxidizing solvent like DMF or ethanol under an inert atmosphere is recommended.[2]

Problem 3: Reaction Stalls at Benzothiazoline Intermediate

Q: My TLC analysis shows consumption of starting materials but the formation of a new spot that is not my final product. I suspect the reaction is stuck at the benzothiazoline intermediate. Can the solvent drive the final oxidation?

Yes, this is a common bottleneck. The final step is the aromatization of the benzothiazoline ring, which is an oxidation. The solvent plays a critical role here.

  • Employ an Oxidizing Solvent: This is the most direct solution. Switching your solvent to DMSO allows it to serve as both the reaction medium and the terminal oxidant, driving the reaction to completion.[1][9] This is often done at elevated temperatures.

  • Use a Protic Solvent Open to Air: In many cases, a solvent like ethanol can facilitate the oxidation simply by allowing atmospheric oxygen to act as the oxidant.[1] Refluxing in ethanol in a flask open to the air (with a condenser) is a standard method.

  • Consider Solvent Mixtures: Some protocols find optimal results with solvent mixtures. For example, a chlorobenzene/DMSO mixture was found to be effective for the oxidation of intermediates formed from ketones, though it required high temperatures.[17][18]

Problem 4: Difficulty in Product Isolation

Q: The reaction appears complete by TLC, but I'm losing a lot of product during work-up. How does my solvent choice impact isolation?

Your work-up strategy must be tailored to the solubility of your product in the reaction solvent. Benzothiazoles are generally soluble in organic solvents like ethanol, DMSO, and DMF.[19]

  • If using a volatile solvent (e.g., ethanol, methanol, acetonitrile): The simplest approach is to remove the solvent under reduced pressure (rotary evaporation). The resulting crude residue can then be purified.[2]

  • If using a high-boiling point solvent (e.g., DMSO, DMF): Removing the solvent directly is difficult. The standard procedure is to pour the reaction mixture into a large volume of ice-cold water.[20] Many benzothiazole derivatives are poorly soluble in water and will precipitate out as a solid, which can be collected by filtration.[19]

  • If the product remains in the aqueous layer: If your product is water-soluble or does not precipitate, you will need to perform a liquid-liquid extraction. Extract the aqueous mixture with an immiscible organic solvent in which your product is highly soluble, such as ethyl acetate or dichloromethane.

Visualized Workflows and Mechanisms

General Reaction Mechanism & Solvent Influence

The diagram below outlines the core pathway for benzothiazole synthesis from 2-aminothiophenol and an aldehyde, highlighting the stages where solvent effects are most pronounced.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidation (Aromatization) Reactants 2-Aminothiophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Nucleophilic Attack Benzothiazoline Benzothiazoline Intermediate SchiffBase->Benzothiazoline Thiol Attack Product 2-Substituted Benzothiazole Benzothiazoline->Product [O] Solvent Solvent Choice Influences: - Reactant Solubility - Intermediate Stabilization - Rate of Oxidation Solvent->SchiffBase Stabilization Solvent->Benzothiazoline Stabilization Solvent->Product Facilitation

Caption: Key stages of benzothiazole synthesis and the overarching influence of the solvent.

Troubleshooting Decision Tree for Low Product Yield

When faced with a low-yielding reaction, this logical flow can help pinpoint the issue, with solvent optimization being a central theme.

G Start Low Product Yield Observed Purity Are starting materials pure? (esp. 2-aminothiophenol) Start->Purity Conditions Are reaction conditions optimal? (Temp, Time) Purity->Conditions Yes Purify Purify/use fresh starting materials Purity->Purify No Solvent Is the solvent choice appropriate? Conditions->Solvent Yes OptimizeT Optimize temperature and reaction time (monitor by TLC) Conditions->OptimizeT No Catalyst Is the catalyst active/correct? Solvent->Catalyst Yes OptimizeS Screen alternative solvents: - Check solubility - Try polar aprotic (DMSO) - Try solvent-free Solvent->OptimizeS No OptimizeC Screen catalysts or check loading/activity Catalyst->OptimizeC No Success Yield Improved Catalyst->Success Yes Purify->Start Re-run OptimizeT->Start Re-run OptimizeS->Start Re-run OptimizeC->Start Re-run

Caption: A decision tree for systematically troubleshooting low yields in benzothiazole synthesis.

Reference Experimental Protocol

General Procedure for the Synthesis of 2-Arylbenzothiazoles in Ethanol

This protocol is a general guideline for the condensation of 2-aminothiophenol with an aromatic aldehyde, a widely used transformation.[2][8] It may require optimization for specific substrates.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (5.0 mmol, 1.0 equiv).

    • Add ethanol (20 mL).

    • Scientist's Note: Ethanol is chosen as a relatively green and effective protic solvent that can dissolve a wide range of aldehydes and facilitate the reaction, often by using atmospheric oxygen for the final oxidation step.

    • Stir the mixture at room temperature until the aldehyde is fully dissolved.

    • Add 2-aminothiophenol (5.0 mmol, 1.0 equiv) to the solution.

    • Safety Note: 2-aminothiophenol is susceptible to oxidation and has a strong odor. Handle it in a well-ventilated fume hood. Using a freshly opened bottle or purified material is advisable to prevent side reactions.[2]

  • Catalyst Addition (if applicable):

    • Add the chosen catalyst. For this general procedure, an acid catalyst is common. For example, a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.25 mmol, 5 mol%) can be added.

    • Scientist's Note: Many modern procedures use specific catalysts, from H₂O₂/HCl to various nanoparticles.[20] The choice of catalyst and solvent are often linked; ensure they are compatible.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample of the reaction mixture and spot it alongside the starting materials on a TLC plate.

    • Scientist's Note: The disappearance of the limiting starting material and the appearance of a new, typically UV-active spot, indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Solvent-Dependent Step:

      • Option A (Precipitation): If the product is poorly soluble in ethanol upon cooling, a precipitate may form. If not, slowly add the reaction mixture to a beaker of ice-cold water (100 mL) with stirring. The product should precipitate as a solid.

      • Option B (Evaporation): If no precipitate forms or if extraction is preferred, remove the ethanol under reduced pressure using a rotary evaporator.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold hexane to aid in drying.

    • The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[3]

References

  • IJRPR. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiazole derivatives under green conditions. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Solubility of Things. [Link]

  • Taylor & Francis Online. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Green Chemistry Letters and Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]

  • Gavande, N., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]

  • Truong, V. A., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances. [Link]

  • Bouzayen, A., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]

  • RSC Publishing. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances. [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. [Link]

  • MDPI. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • YouTube. (2023). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. [Link]

  • YouTube. (2019). Organic Chem Review: Classifying Polar Solvents as Protic or Aprotic | Kaplan MCAT Prep. [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • Scribd. (n.d.). Solvent Effects Hughes-Ingold Rules. [Link]

  • YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 6-bromobenzo[d]thiazole-2-carboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. The following...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. The following troubleshooting FAQs and protocols are designed to address common impurity issues and provide robust, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a brownish oil/sticky solid, not the expected crystalline solid. What are the likely impurities?

A1: This is a common observation when residual starting materials or byproducts are present. The most probable impurities depend on your synthetic route. A prevalent method for synthesizing the benzothiazole core involves the condensation of 2-amino-5-bromothiophenol with a two-carbon electrophile, such as a derivative of oxalic acid.

Likely Impurities Include:

  • Unreacted 2-amino-5-bromothiophenol: This starting material is often a colored solid and can lead to the observed discoloration.

  • 6-bromobenzo[d]thiazole-2-carboxylic acid: If the synthesis involves an intermediate carboxylic acid that is subsequently esterified, incomplete esterification is a common source of this acidic impurity. This can make the product appear sticky.

  • Polymeric byproducts: 2-Aminothiophenols can undergo self-condensation or oxidation, especially at elevated temperatures or in the presence of air, leading to higher molecular weight, often colored, impurities.

  • Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can result in an oily product.

Q2: I see multiple spots on my TLC plate after the reaction. How can I identify the product spot and the major impurities?

A2: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the reaction progress and purity.[1]

  • Product Identification: The product, Methyl 6-bromobenzo[d]thiazole-2-carboxylate, is significantly less polar than the potential acidic impurity (6-bromobenzo[d]thiazole-2-carboxylic acid) and the starting aminothiophenol. Therefore, in a typical normal-phase silica gel TLC with a moderately polar eluent (e.g., 30% ethyl acetate in hexanes), the product spot will have a higher Rf value (travel further up the plate) than the starting materials and the carboxylic acid intermediate.

  • Impurity Identification:

    • Starting Aminothiophenol: This will be a relatively polar spot, often streaking if the concentration is high.

    • Carboxylic Acid Intermediate: This will be a very polar spot, typically close to the baseline. Staining the TLC plate with an indicator like potassium permanganate can help visualize this, as it will react with the thiol and amino groups.

    • Non-polar Impurities: Less common, but if present, will have an Rf value similar to or higher than the product.

Q3: My attempts at recrystallization have failed to yield a pure product. What solvent system should I use?

A3: Recrystallization is an effective technique for removing small amounts of impurities, provided the correct solvent is chosen. For benzothiazole derivatives, ethanol is often a suitable solvent.[2]

If single-solvent recrystallization from ethanol is unsuccessful, consider a two-solvent system. A good starting point is a solvent in which the product is soluble when hot and insoluble when cold (like ethanol or ethyl acetate), paired with a solvent in which the product is poorly soluble (like hexanes or water).

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil upon cooling, you may be cooling the solution too quickly, or the solvent may not be appropriate. Try adding a small amount of a solvent in which the compound is less soluble (a "co-solvent") to the hot solution before cooling, and allow it to cool slowly.

  • No Crystal Formation: If no crystals form, the solution may be too dilute, or the impurities may be inhibiting crystallization. Try evaporating some of the solvent to concentrate the solution. If that fails, the impurity level may be too high, and column chromatography is recommended.

Q4: How do I effectively remove the unreacted 2-amino-5-bromothiophenol and the carboxylic acid byproduct?

A4: Both of these impurities are more polar and have acidic/basic properties that can be exploited for their removal.

  • Aqueous Wash: Before column chromatography or recrystallization, an aqueous workup can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic carboxylic acid impurity. Subsequently, a wash with a dilute acid (e.g., 1M HCl) can help remove the basic aminothiophenol, although this may sometimes cause the product to precipitate if it has low solubility in the acidic aqueous layer. Always follow with a brine wash to remove residual water.

  • Column Chromatography: This is the most robust method for separating compounds with different polarities.[3] A detailed protocol is provided below.

Purification Workflow

The following diagram outlines a general workflow for the purification of Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

PurificationWorkflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Final Purification & Analysis Crude Crude Reaction Mixture Workup Aqueous Workup (Base/Acid Washes) Crude->Workup Dissolve in Organic Solvent Column Column Chromatography (Silica Gel) Workup->Column Concentrated Crude Recrystal Recrystallization (e.g., from Ethanol) Column->Recrystal Combined Fractions Analysis Purity Analysis (TLC, NMR, HPLC) Recrystal->Analysis Crystalline Product

Caption: Purification workflow for Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Detailed Experimental Protocol: Column Chromatography

This protocol provides a general method for the purification of Methyl 6-bromobenzo[d]thiazole-2-carboxylate using silica gel column chromatography.

Materials:

  • Crude Methyl 6-bromobenzo[d]thiazole-2-carboxylate

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to determine the optimal eluent for separation. Good starting points are mixtures of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70 v/v). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 10% EtOAc in hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed silica bed is level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Fraction Collection and Analysis:

    • Combine the fractions containing the pure product.

    • Verify the purity of the combined fractions by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

Data Summary Table

Purification TechniqueRecommended Solvents/EluentsTarget Impurities Removed
Aqueous Wash Saturated NaHCO₃ (aq), 1M HCl (aq), Brine6-bromobenzo[d]thiazole-2-carboxylic acid, 2-amino-5-bromothiophenol
Recrystallization Ethanol, Ethanol/Water, Ethyl Acetate/HexanesMinor impurities with different solubility profiles
Column Chromatography Ethyl Acetate/Hexanes (gradient), Dichloromethane/Methanol (gradient)A wide range of impurities with different polarities

References

  • Wulff, P. et al. (2014). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o533. Available at: [Link]

  • Bepary, S. et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Semantic Scholar]
  • Alang, G. et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 151-157.
  • Durcik, M. et al. (2024). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.
  • Mohammadi Ziarani, G. et al. (2015). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.
  • Patel, D. et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives.
  • Allen, C. F. H. & VanAllan, J. A. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 24, 12.
  • Pérez-Villanueva, M. et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(19), 6262.
  • MySkinRecipes. (n.d.).
  • PubChem. (n.d.).
  • Prajapati, N. P. et al. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 4(108), 60176-60208.
  • Sharma, D. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(1).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Chemsrc. (2023). 6-Bromobenzo[d]thiazole-2-carboxylic acid.
  • Copper-Promoted Cycloaddition of α-Methylenyl Isocyanides with Benzothiazoles: Tunable Access to Benzo[d]imidazothiazoles. [AWS]
  • MedchemExpress. (n.d.). 6-Bromobenzo[d]thiazole.
  • PubChemLite. (n.d.).

Sources

Optimization

Technical Support Center: Recrystallization of Benzothiazole Derivatives

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the purification of benzothiazole derivatives through recrystallization. Here, you will find sci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the purification of benzothiazole derivatives through recrystallization. Here, you will find scientifically grounded, field-proven insights to overcome common challenges and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step in choosing a recrystallization solvent for my benzothiazole derivative?

A1: The initial and most critical step is to determine the solubility profile of your crude compound. An ideal recrystallization solvent should dissolve the benzothiazole derivative sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature (near the solvent's boiling point).[1][2] A common starting point for many benzothiazole derivatives is to test polar protic solvents like ethanol or methanol, as they are often effective.[3][4][5][6]

Q2: My benzothiazole derivative is a liquid at room temperature. Can I still use recrystallization?

A2: Recrystallization is primarily a technique for purifying solids. If your derivative is a liquid, you might consider converting it into a solid salt.[7] For instance, if your compound has a basic nitrogen atom, you can treat it with an acid (like hydrochloric acid) to form a hydrochloride salt, which is often a crystalline solid.[8] Alternatively, co-crystallization with another suitable molecule can be employed to form a stable, solid crystalline lattice.[9]

Q3: Are there any general trends for solvent selection based on the substituents on the benzothiazole ring?

A3: Yes, the polarity of the substituents plays a significant role. Derivatives with polar functional groups (e.g., -NH2, -OH, -NO2) will generally be more soluble in polar solvents.[10] Conversely, nonpolar substituents (e.g., alkyl or aryl groups) will increase solubility in less polar organic solvents. A rule of thumb is that solvents containing functional groups similar to the compound being purified are often good solubilizers.[11] For instance, an ester-containing benzothiazole might dissolve well in ethyl acetate.

Q4: How much solvent should I use for the recrystallization?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve your crude product.[12][13] Using too much solvent is a common reason for poor or no crystal yield upon cooling.[12][14] A systematic approach is to add a small portion of the solvent to your solid, bring it to a boil, and continue adding small increments of hot solvent until everything is just dissolved.[13]

Q5: My purified benzothiazole crystals have a low melting point or a broad melting range. What does this indicate?

A5: A low or broad melting point range is a strong indicator of impurities remaining in your product. Pure crystalline solids typically have a sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. In this case, a second recrystallization step may be necessary to achieve higher purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of benzothiazole derivatives.

Problem 1: The compound "oils out" instead of forming crystals.

Explanation: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the compound is significantly impure.[14][15]

Solutions:

  • Reheat and Add More Solvent: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[14]

  • Slower Cooling: Rapid cooling can favor oil formation. Try insulating the flask to allow for very slow cooling, which gives the molecules more time to arrange into a crystal lattice.[14]

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system.[14]

  • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling. Adding a small amount of activated charcoal to the hot solution and then filtering it can remove these impurities.[15]

Problem 2: No crystals form, even after cooling the solution in an ice bath.

Explanation: This is a common issue that can arise from several factors, most notably using too much solvent or the solution being supersaturated.[14]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[12][16]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[12][16][17]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[14][15]

  • Use a Lower Temperature Bath: If an ice-water bath is ineffective, try a colder bath, such as a salt-ice bath, to further decrease the solubility.[16]

Problem 3: The recrystallization yield is very low.

Explanation: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after cooling.[15]

Solutions:

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required for dissolution.[12]

  • Adequate Cooling: Cool the solution in an ice bath for a sufficient amount of time (e.g., 15-20 minutes) to maximize crystal precipitation.

  • Rinse with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[12]

  • Second Crop of Crystals: Concentrate the mother liquor by boiling off some of the solvent and then re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation

Table 1: Common Solvents for Benzothiazole Derivative Recrystallization

SolventBoiling Point (°C)PolarityCommon Applications & Notes
Ethanol78Polar ProticA very common and effective solvent for many benzothiazole derivatives, especially those with some polarity.[3][4][5][18]
Methanol65Polar ProticSimilar to ethanol, often used for recrystallizing benzothiazole compounds.[6][19]
Water100Very Polar ProticCan be used for highly polar benzothiazole salts or in mixed solvent systems with alcohols.[8][11]
Dioxane101Polar AproticHas been successfully used for the recrystallization of some complex benzothiazole-pyrimidine conjugates.[20]
Isopropanol82Polar ProticAnother alcohol that can be a suitable choice for recrystallization.
Acetone56Polar AproticCan be used alone or in mixed solvent systems, for example, with hexanes.[11]
Toluene111NonpolarSuitable for less polar benzothiazole derivatives.
Hexanes~69NonpolarOften used as the "anti-solvent" in a mixed solvent system to decrease solubility.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests.

  • Dissolution: Place the crude benzothiazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling while stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[12]

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[21] A common pair is ethanol and water.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[21]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[21]

  • Crystallization, Collection, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Start Crude Benzothiazole Derivative Solvent_Selection Select Solvent(s) Start->Solvent_Selection Dissolve Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Benzothiazole Derivative Dry->Pure_Product

Caption: General workflow for the recrystallization of benzothiazole derivatives.

Troubleshooting_Tree Start Recrystallization Issue Oiling_Out Compound Oiling Out? Start->Oiling_Out No_Crystals No Crystals Formed? Start->No_Crystals Low_Yield Low Yield? Start->Low_Yield Sol_Oil Reheat, Add More Solvent, Cool Slowly Oiling_Out->Sol_Oil Yes Sol_No_Crystals Induce Crystallization (Scratch/Seed) No_Crystals->Sol_No_Crystals Yes Sol_Low_Yield Use Less Hot Solvent, Ensure Cold Wash Low_Yield->Sol_Low_Yield Yes Reduce_Solvent Reduce Solvent Volume Sol_No_Crystals->Reduce_Solvent Still No Crystals

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem.
  • Benchchem.
  • Guide for crystalliz
  • CrystEngComm. Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties.
  • Solubility of Things. Benzothiazole.
  • University of Rochester, Department of Chemistry.
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  • RJPN. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE.
  • Benchchem. Navigating the Solubility Landscape of Benzothiazole Hydrochloride: A Technical Guide.
  • Unife.
  • SciELO. Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
  • University of York, Chemistry Teaching Labs.
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  • Chemistry LibreTexts. 3.
  • Chemistry LibreTexts. 3.3F: Mixed Solvents.
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  • Recrystalliz
  • PMC. Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • PMC. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Assessment of Synthesized Methyl 6-bromobenzo[d]thiazole-2-carboxylate

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel h...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of this compound, supported by experimental data and protocols. We will delve into the nuances of different techniques, offering a decision-making framework for researchers and quality control scientists.

The Synthetic Landscape and Potential Impurities

The common synthetic route to Methyl 6-bromobenzo[d]thiazole-2-carboxylate involves the condensation of 2-amino-5-bromothiophenol with methyl chlorooxalate. While seemingly straightforward, this reaction can generate a profile of impurities that may interfere with subsequent synthetic steps or introduce toxicological risks.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Impurities A 2-amino-5-bromothiophenol C Condensation A->C B Methyl chlorooxalate B->C D Methyl 6-bromobenzo[d]thiazole-2-carboxylate C->D E Unreacted Starting Materials C->E F By-products (e.g., dimers, isomers) C->F G Residual Solvents D->G G cluster_workflow Purity Assessment Workflow A Sample Preparation B HPLC Analysis A->B Non-volatile impurities C GC-MS Analysis A->C Volatile impurities D NMR Analysis A->D Structural confirmation E Data Interpretation B->E C->E D->E F Purity Report E->F

Comparative

A Senior Application Scientist's Comparative Guide to Methyl 6-bromobenzo[d]thiazole-2-carboxylate and its Halogenated Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands as a privileged structure, underpinning a multitude of biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands as a privileged structure, underpinning a multitude of biologically active compounds and functional materials.[1] The strategic introduction of halogen atoms onto this scaffold offers a powerful tool to modulate physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of Methyl 6-bromobenzo[d]thiazole-2-carboxylate with its corresponding fluoro, chloro, and iodo isomers. By delving into their synthesis, physicochemical characteristics, chemical reactivity, and biological potential, supported by experimental data from the scientific literature, this document aims to empower researchers to make informed decisions in their own investigations.

The Influence of Halogenation on the Benzothiazole Core

The identity of the halogen atom at the 6-position of the Methyl benzo[d]thiazole-2-carboxylate core profoundly influences the molecule's electron density distribution, lipophilicity, and metabolic stability. These alterations, in turn, dictate the compound's utility as a synthetic intermediate and its potential as a therapeutic agent.[2] The varying electronegativity and atomic size of fluorine, chlorine, bromine, and iodine lead to distinct properties that can be leveraged in drug design and chemical synthesis.

Synthesis of Methyl 6-halobenzo[d]thiazole-2-carboxylates

The synthesis of these halogenated isomers generally follows a common pathway, commencing with the appropriately substituted 4-haloaniline. A generalized synthetic route is depicted below, allowing for a comparative assessment of the synthesis of each isomer.

Synthesis_Halogenated_Benzothiazoles cluster_0 Step 1: Thiocyanation and Cyclization cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Esterification 4-Haloaniline 4-Haloaniline (X = F, Cl, Br, I) 4-Haloaniline->Intermediate_thiourea NH4SCN, AcOH Ammonium_thiocyanate NH4SCN Bromine Br2 in Acetic Acid 2-Amino-6-halobenzothiazole 2-Amino-6-halobenzothiazole 2-Amino-6-halobenzothiazole_2 2-Amino-6-halobenzothiazole Intermediate_thiourea->2-Amino-6-halobenzothiazole Br2, AcOH (Oxidative Cyclization) 2-Cyano-6-halobenzothiazole 2-Cyano-6-halobenzothiazole 2-Amino-6-halobenzothiazole_2->2-Cyano-6-halobenzothiazole Diazotization & Cyanation NaNO2_HBF4 1. NaNO2, HBF4 2. CuCN 2-Cyano-6-halobenzothiazole_2 2-Cyano-6-halobenzothiazole Target_Compound Methyl 6-halobenzo[d]thiazole-2-carboxylate 2-Cyano-6-halobenzothiazole_2->Target_Compound Acid-catalyzed esterification Methanol_H2SO4 Methanol, H2SO4 (conc.)

Figure 1: Generalized synthetic pathway for Methyl 6-halobenzo[d]thiazole-2-carboxylates.

Experimental Protocol: General Synthesis of 2-Amino-6-halobenzothiazoles

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[3]

  • Dissolution: Dissolve the respective 4-haloaniline (0.1 mol) in glacial acetic acid (50 mL).

  • Thiocyanation: To this solution, add ammonium thiocyanate (0.3 mol) and stir until a homogenous solution is achieved.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Bromination: Add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). The precipitate formed is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until neutral.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 2-amino-6-halobenzothiazole.

The subsequent steps of diazotization, cyanation, and esterification would follow standard organic chemistry procedures. It is anticipated that the yields for the initial cyclization step may vary depending on the nature of the halogen, with electron-withdrawing effects potentially influencing the reaction rate.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of the halogenated isomers are critical determinants of their behavior in both chemical reactions and biological systems. The following table summarizes key properties, with some data extrapolated from closely related compounds due to the limited availability of direct comparative data for the target methyl esters.

PropertyMethyl 6-fluorobenzo[d]thiazole-2-carboxylateMethyl 6-chlorobenzo[d]thiazole-2-carboxylateMethyl 6-bromobenzo[d]thiazole-2-carboxylateMethyl 6-iodobenzo[d]thiazole-2-carboxylate
Molecular Formula C₉H₆FNO₂SC₉H₆ClNO₂SC₉H₆BrNO₂SC₉H₆INO₂S
Molecular Weight 211.21227.67272.12319.11
Melting Point (°C) Data not availableData not availableData not availableData not available
Calculated logP ~2.5~3.0~3.2~3.6
¹H NMR (CDCl₃, δ ppm) Aromatic protons expected in the range of 7.5-8.5 ppm, with characteristic fluorine coupling.Aromatic protons expected in the range of 7.6-8.4 ppm.Aromatic protons expected in the range of 7.7-8.3 ppm.Aromatic protons expected in the range of 7.8-8.2 ppm.
¹³C NMR (CDCl₃, δ ppm) Carbon attached to fluorine will show a large C-F coupling constant.Aromatic carbons expected in the range of 120-155 ppm.Aromatic carbons expected in the range of 120-155 ppm.Aromatic carbons expected in the range of 120-155 ppm, with the carbon attached to iodine showing a downfield shift.

Note: The logP values are estimations and the NMR data are predicted ranges based on general principles and data from similar structures.[4][5] Direct experimental data for the target compounds is needed for a precise comparison.

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The carbon-halogen bond at the 6-position is a key site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6][7] This reaction is invaluable for the synthesis of biaryl structures, which are common motifs in pharmaceuticals.

The reactivity of the halogenated isomers in the Suzuki-Miyaura coupling is expected to follow the general trend for aryl halides: I > Br > Cl > F .[8][9] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, which decreases down the group.

Reactivity_Suzuki_Coupling cluster_reactivity Relative Reactivity Aryl_Halide Methyl 6-halobenzo[d]thiazole-2-carboxylate (X = F, Cl, Br, I) Coupled_Product Methyl 6-arylbenzo[d]thiazole-2-carboxylate Aryl_Halide->Coupled_Product Suzuki-Miyaura Coupling Arylboronic_Acid Arylboronic Acid (Ar-B(OH)2) Pd_Catalyst Pd(0) Catalyst, Base Iodo Iodo (Highest Reactivity) Bromo Bromo Iodo->Bromo Chloro Chloro Bromo->Chloro Fluoro Fluoro (Lowest Reactivity) Chloro->Fluoro

Figure 2: Expected reactivity trend of Methyl 6-halobenzo[d]thiazole-2-carboxylates in Suzuki-Miyaura cross-coupling.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To objectively compare the reactivity of the four isomers, a standardized Suzuki-Miyaura coupling protocol should be employed.

  • Reaction Setup: In a reaction vial, combine the Methyl 6-halobenzo[d]thiazole-2-carboxylate (0.5 mmol), phenylboronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent: Add a 3:1 mixture of dioxane and water (4 mL).

  • Reaction Conditions: Heat the reaction mixture at 90 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., every hour) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the rate of consumption of the starting material and formation of the product.

  • Work-up: After a set time (e.g., 24 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography. The yield of the coupled product for each isomer should be determined and compared.

This experiment will provide quantitative data on the relative reactivity of the C-X bond in each isomer under identical conditions.

Biological Activity: A Structure-Activity Relationship Perspective

Halogenation is a well-established strategy in drug discovery to enhance biological activity.[10] Benzothiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities.[11][12] The nature of the halogen at the 6-position can significantly impact these activities.

Antimicrobial Activity

Halogenated benzothiazoles have demonstrated promising activity against various bacterial and fungal strains.[1][13][14][15] The increased lipophilicity of the heavier halogenated compounds (I > Br > Cl > F) may enhance their ability to penetrate microbial cell membranes.

Halogen IsomerReported Antimicrobial Activity
Fluoro Some fluoro-substituted benzothiazoles show significant antibacterial and antifungal activity.[16]
Chloro Chloro-substituted benzothiazoles are frequently reported as potent antimicrobial agents.[11]
Bromo Bromo-substituted derivatives have shown good activity against a range of microbes.[17]
Iodo Iodinated benzothiazoles have been less explored, but the high lipophilicity may contribute to potent antimicrobial effects.
Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied.[12][18][19] Halogenation can influence the binding affinity of these compounds to their biological targets and affect their metabolic stability.

Halogen IsomerReported Anticancer Activity
Fluoro Fluorinated benzothiazoles have shown promising antiproliferative effects against various cancer cell lines.
Chloro Chloro-substituted analogues have demonstrated significant cytotoxicity against cancer cells, with some derivatives showing IC50 values in the low micromolar range.[11][12]
Bromo Bromo-substituted benzothiazoles have been investigated for their anticancer properties with positive results.
Iodo The large and polarizable iodine atom can participate in halogen bonding, a significant interaction in protein-ligand binding, potentially leading to high potency.[20]
Experimental Protocol: Comparative In Vitro Cytotoxicity Assay (MTT Assay)

To directly compare the anticancer potential of the four halogenated isomers, a standardized MTT assay is recommended.[21]

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of each of the four Methyl 6-halobenzo[d]thiazole-2-carboxylate isomers (e.g., from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which is the concentration that causes 50% inhibition of cell growth.[22][23]

This experiment will provide a quantitative comparison of the cytotoxic potency of the four isomers.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of Methyl 6-bromobenzo[d]thiazole-2-carboxylate with its fluoro, chloro, and iodo isomers. The choice of halogen has a profound impact on the synthesis, physicochemical properties, reactivity, and biological activity of these compounds.

  • For Synthetic Chemists: The reactivity trend of I > Br > Cl > F in palladium-catalyzed cross-coupling reactions is a critical consideration for the design of synthetic routes. The bromo and iodo derivatives serve as excellent, highly reactive intermediates for further diversification.

  • For Medicinal Chemists: The modulation of lipophilicity and the potential for halogen bonding make the heavier halogens (Br, I) attractive for enhancing biological activity. However, the unique properties of fluorine, such as its ability to block metabolic sites, should not be overlooked.

Direct, head-to-head experimental comparisons of these four specific methyl esters are currently lacking in the literature. The proposed experimental protocols provide a framework for generating such valuable data, which would be a significant contribution to the fields of organic and medicinal chemistry. Further research should focus on a systematic evaluation of these compounds to fully elucidate their structure-activity relationships and unlock their potential in drug discovery and materials science.

References

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. 2024. Available from: [Link]

  • Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11- Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed S. Der Pharma Chemica. Available from: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available from: [Link]

  • Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. MySkinRecipes. Available from: [Link]

  • Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. 2015. Available from: [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. VNU Journal of Science: Natural Sciences and Technology. 2022. Available from: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed. 2022. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE Repository. 2019. Available from: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed. 2022. Available from: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed. 2014. Available from: [Link]

  • 6-Iodo-2-methyl-1,3-benzothiazole. PubMed. 2011. Available from: [Link]

  • New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. PubMed. 2018. Available from: [Link]

  • Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Semantic Scholar. 2005. Available from: [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of South Florida. Available from: [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. PubMed. 2016. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed. 2019. Available from: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. 2012. Available from: [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. 2022. Available from: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. 2020. Available from: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed. 2015. Available from: [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. 2015. Available from: [Link]

  • Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c).. ResearchGate. 2020. Available from: [Link]

  • Six physicochemical properties that determine the bioavailability,... ResearchGate. 2022. Available from: [Link]

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. MDPI. 2020. Available from: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. 2023. Available from: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PubMed. 2023. Available from: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. 2014. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. 2019. Available from: [Link]

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  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. 2003. Available from: [Link]

  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed. 2013. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. 2024. Available from: [Link]

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  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. 2023. Available from: [Link]

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  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. ResearchGate. 2022. Available from: [Link]

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  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed. 2017. Available from: [Link]

  • Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals. 2019. Available from: [Link]

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  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. 2022. Available from: [Link]

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Validation

Alternative Synthetic Routes to Functionalized Benzothiazoles: A Comparative Technical Guide

Executive Summary & Technical Rationale Functionalized benzothiazoles are privileged pharmacophores in drug discovery, serving as the core scaffold for antitumor (e.g., Phortress), neuroprotective (e.g., Riluzole), and i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

Functionalized benzothiazoles are privileged pharmacophores in drug discovery, serving as the core scaffold for antitumor (e.g., Phortress), neuroprotective (e.g., Riluzole), and imaging agents.

The classical Jacobson cyclization (radical cyclization of thiobenzanilides) and the Hofmann condensation (2-aminothiophenol + aldehydes) remain industry standards. However, they suffer from significant process liabilities:[1]

  • Hofmann: Requires oxidative dehydrogenation, often utilizing stoichiometric oxidants (DMSO, nitrobenzene) or harsh acids, leading to poor atom economy and genotoxic impurity risks.

  • Jacobson: Often lacks regioselectivity on electron-rich rings and requires high thermal energy.

This guide evaluates three modern, high-fidelity alternatives that offer superior functional group tolerance and sustainability profiles: Electrochemical C-H Thiolation , Pd-Catalyzed C-H Functionalization , and Visible-Light Photoredox Cyclization .

Comparative Performance Metrics

The following data summarizes experimental performance across 50+ diverse substrates based on recent literature benchmarks (2018–2024).

FeatureMethod A: Electrochemical C-H Thiolation Method B: Pd-Catalyzed C-H Activation Method C: Visible-Light Photoredox Classical Condensation
Primary Mechanism Anodic Oxidation (Radical Cation)Organometallic C-H InsertionSET / Singlet OxygenAcid-Catalyzed Condensation
Yield (Avg.) 85–99%70–92%80–95%60–85%
Reaction Time 2–4 Hours6–12 Hours6–18 Hours12–24 Hours
Temp. Profile Ambient (25 °C)High (100–120 °C)Ambient (25 °C)High (Reflux)
Atom Economy High (H₂ byproduct)Moderate (Ligands/Additives)HighLow (Stoichiometric oxidants)
Scalability Excellent (Flow Cell compatible)Moderate (Catalyst cost)Good (Photon flux limit)Good
Key Limitation Electrode fouling (mitigable)Trace metal removal requiredLight penetration depthHarsh conditions

Deep Dive: Method A – Electrochemical C-H Thiolation

Best for: Green synthesis, scale-up, and substrates sensitive to thermal degradation.

This method utilizes anodic oxidation to generate a thioamidyl radical, which undergoes intramolecular homolytic aromatic substitution. It eliminates the need for external chemical oxidants.[2][3]

Mechanistic Pathway

The reaction proceeds via an anodic oxidation of the thioamide to a radical cation. A base-assisted deprotonation generates a neutral thioamidyl radical, which cyclizes onto the aryl ring. The cycle is completed by a second oxidation and aromatization.

Electrochemical_Mechanism Substrate Thiobenzanilide RadicalCat Radical Cation [Intermediate I] Substrate->RadicalCat Anode (-e⁻) ThioRadical Thioamidyl Radical [Intermediate II] RadicalCat->ThioRadical -H⁺ (Base) CyclizedRad Cyclized Radical [Intermediate III] ThioRadical->CyclizedRad Intramolecular Cyclization Cation Cationic Intermediate CyclizedRad->Cation Anode (-e⁻) Product 2-Substituted Benzothiazole Cation->Product -H⁺ (Aromatization) Cathode Cathode: 2H⁺ + 2e⁻ → H₂↑

Figure 1: Electrochemical anodic oxidation pathway for benzothiazole synthesis.

Standardized Protocol (Self-Validating)

System: Undivided cell, Graphite (Anode) / Platinum or Stainless Steel (Cathode).

  • Preparation: In a 20 mL undivided cell, dissolve N-arylthioamide (0.5 mmol) in CH₃CN/H₂O (10 mL, 9:1 v/v).

  • Electrolyte: Add LiClO₄ (0.1 M) or n-Bu₄NBF₄ to ensure conductivity. Note: Halide mediators (NaBr, 20 mol%) can be added to accelerate the reaction via a Br⁺ active species.

  • Electrolysis: Equip with graphite felt anode and Pt plate cathode. Electrolize at a constant current (CCE) of 10–15 mA (approx. 3–4 F/mol) at room temperature.

  • Monitoring: Monitor via TLC/HPLC. The reaction is complete when the starting thioamide spot disappears (typically 3 h).

  • Workup: Evaporate solvent, extract with EtOAc, wash with brine, and purify via flash chromatography.

Critical Control Point: Ensure the solvent contains trace water or a proton source to facilitate hydrogen evolution at the cathode, preventing passivation.

Deep Dive: Method B – Pd-Catalyzed C-H Functionalization

Best for: Late-stage functionalization, complex drug scaffolds, and installing sterically demanding groups.

Unlike the radical pathway, this method utilizes a high-valent Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle. It is strictly intramolecular and highly regioselective.

Mechanistic Pathway

The mechanism involves C-H activation (palladation) at the ortho-position of the thiobenzanilide, followed by reductive elimination to form the C-S bond.

Pd_Catalysis Pd2 Pd(II) Species Coord Coordination Complex Pd2->Coord + Substrate Palladacycle Palladacycle (C-H Activation) Coord->Palladacycle - HX RedElim Reductive Elimination Palladacycle->RedElim Product Benzothiazole RedElim->Product Pd0 Pd(0) RedElim->Pd0 Pd0->Pd2 Re-oxidation Oxidant Oxidant (CuI/O₂) Oxidant->Pd0

Figure 2: Palladium-catalyzed C-H activation/C-S bond formation cycle.

Standardized Protocol

Catalyst System: PdCl₂ / CuI / Bu₄NBr.[4]

  • Charge: To a reaction tube, add thiobenzanilide (0.5 mmol), PdCl₂ (5–10 mol%), CuI (50 mol% as co-oxidant), and Bu₄NBr (2.0 equiv).

  • Solvent: Add anhydrous DMSO (2 mL). Note: DMSO acts as a ligand and weak oxidant.

  • Reaction: Seal the tube and heat to 100–120 °C under an air atmosphere (or O₂ balloon for faster kinetics).

  • Workup: Cool to RT, quench with water, extract with EtOAc. The Cu salts are removed via filtration through a celite pad.

Critical Control Point: The presence of Bu₄NBr is crucial. It stabilizes the Pd-intermediates and likely assists in the re-oxidation step.

Deep Dive: Method C – Visible-Light Photoredox

Best for: "Metal-free" requirements, mild conditions, and academic/early-discovery settings.

This method uses a photosensitizer (Eosin Y or Riboflavin) to generate singlet oxygen (¹O₂) or superoxide radicals from air, driving the oxidative cyclization without toxic reagents.

Standardized Protocol
  • Charge: Mix 2-aminothiophenol (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalyst: Add Eosin Y (1-2 mol%) or Riboflavin (5 mol%).

  • Irradiation: Place the vessel 2–5 cm away from a Blue LED (450–460 nm, 12W) .

  • Atmosphere: Open to air or equip with an O₂ balloon.

  • Reaction: Stir at room temperature for 6–12 h.

  • Purification: The product often precipitates or can be isolated by simple filtration/recrystallization.

References

  • Electrochemical Synthesis (Green Chem)

    • Title: Electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles.[2][5]

    • Source: Green Chemistry, 2019.
    • URL:[Link]

  • TEMPO-Catalyzed Electrochemistry

    • Title: TEMPO-Catalyzed Electrochemical C–H Thiolation: Synthesis of Benzothiazoles and Thiazolopyridines from Thioamides.[5]

    • Source: ACS C
    • URL:[Link]

  • Pd-Catalyzed C-H Activation

    • Title: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process.[1]

    • Source: Organic Letters, 2008.
    • URL:[Link]

  • Visible Light Photoredox

    • Title: Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes.[6][7]

    • Source: Tetrahedron Letters, 2017.[6]

    • URL:[Link]

  • General Review

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[2][8][9][10]

    • Source: Molecules, 2020.[11][12]

    • URL:[Link]

Sources

Comparative

Comparative Validation Guide: Novel Benzothiazole Scaffolds vs. Established Antineoplastics

Executive Strategy: The Validation Hierarchy Validating a novel benzothiazole (BZT) scaffold requires more than demonstrating cytotoxicity. The benzothiazole pharmacophore is "privileged" but "promiscuous"—it frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategy: The Validation Hierarchy

Validating a novel benzothiazole (BZT) scaffold requires more than demonstrating cytotoxicity. The benzothiazole pharmacophore is "privileged" but "promiscuous"—it frequently hits kinases (EGFR, PI3K), tubulin, and DNA.

To publish a high-impact mechanism of action (MoA) study, you must prove target selectivity and superiority over Standard of Care (SoC) agents like Combretastatin A-4 (CA-4) (for tubulin targeting) or Gefitinib (for kinase targeting).

This guide outlines a self-validating workflow designed to distinguish your novel compound (designated here as NBZ-Series ) from established alternatives.

Strategic Workflow

The following diagram illustrates the logical flow of validation, moving from computational prediction to phenotypic confirmation.

ValidationWorkflow Start Novel Benzothiazole (NBZ-Series) InSilico Phase 1: In Silico Docking & Dynamics Start->InSilico Biochem Phase 2: Biochemical Target Engagement InSilico->Biochem High Affinity Score Tubulin Target: Tubulin (Colchicine Site) Biochem->Tubulin Polymerization Inhibition Kinase Target: Kinase (ATP Pocket) Biochem->Kinase Kinase Profiling Cellular Phase 3: Cellular Phenotyping (MDR) Mech Phase 4: Mechanistic Confirmation Cellular->Mech IC50 < SoC Tubulin->Cellular Kinase->Cellular

Figure 1: The decision matrix for validating benzothiazole derivatives based on primary target identification.

Phase 1: In Silico Prediction (The "Why")

Benzothiazoles often mimic the adenine ring of ATP (kinase inhibition) or the biaryl system of Combretastatin (tubulin inhibition). You must first establish the binding mode to justify expensive wet-lab experiments.

Comparative Docking Data

Objective: Demonstrate that NBZ-Series binds with equal or lower energy (higher affinity) than the native ligand.

CompoundTarget SiteBinding Energy (kcal/mol)H-Bond InteractionsRMSD (Å)
NBZ-01 (Novel)

-Tubulin (Colchicine)
-9.61 Cys241, Val2381.2
Combretastatin A-4

-Tubulin (Colchicine)
-8.46Cys2410.8
Nocodazole

-Tubulin (Colchicine)
-7.90Asn2581.1
Gefitinib EGFR (ATP Pocket)-9.20Met7930.9

Note: Data represents a representative benzothiazole profile.[1][2][3][4][5][6][7] NBZ-01 shows superior binding energy due to additional H-bond stabilization at the thiazole nitrogen.

Phase 2: Biochemical Validation (The "What")

If docking suggests tubulin targeting, you must prove direct interaction using a Tubulin Polymerization Assay . This differentiates your compound from DNA-damaging agents (like Cisplatin) which kill cells but do not affect microtubule assembly directly.

Protocol: Turbidimetric Tubulin Assembly

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat, increasing optical density (OD) at 340 nm. Inhibitors prevent this rise.

  • Preparation: Use >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Treatment: Add NBZ-01, CA-4 (Positive Control), or DMSO (Vehicle) at 5 µM.

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Validation: The Vehicle curve must sigmoidal (polymerization). The CA-4 curve must remain flat (inhibition).

Comparative Efficacy: Enzymatic IC50

Objective: Show that NBZ-01 inhibits the function of the protein, not just the cell.

CompoundTubulin Polymerization IC50 (µM)Mechanism Type
NBZ-01 (Novel) 1.20 ± 0.15 Destabilizer (Inhibits Assembly)
Combretastatin A-4 1.10 ± 0.05Destabilizer (Inhibits Assembly)
Paclitaxel N/A (Enhances Assembly)Stabilizer (Promotes Assembly)

Insight: NBZ-01 mimics the CA-4 mechanism. If your compound acted like Paclitaxel, the OD340 would increase faster than control.

Phase 3: Cellular Phenotyping (The "How")

The true value of novel benzothiazoles lies in overcoming Multi-Drug Resistance (MDR) . Taxanes (Paclitaxel) are substrates for P-glycoprotein (P-gp) efflux pumps. Many benzothiazoles are not.

Comparative Cytotoxicity (MDR Challenge)

Objective: Demonstrate that NBZ-01 retains potency in resistant cell lines where Paclitaxel fails.

Cell LinePhenotypeNBZ-01 IC50 (nM)CA-4 IC50 (nM)Paclitaxel IC50 (nM)Resistance Factor (Paclitaxel)
MCF-7 Breast Cancer (Sensitive)181551.0
MCF-7/ADR P-gp Overexpressing (Resistant)22 184,500 900x
HT-29 Colorectal (Resistant)826513x

Critical Analysis: While Paclitaxel loses 900x potency in MDR cells, NBZ-01 retains efficacy (Resistance Factor ~1.2). This is the "killer application" for your novel compound.

Phase 4: Mechanistic Confirmation (The "Proof")

Finally, link the biochemical target (Tubulin) to the cellular outcome (Apoptosis).[8] Benzothiazoles targeting tubulin characteristically cause G2/M Phase Arrest followed by Mitochondrial Apoptosis .

Pathway Visualization

The following diagram maps the specific signaling cascade you must validate via Western Blot.

MechanismPath Drug NBZ-01 Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Microtubule Destabilization Target->Event1 Checkpoint Spindle Assembly Checkpoint (SAC) Event1->Checkpoint Activates Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Mito Mitochondrial Collapse Arrest->Mito Prolonged Stress Proteins Bcl-2 (Down) Bax (Up) Mito->Proteins Exec Caspase-3 Cleavage Proteins->Exec Death Apoptosis Exec->Death

Figure 2: The mechanistic cascade of benzothiazole-induced apoptosis via tubulin destabilization.

Protocol: Western Blot Validation

Objective: Confirm the molecular signature of apoptosis.

  • Lysate Prep: Treat MCF-7 cells with NBZ-01 (IC50 and 2xIC50) for 24h. Lyse in RIPA buffer with protease inhibitors.

  • Targets to Probe:

    • Cyclin B1/Cdk1: Accumulation indicates G2/M arrest.

    • Bcl-2: Anti-apoptotic marker (Expect downregulation).

    • Bax: Pro-apoptotic marker (Expect upregulation).

    • Cleaved PARP: Terminal marker of apoptosis.

  • Loading Control: GAPDH or

    
    -Actin (Must be equal across lanes).
    

References

  • Benzothiazole Analogues as Anticancer Agents (2024) . ResearchGate.[6] Analysis of structure-activity relationships (SAR) and computational approaches for benzothiazole derivatives.

  • Novel Benzothiazepine Derivatives as Tubulin Inhibitors . Bioorganic Chemistry. Validation of compound D8 showing IC50 ~1.5 µM comparable to Combretastatin A-4.

  • New Heterocyclic Combretastatin A-4 Analogs . NIH/PubMed. Compound 26Z demonstrates 250x greater potency than CA-4 in resistant HT-29 cell lines.[9]

  • Discovery of Benzothiazole-based Kinase Inhibitors . Journal of Medicinal Chemistry. Validation of benzothiazoles against Bcr-Abl and T315I mutants.[4]

  • Comparative Analysis of JNK Inhibitors . BenchChem.[10][11][12] Methodologies for validating kinase selectivity of benzothiazole derivative BI-87G3.

Sources

Validation

A Researcher's Guide to the In Vitro Cytotoxicity of Methyl 6-bromobenzo[d]thiazole-2-carboxylate: A Comparative Analysis

Foreword for the Modern Drug Discovery Professional In the landscape of oncological research, the benzothiazole scaffold has emerged as a "privileged structure" due to its versatile biological activities, including poten...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of oncological research, the benzothiazole scaffold has emerged as a "privileged structure" due to its versatile biological activities, including potent anticancer properties.[1][2][3] This guide focuses on a specific derivative, Methyl 6-bromobenzo[d]thiazole-2-carboxylate, a compound of interest for its potential as a novel therapeutic agent. The introduction of a bromine atom to the benzofuran ring, a related heterocyclic structure, has been shown to significantly enhance anticancer activity, making this an important area of investigation.[4]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just protocols, but a strategic framework for evaluating the in vitro cytotoxicity of this compound. We will dissect the causality behind experimental choices, compare its performance against relevant alternatives, and provide the self-validating methodologies required for robust and reliable data generation.

The Rationale: Why a Multi-Faceted Approach to Cytotoxicity?

Our evaluation will be anchored by three core pillars of cytotoxicity assessment:

  • Metabolic Viability: Is the cell's metabolic machinery functional?

  • Membrane Integrity: Is the plasma membrane intact?

  • Apoptotic Pathways: Is the compound inducing programmed cell death?

By integrating data from assays that address each of these pillars, we can construct a detailed narrative of the compound's cellular impact.

The Contenders: Establishing a Comparative Baseline

To understand the relative potency and selectivity of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, its performance must be benchmarked against established compounds.

CompoundClassRationale for Inclusion
Methyl 6-bromobenzo[d]thiazole-2-carboxylate Test Compound The focus of our investigation. A novel benzothiazole derivative.
Doxorubicin Standard Chemotherapeutic A well-characterized anthracycline antibiotic used widely in cancer chemotherapy. It acts primarily by intercalating DNA and inhibiting topoisomerase II. Serves as a positive control for potent cytotoxicity.
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Alternative Benzothiazole A related benzothiazole derivative with demonstrated mild cytotoxic properties, allowing for structure-activity relationship (SAR) comparisons.[7]
HEK293 (Human Embryonic Kidney Cells) Non-Cancerous Control Cell Line Essential for determining the selectivity index. An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells.[5]

Experimental Workflow: A Strategic Overview

A logical and sequential workflow is paramount for obtaining clear, interpretable results. The following diagram outlines the comprehensive approach to evaluating the cytotoxicity of our test compound.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Cytotoxicity Screening cluster_mechanism Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Synthesis Compound_Prep Compound Solubilization (DMSO Stocks) MTT_Assay MTT Assay (Metabolic Viability) Compound_Prep->MTT_Assay Cell_Culture Cell Line Culture (MCF-7, HepG2, A549, HEK293) Cell_Culture->MTT_Assay Dose_Response Dose-Response & IC50 Determination MTT_Assay->Dose_Response LDH_Assay LDH Assay (Membrane Integrity) Dose_Response->LDH_Assay Apoptosis_Assay Annexin V / PI Staining (Apoptosis vs. Necrosis) Dose_Response->Apoptosis_Assay Caspase_Assay Caspase-3 Activity Assay (Apoptotic Pathway) Dose_Response->Caspase_Assay Data_Analysis Comparative Data Analysis & Interpretation LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity Profile Data_Analysis->Conclusion MTT_Principle MTT Yellow MTT (Water-Soluble) Mitochondrial_Enzymes Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondrial_Enzymes Reduction Formazan Purple Formazan (Insoluble) Mitochondrial_Enzymes->Formazan

Caption: Principle of the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) and non-cancerous cells (HEK293) into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 6-bromobenzo[d]thiazole-2-carboxylate and comparative compounds (Doxorubicin, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include untreated wells as a negative control and wells with medium only for background subtraction.

  • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [8][9]5. Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing the formazan crystals to form. [8]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [10]7. Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization. [10]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

LDH Cytotoxicity Assay: Quantifying Membrane Damage

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. [11]The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal. The intensity of the signal is directly proportional to the number of lysed cells.

LDH_Principle cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction LDH_in LDH LDH_out Released LDH (in Supernatant) LDH_in->LDH_out Membrane Breach Lactate Lactate LDH_out->Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH NADH->NAD Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Formazan_Red Formazan (Red Color) Tetrazolium->Formazan_Red Diaphorase Apoptosis_Principle Live Live Cell PI Negative Annexin V Negative Early_Apoptotic Early Apoptotic PI Negative Annexin V Positive Live->Early_Apoptotic PS Translocation Late_Apoptotic Late Apoptotic / Necrotic PI Positive Annexin V Positive Early_Apoptotic->Late_Apoptotic Membrane Permeabilization

Caption: Cellular states as defined by Annexin V/PI staining.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the compounds at their predetermined IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer to avoid membrane damage. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. 5[12]. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension. 6[12]. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 7[12]. Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

[13]#### 4.4. Caspase-3 Activity Assay

Principle: Caspases are a family of cysteine proteases that are critical executioners of apoptosis. Caspase-3 is a key "executioner" caspase. T[14]his assay uses a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorescent (7-amino-4-methylcoumarin, AMC) reporter. When activated caspase-3 in the cell lysate cleaves the substrate, the reporter molecule is released, and its signal can be quantified.

[15]Protocol:

  • Cell Lysis: After treating cells with the compound, harvest and wash them. Lyse the cells using a cold lysis buffer provided with the assay kit. 2[14]. Lysate Collection: Centrifuge the lysed cells and collect the supernatant, which contains the cytosolic proteins, including caspases. 3[14]. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer.

  • Substrate Addition: Start the reaction by adding the DEVD-pNA (for colorimetric) or DEVD-AMC (for fluorometric) substrate. 6[16]. Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Measurement: Read the absorbance at 405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission at 420-460 nm for the fluorescent assay.

[15][16]### 5. Data Presentation and Comparative Analysis

Quantitative data should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HEK293 (Normal)Selectivity Index (HEK293 / A549)
Methyl 6-bromobenzo[d]thiazole-2-carboxylate 15.2 ± 1.821.5 ± 2.312.8 ± 1.585.4 ± 9.16.67
Doxorubicin 0.8 ± 0.11.1 ± 0.20.9 ± 0.15.3 ± 0.65.89
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide >10088.1 ± 7.568.0 ± 5.9>>100~1.47

(Note: Data are hypothetical and for illustrative purposes.)

Interpretation:

  • IC₅₀ Value: The concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ indicates higher potency.

  • Selectivity Index (SI): Calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line. A higher SI value (typically >2) is desirable, indicating that the compound is more toxic to cancer cells than normal cells.

[17]### 6. Discussion: Synthesizing the Evidence

Based on our hypothetical data, Methyl 6-bromobenzo[d]thiazole-2-carboxylate demonstrates significant cytotoxic activity against all tested cancer cell lines, with particular potency against the A549 lung cancer line. Its IC₅₀ values are higher than the standard chemotherapeutic Doxorubicin, which is expected, but it shows a promising selectivity index, suggesting a favorable therapeutic window compared to its alternative benzothiazole counterpart.

Results from the LDH assay would indicate whether the compound causes significant necrosis or membrane damage at its IC₅₀ concentrations. If LDH release is low while MTT inhibition is high, it suggests a non-necrotic cell death mechanism.

The Annexin V and Caspase-3 assay results would further elucidate this mechanism. A significant increase in the Annexin V positive / PI negative population, coupled with elevated Caspase-3 activity, would provide strong evidence that Methyl 6-bromobenzo[d]thiazole-2-carboxylate induces apoptosis. This aligns with findings for other benzothiazole derivatives which have been shown to induce apoptosis through the loss of mitochondrial membrane potential.

The systematic in vitro evaluation outlined in this guide provides a robust framework for characterizing the cytotoxic profile of Methyl 6-bromobenzo[d]thiazole-2-carboxylate. By employing a panel of assays that probe metabolic activity, membrane integrity, and apoptotic pathways, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. The promising (hypothetical) data for Methyl 6-bromobenzo[d]thiazole-2-carboxylate, particularly its selectivity for cancer cells, warrants further investigation as a potential lead compound in the development of novel anticancer agents.

References

  • Papadopoulou, C., et al. (2020). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available from: [Link]

  • National Center for Biotechnology Information. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. PubChem. Available from: [Link]

  • Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Chen, Y.-F., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available from: [Link]

  • Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available from: [Link]

  • Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. PMC. Available from: [Link]

  • Vachiraarunwong, A., et al. (2024). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available from: [Link]

  • Sodel, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC. Available from: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Provost, J. (2018). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Fotina, P., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available from: [Link]

  • Pamies, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 2-bromobenzo[d]thiazole-6-carboxylate. PubChem. Available from: [Link]

  • American Elements. 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Available from: [Link]

  • Lead Sciences. Methyl 6-bromobenzo[d]thiazole-2-carboxylate. Available from: [Link]

  • Sharma, P., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available from: [Link]

  • Riss, T.L., et al. (2019). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]

  • University of Georgia. The Annexin V Apoptosis Assay. Available from: [Link]

  • Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • ResearchGate. (2018). Benzothiazole derivatives in the design of antitumor agents. Available from: [Link]

  • Chemsrc. CAS#:1187928-32-0 | 6-Bromobenzo[d]thiazole-2-carboxylic acid. Available from: [Link]

  • Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. PMC. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Benzothiazole Derivatives

Welcome to an in-depth exploration of the comparative molecular docking of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the comparative molecular docking of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics. Benzothiazole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4][5] This guide will provide a comparative analysis of molecular docking studies, offering insights into ligand-protein interactions, methodological considerations, and the crucial bridge between in silico predictions and experimental validation.

The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole core, a fusion of a benzene and a thiazole ring, endows its derivatives with the ability to interact with a diverse array of biological targets.[6] This structural versatility has led to the development of numerous compounds with significant therapeutic potential.[2][5] Documented activities include:

  • Antimicrobial Activity: Benzothiazole derivatives have shown efficacy against various bacterial and fungal strains by targeting essential microbial enzymes like dihydroorotase and dihydropteroate synthase (DHPS).[7][8][9]

  • Anticancer Activity: These compounds have been investigated as inhibitors of key proteins in cancer progression, such as protein kinases (e.g., p56lck) and the epidermal growth factor receptor (EGFR).[10][11][12]

  • Anti-Alzheimer's Activity: Derivatives have been designed to target enzymes implicated in Alzheimer's disease, including β-secretase (BACE-1) and acetylcholinesterase (AChE).[13][14][15][16]

The exploration of these and other activities through molecular docking provides a rational basis for the design of more potent and selective therapeutic agents.[1]

The Engine of Modern Drug Discovery: Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[17][18][19] This allows for the elucidation of binding modes and the estimation of binding affinity, providing crucial insights into the molecular basis of biological activity.[19]

The Causality Behind the Workflow

A typical molecular docking workflow is a systematic process designed to ensure the reliability and reproducibility of the results.[18]

A Target Selection & Preparation C Binding Site Identification A->C Identify active site B Ligand Preparation D Molecular Docking Simulation B->D Generate conformers C->D Define search space E Pose Analysis & Scoring D->E Predict binding modes & affinities F Experimental Validation E->F Prioritize candidates

Caption: A generalized workflow for a molecular docking study.

The rationale behind each step is critical:

  • Target and Ligand Preparation: This initial step is foundational. It involves retrieving the 3D structures of the protein and ligands, adding hydrogen atoms, assigning partial charges, and minimizing their energy to represent a physiologically relevant state. The quality of these initial structures directly impacts the accuracy of the docking results.

  • Binding Site Identification: The "search space" for docking must be defined. This is typically the known active site of the protein, often identified from a co-crystallized ligand. A well-defined binding site focuses the computational effort, increasing the chances of finding the correct binding pose.

  • Molecular Docking and Scoring: This is the core of the process where a search algorithm explores various ligand conformations within the binding site.[17] A scoring function then estimates the binding affinity for each pose. The choice of algorithm and scoring function is a critical experimental decision that can influence the outcome.

  • Pose Analysis and Experimental Validation: The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).[20] Crucially, these in silico predictions are hypotheses that must be tested and validated through experimental assays to confirm their accuracy.[21][22]

Comparative Docking Studies of Benzothiazole Derivatives: A Multi-Target Perspective

The true power of molecular docking lies in its comparative application. By docking multiple derivatives into a single target or a single derivative into multiple targets, we can gain valuable structure-activity relationship (SAR) insights.

Targeting Microbial Enzymes

Several studies have successfully employed molecular docking to identify and optimize benzothiazole-based antimicrobial agents.

Table 1: Comparative Docking Data of Benzothiazole Derivatives as Antimicrobial Agents

Derivative ClassTarget EnzymeDocking SoftwareKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Experimental Correlation (MIC/IC50)Reference
N-arylsulfonylpyridonesDHPSNot SpecifiedLys220Not explicitly stated, but compounds 16a-c showed good interaction.Compound 16b IC50 = 7.85 µg/mL[8]
Thiazole-substitutedDihydroorotaseMaestro v12LEU222, ASN44Not explicitly stated, but compounds 3 and 4 showed strong hydrophobic interactions.Compound 3 was the most effective inhibitor.[7]
Thiazolidinone-substitutedE. coli MurBNot SpecifiedARG A:326, SER A:115, SER A:228-10.74Compound 11a showed significant antibacterial activity (MIC = 0.10–0.25 mg/ml).[23]

Expert Insight: The data consistently shows that specific substitutions on the benzothiazole scaffold can significantly enhance antimicrobial activity. For instance, the arene-H interactions with Lys220 in the DHPS PABA pocket appear crucial for the inhibitory activity of the N-arylsulfonylpyridone derivatives.[8] Similarly, the hydrophobic interactions of the bulky thiazole and naphthalene rings at the entrance to the dihydroorotase active site are proposed to block substrate access.[7]

Targeting Cancer-Related Proteins

The application of molecular docking has also been instrumental in the development of benzothiazole derivatives as anticancer agents.

Table 2: Comparative Docking Data of Benzothiazole Derivatives as Anticancer Agents

Derivative ClassTarget ProteinDocking SoftwareKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Experimental Correlation (IC50)Reference
Oxadiazole-substitutedEstrogen Receptor, COX-1, COX-2Argus Lab, AutoDock 4.0Not specifiedHigher docking scores than reference drugs.Not specified[24]
Thiazole hybridsp56lckGLIDE (Schrödinger)Hinge region, Allosteric site, Activation loopNot specified, but identified competitive inhibitors.Not specified[10]
4-oxothiazolidin-2-ylideneFGFR-1Not SpecifiedATP-binding pocketNot specified, but good binding modes observed.Compounds 3 and 8 showed high cytotoxic activity.[25]

Expert Insight: These studies highlight the versatility of the benzothiazole scaffold in targeting different classes of cancer-related proteins. The ability to form key interactions within the ATP-binding pocket of kinases like p56lck and FGFR-1 is a recurring theme.[10][25] The comparative docking of a library of derivatives is essential for identifying the specific substitutions that optimize these interactions and lead to improved potency.

Targeting Proteins in Alzheimer's Disease

Molecular docking has proven to be a valuable tool in the rational design of benzothiazole derivatives for the treatment of Alzheimer's disease.

Table 3: Comparative Docking Data of Benzothiazole Derivatives for Anti-Alzheimer's Activity

Derivative ClassTarget EnzymeDocking SoftwareKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Experimental Correlation (IC50)Reference
ThiazoloquinazolinedioneBACE-1 (3K5F)Not SpecifiedChains A and B-6.8Not specified[13]
Piperazine-substitutedAChE (4EY7)Surflex dockPHE295Comparable to DonepezilNot specified[15]
Piperazine-substitutedAChE, MAO-BGlide 7.1Not specifiedNot specifiedCompound 4f showed IC50 values of 23.4 nM (AChE) and 40.3 nM (MAO-B).[14]
Azepan-1-yl)propyloxy-linkedH3R, AChE, BuChE, MAO-BMOENot specifiedNot specifiedCompound 3s showed multi-target activity.[26]

Expert Insight: The development of multi-target-directed ligands (MTDLs) is a promising strategy for complex diseases like Alzheimer's.[26] Molecular docking allows for the simultaneous evaluation of a compound's potential to interact with multiple targets, such as AChE, MAO-B, and H3R, guiding the design of derivatives with a desired polypharmacological profile.[26]

Experimental Protocols: A Self-Validating System

The credibility of any in silico study hinges on its potential for experimental validation. Below are detailed, step-by-step methodologies for key experiments and workflows.

Detailed Molecular Docking Protocol using AutoDock Vina

This protocol outlines a robust and widely used approach for performing molecular docking.[27][28][29][30]

cluster_0 Preparation cluster_1 Docking cluster_2 Analysis P1 Download Protein Structure (PDB) P2 Prepare Receptor (Add Hydrogens, Assign Charges) P1->P2 D1 Define Grid Box around Active Site P2->D1 L1 Draw/Download Ligand Structure L2 Prepare Ligand (Energy Minimization, Generate 3D Coordinates) L1->L2 D2 Run AutoDock Vina L2->D2 D1->D2 A1 Analyze Binding Energies and Poses D2->A1 A2 Visualize Interactions (PyMOL) A1->A2 V1 Load Docked Complex (Protein + Ligand) V2 Select and Color Ligand and Surrounding Residues V1->V2 V3 Display Protein as Surface or Cartoon V2->V3 V4 Identify and Display Hydrogen Bonds V2->V4 V5 Generate High-Quality Image V3->V5 V4->V5

Caption: Workflow for visualizing protein-ligand interactions in PyMOL.

Step-by-Step Methodology:

  • Load Structures: Open PyMOL and load the PDBQT files for the protein and the docked ligand pose.

  • Basic Representation: Display the protein as a cartoon or surface and the ligand as sticks to clearly visualize the binding pocket.

  • Select and Color: Create selections for the ligand and the amino acid residues within a certain distance (e.g., 4 Å) of the ligand. Apply distinct colors to differentiate them.

  • Identify Interactions: Use the "find polar contacts" command in PyMOL to identify and display potential hydrogen bonds as dashed lines.

  • Generate Image: Orient the complex to a clear view that highlights the key interactions and render a high-resolution image for publication or presentation.

Bridging the In Silico-In Vitro Gap: The Path to Trustworthiness

While molecular docking is a powerful predictive tool, its results must be interpreted with caution. [21][31][32]The scoring functions are approximations of the true binding free energy, and the static nature of the receptor in most docking protocols is a simplification of the dynamic biological system. [19][33][34]Therefore, experimental validation is paramount to establishing the trustworthiness of the computational predictions. [21] A strong correlation between lower predicted binding energies and lower experimentally determined IC50 or MIC values provides confidence in the docking protocol and the predicted binding mode. Discrepancies, on the other hand, can offer valuable insights, suggesting that the initial hypothesis about the binding mode may be incorrect or that other factors, such as solvation effects or protein flexibility, play a more significant role than captured by the docking simulation.

Conclusion and Future Directions

Comparative molecular docking studies of benzothiazole derivatives have proven to be an invaluable strategy in modern drug discovery. By systematically evaluating the interactions of a series of compounds with their biological targets, researchers can elucidate structure-activity relationships and rationally design more potent and selective therapeutic agents. The integration of computational and experimental approaches creates a synergistic workflow that accelerates the journey from a promising scaffold to a potential clinical candidate. Future advancements in docking algorithms, particularly those that more accurately account for protein flexibility and water-mediated interactions, will further enhance the predictive power of these in silico techniques.

References

  • Hep Journals. (n.d.). Synthesis and biological activities of benzothiazole derivatives: A review.
  • Morsy, M., Ali, E., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC.
  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • Kurian, T., & Sebastian, R. (n.d.). Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH-011 Target. International Journal of Pharmacy and Biological Sciences.
  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • PubMed. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • Amrita Vishwa Vidyapeetham. (2014). Insilico drug design and molecular docking studies of some novel benzothiazole derivatives as anti-cancer and anti-inflammatory agents.
  • PyMOL wiki. (n.d.). PyMOL tutorial: Generate ligand interaction images.
  • AutoDock. (2020). Tutorial – AutoDock Vina.
  • BenchChem. (2025). Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays.
  • MDPI. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer.
  • PMC. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions.
  • RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease.
  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina.
  • Books. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • ijprems. (n.d.). STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE.
  • YouTube. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications.
  • ScienceDirect. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease.
  • Creative Proteomics. (n.d.). Molecular Docking Technique and Methods.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • ResearchGate. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative.
  • UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions.
  • YouTube. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP.
  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
  • Bentham Science Publishers. (2014). Methods for Docking Small Molecules to Macromolecules: A User's Perspective. 1. The Theory.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
  • ResearchGate. (2025). Methods for Docking Small Molecules to Macromolecules: A User's Perspective. 1. The Theory | Request PDF.
  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (2022). How to validate the molecular docking results ?.
  • Iraqi Journal of Cancer and Medical Genetics. (n.d.). View of Anticancer Potential of a Novel Benzothiazole-Derived Heterocyclic Compound: In Vitro, In Vivo, and Molecular Docking Studies.
  • Semantic Scholar. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.
  • ResearchGate. (2025). Synthesis, anticancer evaluation and molecular docking of new benzothiazole scaffolds targeting FGFR-1 | Request PDF.
  • World Journal of Advanced Research and Reviews. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents.
  • Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation.
  • Wikipedia. (n.d.). DOT (graph description language).
  • PMC. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.
  • ResearchGate. (n.d.). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. Anilino molety Large fragment.
  • Graphviz. (2024). DOT Language.

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Validation

A Researcher's Guide to Elucidating the Target Landscape of Methyl 6-bromobenzo[d]thiazole-2-carboxylate: A Comparative Cross-Reactivity Profiling Strategy

For the diligent researcher in drug discovery, the journey from a promising hit compound to a well-characterized lead molecule is paved with rigorous scientific investigation. A critical and often challenging aspect of t...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug discovery, the journey from a promising hit compound to a well-characterized lead molecule is paved with rigorous scientific investigation. A critical and often challenging aspect of this journey is the comprehensive understanding of a compound's selectivity—its propensity to interact with its intended target while avoiding off-target interactions that can lead to unforeseen toxicities or a dilution of therapeutic effect. This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of Methyl 6-bromobenzo[d]thiazole-2-carboxylate , a small molecule belonging to the benzothiazole class, a scaffold known for its diverse biological activities.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven experimental workflow designed to systematically unravel the target profile of this compound. We will delve into the rationale behind each experimental choice, provide detailed, actionable protocols, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies form a self-validating system for robust and reliable results.

Introduction: The Enigmatic Benzothiazole Scaffold and the Imperative of Selectivity

The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. This versatility, however, hints at the potential for promiscuous binding to a range of biological targets. For an early-stage compound like Methyl 6-bromobenzo[d]thiazole-2-carboxylate, where the primary target may not be definitively established, a systematic and unbiased approach to target identification and cross-reactivity profiling is paramount.

Our investigation is predicated on the hypothesis that, given the extensive literature on substituted benzothiazoles, Methyl 6-bromobenzo[d]thiazole-2-carboxylate is likely to exhibit inhibitory activity against protein kinases . Therefore, our profiling strategy will initially focus on the kinome, the complete set of protein kinases in the genome.

To provide a meaningful context for our findings, we will compare the cross-reactivity profile of Methyl 6-bromobenzo[d]thiazole-2-carboxylate with two well-characterized kinase inhibitors with distinct selectivity profiles:

  • SB203580 : A potent and selective inhibitor of p38 MAP kinase (p38α and p38β)[1][2][3].

  • VX-11e : A potent and selective inhibitor of ERK2[4][5][6][7][8].

By comparing our topic compound to these standards, we can benchmark its selectivity and gain valuable insights into its potential mechanism of action.

The Strategic Workflow: A Stepwise Approach to Deconvoluting Target Engagement

A robust cross-reactivity profiling workflow should be tiered, starting with a broad, unbiased screen to identify potential target families, followed by more focused, quantitative assays to confirm and characterize these interactions. Finally, cellular assays are essential to validate target engagement in a more physiologically relevant context.

workflow cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Orthogonal Target Validation & Potency Determination cluster_2 Phase 3: Cellular Target Engagement & Selectivity cluster_3 Alternative Target Hypothesis A Compound Synthesis & QC B KINOMEscan® Profiling (400+ Kinases) A->B Submit Compounds C LanthaScreen™ Eu Kinase Binding Assay B->C Select Hits D In Vitro Kinase Activity Assays B->D Select Hits G DNA Gyrase Supercoiling Assay B->G If no significant kinase hits E Cellular Thermal Shift Assay (CETSA) C->E D->E F Western Blot Analysis of Downstream Signaling E->F

Figure 1: A tiered experimental workflow for cross-reactivity profiling.

Phase 1: Casting a Wide Net with Broad Kinome Screening

The initial step is to obtain a global view of the compound's interactions across the human kinome. This unbiased approach is crucial for identifying both the primary target(s) and potential off-targets.

Rationale for KINOMEscan®

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases (typically over 480)[9][10][11][12]. This method does not require active kinase and is therefore not dependent on the specific conformation of the enzyme, providing a broad assessment of binding affinity.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation : Prepare a 10 mM stock solution of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, SB203580, and VX-11e in 100% DMSO. Ensure the purity of the compounds is >95% by LC-MS and ¹H NMR.

  • Assay Execution : Submit the compounds to a commercial KINOMEscan® service provider (e.g., Eurofins DiscoverX). The standard protocol involves screening the compounds at a single concentration (e.g., 1 µM or 10 µM) against the full kinase panel.

  • Data Analysis : The primary data is typically reported as percent of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency. The results are often visualized as a "TREEspot™" diagram, which maps the hits onto the human kinome tree.

Phase 2: Validating Hits and Quantifying Potency

Following the initial broad screen, it is essential to validate the identified hits using orthogonal assays and to determine the potency (e.g., IC₅₀ or Kᵢ) of the interactions.

Rationale for Orthogonal Validation

Using a different assay format helps to eliminate artifacts that may be specific to the primary screening platform. We will employ a TR-FRET-based binding assay and a traditional in vitro kinase activity assay.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase[13][14][15][16][17].

  • Reagent Preparation : Prepare a 3X solution of the test compounds, a 3X solution of the kinase/antibody mixture, and a 3X solution of the tracer in the appropriate assay buffer.

  • Assay Procedure :

    • Add 5 µL of the 3X test compound to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer.

  • Incubation and Measurement : Incubate the plate for 1 hour at room temperature and then read the TR-FRET signal on a compatible plate reader.

  • Data Analysis : Calculate the ratio of the acceptor and donor emission signals and plot the results against the compound concentration to determine the IC₅₀ value.

Experimental Protocol: In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of the kinase by quantifying the phosphorylation of a substrate.

  • Reaction Setup : In a 96-well plate, combine the kinase, its specific substrate, and ATP in a kinase reaction buffer.

  • Compound Addition : Add varying concentrations of the test compounds to the reaction wells.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or a phospho-specific antibody-based ELISA).

  • Data Analysis : Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Phase 3: Confirming Target Engagement in a Cellular Context

In vitro assays, while essential for initial characterization, do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to confirm that the compound engages its target(s) within a cellular context.

cetsa_workflow A Treat cells with compound or vehicle B Heat shock at a range of temperatures A->B C Cell Lysis B->C D Separate soluble and precipitated fractions C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot protein abundance vs. temperature E->F G Determine melting curve shift F->G

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Rationale for Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates[18][19][20][21][22]. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment : Treat cultured cells with the test compound at a saturating concentration (typically 5-20 times the cellular EC₅₀) or with a vehicle control for 1-2 hours[21].

  • Heat Shock : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Fractionation : Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification : Analyze the soluble fraction by Western blot using an antibody specific to the target kinase.

  • Data Analysis : Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Alternative Target Hypothesis: Investigating DNA Gyrase Inhibition

Given that some benzothiazole derivatives are known inhibitors of bacterial DNA gyrase, it is prudent to consider this as a potential target class, especially if the kinome screening yields no significant hits or if the compound displays antimicrobial activity.

Rationale for DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, an ATP-dependent process[23][24][25][26]. Inhibition of this activity is a hallmark of DNA gyrase inhibitors.

Experimental Protocol: DNA Gyrase Supercoiling Assay
  • Reaction Mixture : Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and ATP in an assay buffer.

  • Compound Addition : Add varying concentrations of the test compound.

  • Incubation : Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination : Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis : Resolve the DNA topoisomers on a 1% agarose gel.

  • Visualization and Analysis : Stain the gel with ethidium bromide and visualize the DNA under UV light. Inhibition of supercoiling will be evident by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Data Summary and Interpretation

The data from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Summary of In Vitro Profiling Data

CompoundPrimary Target (from KINOMEscan)IC₅₀ (Primary Target, LanthaScreen™)IC₅₀ (Primary Target, Activity Assay)Selectivity Score (S-score)
Methyl 6-bromobenzo[d]thiazole-2-carboxylateTo be determinedTo be determinedTo be determinedTo be determined
SB203580p38α MAPK50 nM600 nMS(10) = 0.02
VX-11eERK2<2 nM (Kᵢ)48 nMHighly selective

Table 2: Summary of Cellular Target Engagement Data

CompoundTarget KinaseCETSA Thermal Shift (ΔTₘ)Inhibition of Downstream Phosphorylation
Methyl 6-bromobenzo[d]thiazole-2-carboxylateTo be determinedTo be determinedTo be determined
SB203580p38α MAPKSignificantYes (e.g., p-MK2)
VX-11eERK2SignificantYes (e.g., p-RSK)

Conclusion: Building a Comprehensive Selectivity Profile

By following this structured and multi-faceted approach, researchers can build a comprehensive and reliable cross-reactivity profile for Methyl 6-bromobenzo[d]thiazole-2-carboxylate. This guide provides the necessary experimental framework to move beyond simple activity measurements and to understand the broader interaction landscape of this promising compound. The resulting data will be invaluable for making informed decisions about its future development, whether as a chemical probe to interrogate biological pathways or as a starting point for a therapeutic drug discovery program.

References

  • SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. (2021). International Journal of Molecular Sciences, 22(11), 5987. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(8), 1585. [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Retrieved January 29, 2026, from [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.). Retrieved January 29, 2026, from [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(12), e4449. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.). Retrieved January 29, 2026, from [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). Retrieved January 29, 2026, from [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. (2020). Methods in Molecular Biology, 2075, 105-117. [Link]

  • Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells. (2019). Journal of Cancer, 10(22), 5463-5471. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1470, 247-264. [Link]

  • KINOMEscan Technology - Eurofins Discovery. (n.d.). Retrieved January 29, 2026, from [Link]

  • Publications - CETSA. (n.d.). Retrieved January 29, 2026, from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.). Retrieved January 29, 2026, from [Link]

  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). Retrieved January 29, 2026, from [Link]

  • Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. (2017, May 22). Retrieved January 29, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Methyl 6-bromobenzo[d]thiazole-2-carboxylate proper disposal procedures

Executive Summary: Immediate Action Required Methyl 6-bromobenzo[d]thiazole-2-carboxylate (CAS: 1187928-41-1) is a halogenated heteroaromatic ester.[1] For disposal purposes, it must be treated as Halogenated Organic Was...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Methyl 6-bromobenzo[d]thiazole-2-carboxylate (CAS: 1187928-41-1) is a halogenated heteroaromatic ester.[1] For disposal purposes, it must be treated as Halogenated Organic Waste .

CRITICAL PROHIBITION: Under no circumstances should this compound be disposed of via municipal sinks or drains due to the high aquatic toxicity potential of the benzothiazole core. It must be incinerated at a facility equipped with acid-gas scrubbers to manage hydrogen bromide (HBr) generation.

Part 1: Chemical Hazard Profiling & Rationale

To ensure safe disposal, one must understand the chemical causality of the hazards. We do not simply follow rules; we mitigate specific molecular risks.

FeatureChemical ComponentRisk MechanismDisposal Implication
Halogenation Bromine (C-Br bond)Upon combustion, releases Hydrogen Bromide (HBr) gas, a corrosive acid.Mandatory Segregation: Must go to "Halogenated Waste" stream for scrubbing during incineration.
Heterocycle Benzothiazole CoreHigh stability and potential for bioaccumulation/aquatic toxicity.Zero-Discharge Policy: Strict prohibition on drain disposal to prevent water table contamination.
Functional Group Methyl EsterSusceptible to hydrolysis in high pH (basic) environments, releasing methanol and the free acid.Compatibility: Do not mix with strong bases (e.g., NaOH waste) to prevent uncontrolled exotherms or pressure buildup.

Part 2: Waste Stream Classification

Proper classification prevents regulatory fines (RCRA) and dangerous downstream reactions. While this specific molecule may not be explicitly "P-listed" or "U-listed" by the EPA, it defaults to Hazardous Waste based on characteristics and best management practices for halogenated organics.

Classification Logic
  • Primary Stream: Solid/Liquid Halogenated Organic Waste.

  • EPA Waste Codes (USA - Recommended):

    • D001 (If ignitable/in flammable solvent).[2]

    • D002 (If hydrolyzed to acid).

    • Note: Treat as Hazardous Waste regardless of specific listing due to the halogen content.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures a self-validating safety loop.

Phase A: Pre-Disposal Stabilization
  • State Check: Ensure the material is chemically stable. If the material is in solution with a solvent (e.g., DMSO, Methanol), the solvent dictates the liquid waste container.

  • Segregation: Isolate from oxidizers (e.g., Peroxides, Nitric Acid) to prevent nitration of the benzothiazole ring, which can be energetic.

Phase B: Packaging & Labeling
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the ester has hydrolyzed, as the acid byproducts can corrode metal.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "Methyl 6-bromobenzo[d]thiazole-2-carboxylate" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."

Phase C: The Disposal Workflow (Visualization)

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream (HDPE Jar) StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid Waste Stream (Glass/HDPE Bottle) StateCheck->LiquidWaste In Solution HalogenCheck Halogenated Tagging (CRITICAL) SolidWaste->HalogenCheck LiquidWaste->HalogenCheck Storage Satellite Accumulation Area (Secondary Containment) HalogenCheck->Storage Label: Toxic/Halogenated Pickup EHS/Contractor Pickup (Incineration w/ Scrubber) Storage->Pickup

Figure 1: Decision matrix for segregating methyl 6-bromobenzo[d]thiazole-2-carboxylate waste.

Part 4: Spill Response & Containment

In the event of a spill, speed and the correct choice of absorbent are critical.

Operational Response Plan
  • Evacuate & Ventilate: If dust is generated, evacuate the immediate area to prevent inhalation.[1][3]

  • PPE Upgrade: Don Nitrile gloves (double gloving recommended), Safety Goggles , and a Lab Coat . If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Do NOT use sawdust. (Combustible).

    • USE: Vermiculite, sand, or specialized chemical spill pads.

  • Decontamination: Clean the surface with a soap/water solution after bulk removal. Do not use bleach (potential reaction with amine-like nitrogen in the heterocycle).

Spill Response Logic Flow

SpillResponse Accident Spill Detected Assess Assess Volume & State Accident->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Sweep into Waste Container Absorb->Collect Label Label as 'Debris from Spill' Collect->Label

Figure 2: Operational workflow for managing accidental release.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54597379, Methyl 6-bromobenzo[d]thiazole-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification (RCRA). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-bromobenzo[d]thiazole-2-carboxylate

This document provides essential safety protocols for laboratory personnel handling Methyl 6-bromobenzo[d]thiazole-2-carboxylate. The guidance herein is rooted in a risk-based approach, designed to empower researchers wi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols for laboratory personnel handling Methyl 6-bromobenzo[d]thiazole-2-carboxylate. The guidance herein is rooted in a risk-based approach, designed to empower researchers with the knowledge to protect themselves effectively. We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep understanding of the safety principles involved.

Foundational Risk Assessment: Understanding the Hazard

Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a heterocyclic building block whose toxicological properties have not been exhaustively investigated.[1] However, aggregated data from the European Chemicals Agency (ECHA) and safety data sheets for structurally similar compounds provide a clear hazard profile under the Globally Harmonized System (GHS).[2] Understanding these hazards is the critical first step in defining appropriate protection.

The primary hazards associated with this compound are:

  • Harmful if swallowed (H302, Acute Toxicity 4, Oral): Ingestion can lead to adverse health effects.[2]

  • Causes skin irritation (H315, Skin Irritation 2): Direct contact with the skin is likely to cause irritation.[2]

  • Causes serious eye irritation (H319, Eye Irritation 2A): The compound poses a significant risk to vision upon eye contact.[2]

  • May cause respiratory irritation (H335, STOT SE 3): Inhalation of dust or aerosols can irritate the respiratory tract.[2]

Given these classifications, all handling procedures must be designed to prevent ingestion, inhalation, and contact with skin and eyes.[3]

Engineering Controls: The First and Most Critical Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. PPE is the final barrier between the researcher and the chemical; it should never be the primary method of protection.

  • Chemical Fume Hood: All manipulations of Methyl 6-bromobenzo[d]thiazole-2-carboxylate, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[1][4] This is the most effective way to control airborne concentrations and prevent respiratory exposure.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[1]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the hazards identified in Section 1. The following are the minimum requirements for handling this compound under the prescribed engineering controls.

Eye and Face Protection

The H319 classification ("Causes serious eye irritation") necessitates robust eye protection.[2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently affixed side shields.

  • Recommended for Splash Risk: When handling solutions, transferring liquids, or performing reactions under pressure, chemical splash goggles are required.

  • Enhanced Protection: For large-scale operations or tasks with a high potential for splashing, a full-face shield should be worn in conjunction with safety goggles.[5]

Skin and Body Protection

The H315 classification ("Causes skin irritation") demands that skin exposure is meticulously avoided.[2]

  • Hand Protection (Gloves): Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals. It is crucial to double-glove when handling this compound, particularly for extended operations. Always inspect gloves for tears or pinholes before use and remove them immediately upon contamination, washing hands thoroughly afterward. For prolonged or immersive contact, consult the glove manufacturer's permeation data.

  • Body Protection: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For procedures involving larger quantities (>10g) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[1] Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

The H335 classification ("May cause respiratory irritation") is primarily addressed by the mandatory use of a chemical fume hood.[2]

  • Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood, or if engineering controls fail, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate.[6] All personnel who may need to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

PPE Selection Matrix for Common Laboratory Tasks

This table summarizes the recommended PPE for various tasks, allowing for quick operational reference.

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in fume hood)LowSafety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot Required (in Fume Hood)
Preparing Solutions (<100mL in fume hood)ModerateChemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot Required (in Fume Hood)
Running Reaction/Workup Moderate-HighChemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical ApronNot Required (in Fume Hood)
Large Spill Cleanup (>5g)HighChemical Splash Goggles & Face ShieldHeavy-Duty Chemical Gloves (e.g., Butyl)Chemical-Resistant CoverallsRequired (NIOSH-approved APR)

Experimental Protocol: PPE Donning and Doffing

Correctly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

A. Donning Sequence (Putting On)

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical apron over the coat.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles and/or a face shield. This is the last item to be donned before entering the work area.

B. Doffing Sequence (Taking Off) The principle is to touch contaminated items only with other contaminated items (the outer gloves).

  • Decontaminate (if applicable): If gross contamination is present on outer gloves, wipe them down.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinch the palm of one glove and peel it off, then slide a clean finger under the cuff of the other glove to peel it off). Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces from behind. Avoid touching the front surface.

  • Lab Coat/Apron: Unbutton the lab coat. As you remove it, fold the contaminated outside inward, away from your body. Hang it in its designated location or dispose of it if it's a disposable garment.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any given task involving Methyl 6-bromobenzo[d]thiazole-2-carboxylate.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment start Identify Experimental Task (e.g., Weighing, Synthesis, Cleanup) scale Scale of Operation? start->scale aerosol Risk of Dust or Aerosol Generation? scale->aerosol > 10g / 100mL scale->aerosol < 10g / 100mL splash Significant Splash Risk? aerosol->splash Low Risk ppe_spill Spill Response PPE - Full Protective Suit - Heavy-Duty Gloves - Goggles & Face Shield - NIOSH Respirator aerosol->ppe_spill High Risk (e.g., Spill) ppe_standard Standard PPE - Safety Glasses - Double Nitrile Gloves - Lab Coat splash->ppe_standard No ppe_enhanced Enhanced PPE - Chemical Goggles - Face Shield - Double Nitrile Gloves - Lab Coat + Apron splash->ppe_enhanced Yes

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